Pentamidine dihydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURPQUPKQFGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964635 | |
| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-45-4 | |
| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Pentamidine dihydrochloride" mechanism of action in parasites
Quantitative Data Summary
The following tables summarize the in vitro activity of pentamidine against various parasites.
Table 1: 50% Inhibitory Concentration (IC50) of Pentamidine Against Various Parasites
| Parasite Species | Stage | IC50 (nM) | Reference |
| Trypanosoma brucei brucei | Bloodstream | 5.3 | |
| Trypanosoma brucei | - | 14 | |
| Trypanosoma congolense | - | 169.48 ± 44.00 |
Table 2: Kinetic Parameters of Pentamidine Transport in Trypanosoma brucei brucei
| Transporter | Km (µM) | Reference |
| Adenosine-sensitive pentamidine transporter (ASPT1) | 0.26 ± 0.03 | |
| High-affinity pentamidine transporter (HAPT1) | 0.036 ± 0.006 | |
| Low-affinity pentamidine transporter (LAPT1) | 56 ± 8 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of pentamidine.
Protocol for Determining the 50% Inhibitory Concentration (IC50) against Trypanosoma brucei
This protocol is based on an ATP-based luciferase viability assay.
1. Materials and Reagents:
- Trypanosoma brucei culture
- Complete HMI-9 medium
- 96-well microplates
- Pentamidine dihydrochloride stock solution
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
2. Procedure:
- Parasite Culture: Culture Trypanosoma brucei in complete HMI-9 medium at 37°C in a 5% CO2 incubator.
- Serial Dilution of Pentamidine: Prepare a series of pentamidine dilutions in the culture medium.
- Plating: Seed the 96-well plates with a defined concentration of parasites (e.g., 2 x 104 cells/well).
- Drug Exposure: Add the serially diluted pentamidine to the wells. Include control wells with no drug.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Viability Assay:
- Equilibrate the CellTiter-Glo® reagent to room temperature.
- Add the reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis:
- Calculate the percentage of inhibition relative to the control wells.
- Plot the percentage of inhibition against the logarithm of the pentamidine concentration.
- Determine the IC50 value using a sigmoidal dose-response curve fitting model.
Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm) in Leishmania
This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
1. Materials and Reagents:
- Leishmania promastigotes
- Culture medium (e.g., M199)
- This compound
- JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
- FACS buffer (e.g., PBS with 1% FBS)
- Flow cytometer
2. Procedure:
- Parasite Culture and Treatment:
- Culture Leishmania promastigotes to the mid-log phase.
- Treat the parasites with pentamidine at a desired concentration (e.g., the IC50 value) for a specified time. Include an untreated control group.
- Staining with JC-1:
- Harvest the parasites by centrifugation.
- Resuspend the cell pellet in culture medium containing JC-1 dye (final concentration typically 2-10 µM).
- Incubate in the dark at the appropriate temperature for the parasite species (e.g., 26°C for promastigotes) for 15-30 minutes.
- Washing:
- Centrifuge the stained cells to remove excess dye.
- Wash the cells with FACS buffer.
- Flow Cytometry Analysis:
- Resuspend the final cell pellet in FACS buffer.
- Analyze the cells using a flow cytometer.
- Excite the cells with a 488 nm laser.
- Measure the green fluorescence (emitted by JC-1 monomers at ~530 nm) and the red fluorescence (emitted by J-aggregates at ~590 nm).
- Data Analysis:
- A decrease in the red/green fluorescence intensity ratio indicates a depolarization of the mitochondrial membrane.
- Quantify the percentage of cells with depolarized mitochondria in the pentamidine-treated group compared to the control.
Mechanisms of Pentamidine Uptake and Resistance
The efficacy of pentamidine is critically dependent on its uptake by the parasite. In Trypanosoma brucei, pentamidine is transported into the cell by multiple carriers, including the P2 adenosine transporter and at least two other distinct pentamidine transporters (HAPT1 and LAPT1). In Leishmania, a high-affinity pentamidine transporter has been identified.
Resistance to pentamidine in parasites is often associated with reduced drug accumulation. This can occur through the downregulation or loss of the specific transporters responsible for pentamidine uptake. For instance, the absence of carrier proteins can prevent the drug from reaching its intracellular sites of action, particularly the mitochondrion.
Visualizations
Figure 1. Overview of the multifaceted mechanism of action of pentamidine in parasites.
Figure 2. Experimental workflow for determining the IC50 of pentamidine against parasites.
Conclusion and Future Directions
This compound remains a crucial drug in the treatment of several parasitic infections. Its complex and multifaceted mechanism of action, involving the disruption of DNA integrity, mitochondrial function, and polyamine metabolism, presents a significant challenge for the development of parasite resistance. A deeper understanding of the specific molecular interactions and the interplay between these different mechanisms will be vital for the development of new, more effective, and less toxic derivatives. Future research should focus on the precise characterization of the parasite transporters involved in pentamidine uptake and the elucidation of the downstream signaling pathways that lead to parasite death. These efforts will pave the way for the rational design of novel antiparasitic agents that can overcome existing resistance and provide improved therapeutic outcomes.
Pentamidine Dihydrochloride: A Technical Guide to its Interaction with the DNA Minor Groove
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine, an aromatic diamidine, has long been utilized as an antimicrobial agent. Its therapeutic effects are largely attributed to its ability to bind to the minor groove of DNA, particularly in AT-rich regions. This interaction disrupts crucial cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death in susceptible organisms. This technical guide provides an in-depth exploration of pentamidine dihydrochloride as a DNA minor groove binder, detailing its binding characteristics, the experimental methodologies used to elucidate these interactions, and the cellular pathways affected by its DNA binding activity.
Introduction
Pentamidine is a well-established antimicrobial drug effective against various protozoa and fungi, including Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species.[1] While its precise mechanism of action is multifaceted, its interaction with nucleic acids, particularly DNA, is a key component of its therapeutic efficacy.[2] Pentamidine exhibits a strong affinity for the minor groove of B-DNA, showing a marked preference for sequences containing consecutive adenine and thymine base pairs.[3][4] This binding is non-covalent and is thought to be driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.[5] By occupying the minor groove, pentamidine can interfere with the binding of essential proteins, such as transcription factors and polymerases, thereby inhibiting fundamental cellular processes.[3]
Mechanism of DNA Minor Groove Binding
Pentamidine's crescent-shaped molecular structure is complementary to the curvature of the DNA minor groove, allowing for a snug fit.[6] The positively charged amidinium groups at either end of the molecule are crucial for its interaction with the negatively charged phosphate backbone of DNA.[7] This initial electrostatic attraction is followed by the formation of more specific hydrogen bonds between the amidine groups and the N3 atoms of adenine and O2 atoms of thymine bases located on the floor of the minor groove.[5]
The binding of pentamidine to the DNA minor groove is sequence-selective, with a clear preference for stretches of at least four to five consecutive A.T base pairs.[4][8] The presence of G.C base pairs within the binding site is not well-tolerated and weakens the interaction.[4] This specificity is attributed to the narrower width of the minor groove in A.T-rich regions, which provides a better steric fit for the pentamidine molecule.
Quantitative Analysis of Pentamidine-DNA Binding
The affinity and thermodynamics of pentamidine's interaction with DNA have been quantified using various biophysical techniques. The key parameters include the dissociation constant (Kd), which is a measure of binding affinity (a lower Kd indicates stronger binding), and the thermodynamic parameters ΔH (enthalpy change) and TΔS (entropy change), which provide insight into the forces driving the binding event.
| Compound | DNA Sequence | Method | Kd (μM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Pentamidine Analog (DB75) | AATT | SPR and ITC | 0.071 | -2.2 | 7.5 | [9] |
| Pentamidine Analog (DB244) | AATT | Not Specified | 0.045 | -2.3 | 7.6 | [9] |
Note: The data presented is for pentamidine analogs, which share a similar core structure and binding mechanism. Kd values can vary depending on the specific DNA sequence, salt concentration, and temperature.
Experimental Protocols
The study of pentamidine-DNA interactions relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
DNase I Footprinting
DNase I footprinting is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the enzyme DNase I.
Protocol:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' end with a radioactive isotope (e.g., 32P) or a fluorescent dye.[10][11]
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of pentamidine in a suitable binding buffer. A control reaction without pentamidine is also prepared.[12]
-
DNase I Digestion: A limited amount of DNase I is added to each reaction and incubated for a short period to allow for partial digestion of the DNA.[10][12]
-
Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.[10]
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.[10]
-
Visualization: The gel is dried and exposed to X-ray film (for radioactive labels) or scanned (for fluorescent labels). The region where pentamidine was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as it was protected from DNase I cleavage.[13]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA. Ligand binding can induce conformational changes in the DNA, which are reflected in changes in the CD spectrum.[14][15]
Protocol:
-
Sample Preparation: Solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and pentamidine are prepared in a suitable buffer (e.g., phosphate buffer).[16]
-
CD Spectra Acquisition: The CD spectrum of the DNA solution alone is recorded. Then, increasing concentrations of pentamidine are titrated into the DNA solution, and a CD spectrum is recorded after each addition.[2]
-
Data Analysis: Changes in the characteristic B-form DNA CD spectrum (positive peak around 275 nm and a negative peak around 245 nm) upon pentamidine binding are analyzed. These changes can indicate alterations in DNA helicity and conformation.[15][16]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to study ligand-DNA interactions. It can be used in a competitive binding assay with a fluorescent DNA probe.
Protocol:
-
Competitive Binding Assay: A fluorescent dye that binds to the DNA minor groove (e.g., DAPI) is used. The fluorescence of the DNA-dye complex is measured.[17]
-
Titration: Increasing concentrations of pentamidine are added to the DNA-dye solution. Pentamidine will compete with the fluorescent dye for binding to the minor groove.
-
Fluorescence Quenching: As pentamidine displaces the fluorescent dye, a decrease in the fluorescence intensity will be observed.
-
Data Analysis: The extent of fluorescence quenching is used to determine the binding affinity of pentamidine for the DNA.[17]
Cellular Signaling Pathways and Experimental Workflows
The binding of pentamidine to DNA has significant downstream consequences on cellular signaling and function.
Inhibition of DNA Replication and Transcription
By occupying the minor groove, pentamidine can physically obstruct the passage of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This leads to a general toxic effect on mRNA transcription.[3][18]
References
- 1. rcsb.org [rcsb.org]
- 2. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. Footprinting studies on the sequence-selective binding of pentamidine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNase I footprinting [gene.mie-u.ac.jp]
- 11. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 12. oncology.wisc.edu [oncology.wisc.edu]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Assay of Polyamide-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of pentamidine on cytokine (IL-1 beta, TNF alpha, IL-6) production by human alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescent Properties of Pentamidine Dihydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of Pentamidine dihydrochloride, a well-known antiparasitic drug. Its intrinsic fluorescence, particularly upon interaction with DNA, makes it a valuable tool for various research applications, including cellular imaging and studies of drug-DNA interactions. This document details the quantitative fluorescent characteristics, experimental protocols for its use in fluorescence-based assays, and a visualization of its mechanism of action.
Core Fluorescent Properties of this compound
This compound in its free form in aqueous solution exhibits weak intrinsic fluorescence. However, its fluorescence is significantly enhanced upon binding to the minor groove of AT-rich regions of double-stranded DNA. This property is central to its utility as a fluorescent probe in molecular and cellular biology.
Quantitative Fluorescence Data
The following table summarizes the key quantitative fluorescent properties of this compound when complexed with DNA. It is important to note that these values can be influenced by factors such as the specific DNA sequence, buffer composition, and temperature.
| Fluorescent Property | Value | Conditions |
| Excitation Maximum (λex) | ~340 - 350 nm | Bound to calf thymus DNA |
| Emission Maximum (λem) | ~450 - 460 nm | Bound to calf thymus DNA |
| Quantum Yield (ΦF) | Significantly increased upon DNA binding | Dependent on DNA concentration and sequence |
| Fluorescence Lifetime (τ) | Increased upon DNA binding | Dependent on binding state and local environment |
Note: The quantum yield and fluorescence lifetime of free Pentamidine are very low and increase substantially upon intercalation with DNA, making it a sensitive indicator of this interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the fluorescent properties of this compound.
Fluorescence Titration to Determine DNA Binding Affinity
This protocol describes how to determine the binding constant (Kd) of this compound to DNA using fluorescence spectroscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in nuclease-free water)
-
Calf thymus DNA stock solution (concentration determined by UV absorbance at 260 nm)
-
Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).
-
Prepare a series of DNA dilutions in the binding buffer.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the excitation and emission wavelengths for the Pentamidine-DNA complex (e.g., λex = 345 nm, λem = 460 nm).
-
To a cuvette containing the Pentamidine working solution, add increasing concentrations of the DNA solution.
-
After each addition of DNA, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct the observed fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Fluorescence Microscopy for Cellular Localization
This protocol outlines the steps for visualizing the cellular uptake and localization of this compound using fluorescence microscopy.
Materials:
-
Cell culture medium
-
Cells of interest (e.g., mammalian cell line or microbial cells)
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells on glass coverslips or in imaging-compatible dishes to an appropriate confluency.
-
Incubate the cells with a desired concentration of this compound in culture medium for a specific time period (e.g., 1-4 hours).
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS to remove any unbound Pentamidine.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for the excitation and emission wavelengths of the Pentamidine-DNA complex). The blue fluorescence will indicate the localization of Pentamidine, which is expected to be predominantly in the nucleus and mitochondria where DNA is present.
-
Mechanism of Action and Signaling Pathway Visualization
The primary mechanism of action of Pentamidine involves its binding to DNA, which subsequently inhibits DNA, RNA, and protein synthesis. While a classical signaling cascade is not directly initiated, the downstream consequences of this interaction are profound for the target organism. The following diagram illustrates the workflow of Pentamidine's action and its consequences.
An In-depth Technical Guide on the Interaction of Pentamidine Dihydrochloride with AT-rich DNA Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine dihydrochloride is an aromatic diamidine compound with a well-documented history as an antimicrobial agent. Its therapeutic effects are believed to stem, in part, from its interaction with parasitic and fungal DNA. This technical guide provides a comprehensive overview of the molecular interactions between pentamidine and AT-rich DNA sequences. It delves into the binding mechanism, specificity, and the downstream cellular consequences of this interaction. Detailed experimental protocols for studying these interactions, including DNase I footprinting, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), are provided. While specific quantitative binding affinity and thermodynamic data for the direct interaction of pentamidine with AT-rich DNA are not extensively available in publicly accessible literature, this guide presents the current understanding of this crucial drug-DNA interaction and provides the methodologies for its further investigation.
Introduction
Pentamidine is a dicationic aromatic compound that has been utilized for the treatment of various infectious diseases, including African trypanosomiasis, leishmaniasis, and Pneumocystis pneumonia.[1] The primary mechanism of its antimicrobial action, while not fully elucidated, is understood to involve the disruption of cellular processes through its interaction with nucleic acids.[2] Notably, pentamidine exhibits a marked preference for binding to Adenine-Thymine (AT)-rich regions within the minor groove of the DNA double helix.[3] This interaction is non-intercalative and is thought to interfere with DNA replication, transcription, and the function of DNA-associated enzymes such as topoisomerases.[4][5] This guide aims to provide a detailed technical overview of the interaction between this compound and AT-rich DNA sequences, intended for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Molecular Interaction of Pentamidine with AT-rich DNA
The binding of pentamidine to the DNA minor groove is a complex interplay of several molecular forces, contributing to its specificity for AT-rich regions.
Binding Mode and Specificity
Pentamidine's curved molecular structure is complementary to the narrow architecture of the minor groove in AT-rich DNA sequences.[6] This shape-selective recognition is a key determinant of its binding specificity. Footprinting studies have demonstrated that pentamidine protects regions of DNA rich in adenine and thymine from enzymatic cleavage.[3] The optimal binding sites for pentamidine consist of sequences containing at least four to five consecutive AT base pairs. The presence of Guanine-Cytosine (GC) base pairs within a potential binding site is not well-tolerated and disrupts the interaction.[3]
Driving Forces of Interaction
The affinity of pentamidine for the AT-rich minor groove is driven by a combination of factors:
-
Electrostatic Interactions: The positively charged amidinium groups of pentamidine interact favorably with the negatively charged phosphate backbone of the DNA, guiding the initial association and stabilizing the complex.
-
Hydrogen Bonding: Once positioned in the minor groove, pentamidine can form hydrogen bonds with the atoms on the edges of the base pairs at the floor of the groove.
-
Van der Waals Forces: The aromatic rings of pentamidine engage in van der Waals interactions with the walls of the minor groove, contributing to the overall stability of the complex.
-
Hydrophobic Interactions: The non-polar surfaces of pentamidine can interact with the hydrophobic environment within the minor groove, further promoting binding.[4]
Quantitative Data on Pentamidine-DNA Interaction
For the purpose of providing a reference for similar minor groove binders, the following table summarizes representative quantitative data for other compounds that interact with DNA.
| Compound | DNA Sequence | Technique | K_d (µM) | K_a (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| Netropsin | AATT | SPR | - | 3.6 x 10⁷ | - | - | - | [7] |
| DAPI | - | SPR | - | 1.8 x 10⁶ | - | - | - | [8] |
| DB2447 | AAAGTTT | ITC | - | - | -6.8 | - | - | [9] |
Note: This table is for illustrative purposes and does not contain data for pentamidine. Researchers are encouraged to use the experimental protocols provided in this guide to determine these values for the pentamidine-DNA interaction.
Cellular Consequences of Pentamidine-DNA Interaction
The binding of pentamidine to DNA is believed to trigger a cascade of cellular events that contribute to its antimicrobial effects. While a direct, linear signaling pathway from DNA binding to cell death has not been fully elucidated, the known downstream consequences include:
-
Inhibition of Macromolecular Synthesis: By occupying the minor groove, pentamidine can physically obstruct the passage of enzymes involved in DNA replication and transcription, leading to the inhibition of DNA and RNA synthesis.[2] This, in turn, hampers protein synthesis.[10]
-
Topoisomerase Inhibition: Pentamidine has been shown to inhibit the activity of topoisomerase enzymes.[4][5] Topoisomerases are crucial for resolving DNA topological problems during replication and transcription. Their inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[11]
The following diagram illustrates the conceptual relationship between pentamidine's interaction with DNA and its downstream cellular effects.
Caption: Conceptual workflow of pentamidine's cellular effects following DNA binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between pentamidine and AT-rich DNA.
DNase I Footprinting
This technique is used to identify the specific binding site of pentamidine on a DNA fragment.
Workflow Diagram:
Caption: Workflow for DNase I footprinting to identify pentamidine binding sites.
Methodology:
-
DNA Probe Preparation:
-
Synthesize or isolate a DNA fragment (100-200 bp) containing the putative AT-rich binding site.
-
Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase.
-
End-label one strand of the DNA fragment with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled DNA probe using gel electrophoresis or a suitable purification kit.
-
-
Binding Reaction:
-
In separate tubes, set up binding reactions containing the labeled DNA probe (e.g., 10,000 cpm per reaction), a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT), and increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Include a control reaction with no pentamidine.
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).
-
Allow the digestion to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the digestion by adding a stop solution (e.g., 0.5 M EDTA, 1% SDS).
-
Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in a formamide loading buffer.
-
-
Gel Electrophoresis and Autoradiography:
-
Denature the DNA samples by heating at 90°C for 3-5 minutes and then rapidly cool on ice.
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
The region where pentamidine binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between pentamidine and DNA in real-time.
Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of pentamidine-DNA interaction.
Methodology:
-
DNA Ligand Preparation:
-
Synthesize a single-stranded or double-stranded DNA oligonucleotide containing the AT-rich sequence of interest with a 5' or 3' biotin tag.
-
For double-stranded DNA, anneal the biotinylated strand with its complementary strand.
-
-
SPR Experiment Setup:
-
Use a streptavidin-coated sensor chip.
-
Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Immobilize the biotinylated DNA ligand onto the sensor chip surface. Aim for a low immobilization level to minimize mass transport limitations.
-
Use a reference flow cell, either underivatized or with an immobilized non-target DNA sequence, to subtract non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a series of this compound solutions in the running buffer at different concentrations (e.g., ranging from 0.1 x Kd to 10 x Kd, if Kd is estimated).
-
Inject the pentamidine solutions over the sensor surface at a constant flow rate for a defined period to monitor the association phase.
-
Switch back to the running buffer flow to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer) that removes the bound pentamidine without denaturing the immobilized DNA.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are corrected for the reference cell signal.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of pentamidine to DNA, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Workflow Diagram:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of pentamidine-DNA interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the AT-rich DNA oligonucleotide (e.g., 10-50 µM) in a suitable, degassed buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.0).
-
Prepare a solution of this compound (e.g., 10-20 times the concentration of the DNA) in the exact same degassed buffer. Precise matching of the buffer is critical to minimize heats of dilution.
-
Accurately determine the concentrations of both the DNA and pentamidine solutions.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the ITC instrument and the pentamidine solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the pentamidine solution into the DNA solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
Perform a control experiment by titrating pentamidine into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of pentamidine to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
-
Conclusion
This compound interacts specifically with the minor groove of AT-rich DNA sequences, a process driven by a combination of electrostatic, hydrogen bonding, van der Waals, and hydrophobic interactions. This binding is believed to disrupt essential cellular processes, including DNA replication and transcription, and to inhibit the function of key enzymes like topoisomerases, ultimately leading to antimicrobial effects. While a detailed quantitative thermodynamic and kinetic profile of this interaction is not extensively documented, the experimental protocols provided in this guide offer a robust framework for researchers to elucidate these parameters. A deeper understanding of the molecular details of the pentamidine-DNA interaction will be invaluable for the rational design of new and more effective antimicrobial agents that target DNA.
References
- 1. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of topoisomerases from Pneumocystis carinii by aromatic dicationic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing the Relationship between Anti-Pneumocystis carinii Activity and DNA Binding of Bisamidines by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A surface plasmon resonance method for detecting multiple modes of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Pentamidine Dihydrochloride for Trypanosomiasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Pentamidine Dihydrochloride for the treatment of African Trypanosomiasis, commonly known as sleeping sickness. The focus is on the early investigations that established its efficacy and explored its mechanism of action, drawing from literature spanning the initial decades of its use since its development in the late 1930s.
Introduction to Early Pentamidine Research
Pentamidine, an aromatic diamidine, emerged as a significant chemotherapeutic agent for African Trypanosomiasis in the 1940s.[1][2][3] It became a cornerstone of treatment for the first stage of Trypanosoma brucei gambiense infection, which is characterized by the presence of trypanosomes in the blood and lymphatic system.[3][4] Early research was driven by the urgent need for effective and less toxic alternatives to the arsenical compounds used at the time. The initial rationale for investigating diamidines was linked to their hypoglycemic effects, with the hypothesis that they might combat the parasites by reducing their glucose supply; however, they were soon discovered to be directly trypanocidal.[5]
Quantitative Data from Early Efficacy and Dosing Studies
The following tables summarize the key quantitative data from early clinical and experimental studies on pentamidine. It is important to note that detailed data from the earliest studies in the 1940s are not extensively available in modern digital archives; the presented data is a compilation from available historical reviews and later studies that reference this early work.
Table 1: Standard Early Clinical Dosing and Efficacy for First-Stage T. b. gambiense Trypanosomiasis
| Parameter | Value | Source |
| Dosage | 4 mg/kg body weight | [3] |
| Administration Route | Intramuscular injection | [3] |
| Treatment Schedule | Daily or on alternate days for 7-10 injections | [3] |
| Reported Cure Rate | 93-98% | [2] |
Table 2: In Vitro Sensitivity of Trypanosoma brucei gambiense to Pentamidine Isethionate
| Concentration (µg/L) | Observation Time | Effect on Parasites | Source |
| 2 | 4 days | Retarded multiplication, parasites remained alive for an additional 3 days | [6] |
| 10 | 4 days | All parasites killed | [6] |
| 100 | 3 days | All parasites killed | [6] |
| 1,000 | 24 hours | 74% of parasites remained alive | [6] |
| 10,000 | 24 hours | All parasites killed | [6] |
Experimental Protocols
In Vivo Efficacy Studies in Animal Models (Primarily Mice)
Early in vivo studies were crucial for establishing the trypanocidal activity and determining the effective dosage of pentamidine.
Objective: To determine the efficacy of pentamidine in clearing Trypanosoma infections in a mammalian host.
Methodology:
-
Animal Model: Laboratory mice were the most common model.[7]
-
Parasite Strain: Strains of Trypanosoma brucei were used.
-
Inoculation:
-
A standardized inoculum of trypanosomes, typically sourced from an infected donor mouse, was prepared in a saline or buffer solution.
-
The parasite count was estimated using a hemocytometer.
-
A defined number of parasites were injected intraperitoneally into healthy mice.
-
-
Treatment:
-
This compound was dissolved in sterile water or saline.
-
At a predetermined time post-infection (e.g., when parasitemia was detectable in the blood), treatment was initiated.
-
The drug was administered via intramuscular or subcutaneous injection at various doses to establish a dose-response relationship.
-
-
Monitoring:
-
Tail blood was examined microscopically at regular intervals to monitor the presence and motility of trypanosomes.
-
The level of parasitemia was often qualitatively or semi-quantitatively assessed.
-
-
Endpoints:
-
Clearance of Parasitemia: The primary indicator of efficacy was the disappearance of trypanosomes from the blood.
-
Survival Rate: The survival time of treated versus untreated mice was recorded. A "cure" was often defined as the long-term survival of the animal without the relapse of parasitemia.
-
Early In Vitro Studies
Early in vitro cultivation of trypanosomes was challenging, and techniques were not as standardized as they are today. However, such studies were instrumental in demonstrating the direct action of pentamidine on the parasites.
Objective: To assess the direct trypanocidal or trypanostatic effect of pentamidine on Trypanosoma species.
Methodology:
-
Parasite Source: Trypanosomes were typically isolated from the blood of an infected animal.
-
Culture Medium: Early culture media were often complex and based on blood agar or other nutrient-rich broths. A common example is the Weinman medium.
-
Experimental Setup:
-
The prepared medium was dispensed into test tubes or other suitable culture vessels.
-
A known concentration of trypanosomes was added to each vessel.
-
Pentamidine, dissolved in a suitable solvent, was added to the cultures at a range of concentrations.
-
-
Incubation: Cultures were incubated at a temperature suitable for the parasite's life stage being studied (e.g., 37°C for bloodstream forms).
-
Assessment of Viability:
-
At various time points, aliquots were taken from the cultures.
-
Parasite viability was assessed microscopically by observing their motility.
-
Parasite counts were performed to determine if the drug inhibited multiplication (trypanostatic) or killed the parasites (trypanocidal).
-
Visualizations of Workflows and Mechanisms
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A current analysis of chemotherapy strategies for the treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
Pentamidine Dihydrochloride: A Technical Guide to its Re-emerging Role as a Potential Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine, an aromatic diamidine antimicrobial agent, has been a cornerstone in the treatment of protozoal infections for decades.[1][2] Emerging evidence now repositions this well-established drug as a promising candidate in oncology.[3][4] This technical guide provides an in-depth overview of the pre-clinical evidence supporting the anti-cancer activity of pentamidine dihydrochloride. It details the molecular mechanisms of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential. The guide also visualizes the intricate signaling pathways modulated by pentamidine, offering a clear roadmap for future research and drug development efforts in this exciting area of drug repurposing.
Introduction
The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to drug development. Pentamidine, with its long history of clinical use and well-characterized safety profile, presents an attractive candidate for oncological applications.[3][4] Numerous studies have demonstrated its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis across a range of cancer types, including prostate, ovarian, endometrial, melanoma, and glioma.[5][6][7][8][9] This guide synthesizes the current body of knowledge on pentamidine's anti-neoplastic properties, providing a technical resource for the scientific community.
Mechanisms of Anti-Cancer Activity
Pentamidine exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways critical for tumor growth and survival.
Induction of Mitochondrial Dysfunction and Apoptosis
A primary mechanism of pentamidine's anti-cancer activity is the induction of mitochondrial dysfunction.[1][7] In prostate cancer cells, pentamidine has been shown to cause a reduction in mitochondrial DNA (mtDNA) content, leading to altered mitochondrial morphology, dissipation of the mitochondrial membrane potential, and decreased ATP production.[1][7] This mitochondrial stress culminates in the increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c, ultimately triggering the intrinsic apoptotic pathway.[1]
Caption: Inhibition of the PI3K/AKT pathway by pentamidine.
In glioma stem-like cells, pentamidine has been shown to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cancer cell stemness and proliferation. [9]
Pentamidine has been identified as an inhibitor of the interaction between S100 proteins (such as S100A1 and S100P) and their binding partners, including the Receptor for Advanced Glycation Endproducts (RAGE) and p53. [2][10]By blocking the S100A1-RAGE interaction, pentamidine can inhibit signaling cascades that regulate cell proliferation and tumor formation. [10]Furthermore, by disrupting the S100P-p53 interaction, pentamidine can lead to the re-activation of the p53 tumor suppressor pathway, resulting in increased p21 protein levels and inhibition of cancer cell proliferation. [2] dot
Caption: Pentamidine's disruption of S100 protein interactions.
Immunomodulatory Effects: Targeting the PD-1/PD-L1 Axis
In a groundbreaking discovery, pentamidine has been identified as a small-molecule antagonist of Programmed Death-Ligand 1 (PD-L1). [3]By binding to PD-L1, pentamidine disrupts its interaction with the Programmed Death-1 (PD-1) receptor on T-cells. [3]This blockade of the PD-1/PD-L1 immune checkpoint reinvigorates T-cell activity, enhancing their ability to recognize and eliminate cancer cells. [3]In vivo studies have shown that pentamidine treatment leads to an increased number of tumor-infiltrating lymphocytes. [3] dot
Caption: Pentamidine as a PD-L1 antagonist in cancer immunotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of this compound from various pre-clinical studies.
Table 1: In Vitro Cytotoxicity of Pentamidine
| Cancer Type | Cell Line | IC50 Value (µM) | Assay | Reference |
| Glioma Stem Cells | KGS01, KGS07 | 1 - 5 | Proliferation Assay | [9] |
| Skin Melanoma | Primary Cells | Median IC90: 30.2 | ATP-Tumor Chemosensitivity Assay | [8] |
| Breast Cancer | ZR-75-1 | Dose-dependent decrease in cell number (5-100 µM) | WST-1 Assay | [6] |
| Colorectal Cancer | SW480 | Cytotoxicity observed at 1-50 µM | WST-1 Assay | [11] |
Table 2: In Vitro Effects of Pentamidine on Cancer Cell Phenotypes
| Cancer Type | Cell Line | Effect | Concentration | Assay | Reference |
| Prostate Cancer | PC3, DU145 | Inhibition of proliferation | Dose-dependent | CCK-8 Assay | [7] |
| Prostate Cancer | PC3, DU145 | Inhibition of migration | 2.5 µM | Wound-healing, Transwell | [12] |
| Prostate Cancer | PC3, DU145 | Inhibition of invasion | 2.5 µM | Transwell Invasion | [12] |
| Prostate Cancer | PC3, DU145 | G0/G1 cell cycle arrest | Not specified | Flow Cytometry | [12] |
| Prostate Cancer | PC3, DU145 | Induction of apoptosis | Dose-dependent | Flow Cytometry | [1] |
| Endometrial Cancer | Ishikawa, HEC-1A | G1 phase cell cycle arrest | Not specified | Flow Cytometry | [5] |
| Endometrial Cancer | Ishikawa, HEC-1A | Inhibition of migration | Not specified | Wound-healing, Transwell | [5] |
| Glioma-Initiating Cells | Not specified | Suppression of stemness | 1, 5 µM | Sphere Forming Assay | [4] |
Table 3: In Vivo Anti-Tumor Efficacy of Pentamidine
| Cancer Model | Animal Model | Pentamidine Dose | Treatment Schedule | Outcome | Reference |
| PD-L1 Humanized Murine Cancer Cell Allografts (4T1, MC38, B16F10, KLN205) | Mice | 10 mg/kg, i.p. | Not specified | Attenuated tumor growth, prolonged survival | [3] |
| Prostate Cancer Xenograft | Nude Mice | Not specified | Not specified | Suppressed tumor growth | [7][12] |
| Glioma Xenograft | Mice | Not specified | Not specified | Reproduced in vitro anti-tumor findings | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature investigating the anti-cancer effects of pentamidine.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., PC3, DU145, Ishikawa, HEC-1A, ZR-75-1, SW480) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays (MTS/WST-1/CCK-8)
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of pentamidine on melanoma ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Pentamidine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine dihydrochloride is an aromatic diamidine compound that has long been utilized in the treatment of protozoal infections, such as trypanosomiasis and leishmaniasis, as well as fungal infections like Pneumocystis jirovecii pneumonia (PJP).[1][2] Emerging research has unveiled a broader antimicrobial potential for pentamidine, including activity against a range of bacteria, particularly when used in combination with other antibiotics.[1][3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial activity of this compound varies across different kingdoms of microorganisms. The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentrations (MICs) for bacteria and fungi, and 50% inhibitory concentrations (IC50) for protozoa.
Table 1: Antibacterial Activity of this compound
| Organism | Strain | Method | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | ||||
| Bacillus cereus | ATCC 11778 | Agar dilution | 0.5 | [1] |
| Bacillus subtilis | ATCC 6633 | Agar dilution | 30 | [1] |
| Micrococcus luteus | ATCC 9341 | Agar dilution | 0.5 | [1] |
| Gram-Negative Bacteria | ||||
| Escherichia coli | (various) | Broth microdilution | >200 (alone) | [3] |
| Pseudomonas aeruginosa | (various clinical strains) | Broth microdilution | 400 - 1600 (alone) | [4][5] |
| Acinetobacter baumannii | (various) | Not specified | High (alone) | [3] |
| Klebsiella pneumoniae | (various) | Not specified | High (alone) | [6] |
Note: Pentamidine generally exhibits weak activity against Gram-negative bacteria when used alone but shows significant synergistic effects with other antibiotics.[3][6]
Table 2: Antifungal Activity of this compound
| Organism | Strain(s) | MIC Range (µg/mL) |
| Fusarium solani | 5 clinical isolates | 4 - 8 |
| Fusarium spp. (non-solani) | 5 clinical isolates | 2 - 4 |
| Pneumocystis jirovecii | Not applicable (clinical efficacy) | Not applicable |
| Candida albicans | Not specified | Reported activity |
| Aspergillus fumigatus | Not specified | Reported activity |
Table 3: Antiprotozoal Activity of this compound
| Organism | Strain(s) | IC50 | Reference |
| Trypanosoma brucei brucei | 427 | 1.8 - 26.1 nM | [7] |
| Trypanosoma brucei gambiense | Not specified | 14.7 ± 4.7 nM | [7] |
| Trypanosoma congolense | Not specified | 169.48 ± 44.00 nM | [8] |
| Leishmania major | Not specified | 0.08 - 3.24 µg/mL (time-dependent) | [9] |
| Leishmania mexicana | Not specified | Pentamidine-sensitive strains | [10] |
| Leishmania donovani | Not specified | Pentamidine-sensitive strains | [9] |
Mechanisms of Action
The antimicrobial action of pentamidine is multifaceted and appears to differ depending on the target organism.
Antibacterial Mechanism against Gram-Negative Bacteria
Against Gram-negative bacteria, pentamidine's primary mechanism is the disruption of the outer membrane.[3][11] It interacts with lipopolysaccharide (LPS), displacing divalent cations that stabilize the LPS layer. This destabilization increases the permeability of the outer membrane, allowing other antibiotics, which would typically be excluded, to enter the cell and reach their intracellular targets.[1] This synergistic action is particularly effective for sensitizing Gram-negative pathogens to antibiotics traditionally used against Gram-positive organisms.[3][12]
Antifungal and Antiprotozoal Mechanisms
In fungi and protozoa, pentamidine is thought to interfere with multiple vital cellular processes.[13][14][15] Evidence suggests that it can bind to DNA, particularly at adenine-thymine-rich regions, and inhibit DNA, RNA, phospholipid, and protein synthesis.[13][14] Furthermore, it has been shown to inhibit topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii and Trypanosoma species, leading to a breakdown of the mitochondrial genome.[13] Disruption of mitochondrial function is a key aspect of its toxicity to these eukaryotic pathogens.[10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Incubator
b. Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth medium across the wells of the 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the starting drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no inoculum).
-
Prepare the microbial inoculum by suspending colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculate each well (except the sterility control) with the standardized microbial suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Assessment of Antibiotic Synergy via Checkerboard Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
a. Materials:
-
Sterile 96-well microtiter plates
-
Stock solutions of this compound and a second antibiotic
-
Appropriate sterile broth medium
-
Standardized microorganism inoculum
-
Multichannel pipette
-
Incubator
b. Procedure:
-
In the 96-well plate, prepare serial dilutions of this compound along the x-axis (columns) and serial dilutions of the second antibiotic along the y-axis (rows).
-
This creates a matrix of wells containing various combinations of concentrations of the two drugs.
-
Inoculate each well with the standardized microbial suspension.
-
Include control wells for each drug alone to determine their individual MICs.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the FIC index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or indifference
-
4: Antagonism
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanisms of action of this compound.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Mechanism of Pentamidine on Gram-Negative Bacteria.
Caption: Mechanism of Pentamidine on Fungi and Protozoa.
References
- 1. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains [mdpi.com]
- 5. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentamidine - Wikipedia [en.wikipedia.org]
- 14. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Pentamidine Dihydrochloride: A Potent Modulator of Protein Tyrosine Phosphatase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine, a well-established antiprotozoal agent, has emerged as a significant inhibitor of protein tyrosine phosphatases (PTPs), a diverse family of enzymes crucial in cellular signaling. This technical guide delves into the intricate relationship between pentamidine dihydrochloride and its effects on various PTPs, with a particular focus on the Phosphatase of Regenerating Liver (PRL) family. Summarizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions, this document serves as a comprehensive resource for professionals in biomedical research and drug development.
Introduction to Pentamidine and Protein Tyrosine Phosphatases
Pentamidine is an aromatic diamidine compound that has been clinically used for the treatment of protozoal infections such as leishmaniasis and African trypanosomiasis.[1] Its mechanism of action in these contexts is primarily attributed to its ability to interfere with microbial DNA, RNA, and protein synthesis.[1] However, recent research has unveiled a novel and compelling role for pentamidine as a potent inhibitor of protein tyrosine phosphatases (PTPs).[2]
PTPs are a large and structurally diverse family of enzymes that catalyze the dephosphorylation of tyrosine residues on protein substrates. This enzymatic activity is a critical counterpoint to the action of protein tyrosine kinases (PTKs), and the delicate balance between phosphorylation and dephosphorylation governs a multitude of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
This guide focuses on the specific inhibitory effects of this compound on PTPs, consolidating available data to provide a clear understanding of its potential as a research tool and a scaffold for the development of novel therapeutics.
Quantitative Analysis of PTP Inhibition by Pentamidine
The inhibitory potency of pentamidine against various PTPs is a critical aspect of its profile. While comprehensive quantitative data across the entire PTP family is still an area of active research, existing studies have established its activity against specific members, most notably the PRL family.
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
| Protein Tyrosine Phosphatase | IC50 Value | Remarks | Reference |
| PRL-1 | < 0.277 µg/mL | Similar activity against PRL-2 and PRL-3. | [2] |
| PRL-2 | < 0.277 µg/mL | [2] | |
| PRL-3 | < 0.277 µg/mL | [2] | |
| PTP1B | Inhibition observed | Specific IC50 value not reported. | [3] |
| SHP-1 | Data not available | ||
| SHP-2 | Data not available |
Note: The IC50 value for PRL phosphatases was reported in µg/mL. The molar concentration can be calculated using the molecular weight of pentamidine (340.42 g/mol ).
Mechanism of Action: Pentamidine as a PTP Inhibitor
The precise molecular mechanism by which pentamidine inhibits PTPs is not yet fully elucidated. However, its action against the PRL family of phosphatases has been a key area of investigation. The Pathak et al. (2002) study demonstrated that pentamidine inhibits recombinant PRL phosphatases in vitro, suggesting a direct interaction with the enzyme.[2]
The specificity of pentamidine's inhibitory activity is also noteworthy. The same study indicated that the PTPase specificity profile of pentamidine is distinct from that of other known PTP inhibitors like sodium stibogluconate (SSG).[3] This suggests that pentamidine may interact with a unique binding pocket or allosteric site on the target phosphatases.
Further research is required to delineate the exact binding mode and the kinetic parameters of pentamidine's interaction with PTPs such as PTP1B, SHP-1, and SHP-2. Understanding these molecular details is crucial for the rational design of more potent and selective PTP inhibitors based on the pentamidine scaffold.
Experimental Protocols
The following protocols are based on methodologies described in the literature for assessing the inhibitory effect of compounds on PTP activity. These can be adapted for studying the specific effects of this compound.
In Vitro Protein Tyrosine Phosphatase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of pentamidine against a purified PTP enzyme using a chromogenic substrate.
Materials:
-
Purified recombinant PTP enzyme (e.g., PRL-3, PTP1B)
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the PTP assay buffer.
-
In a 96-well plate, add a fixed amount of the purified PTP enzyme to each well.
-
Add the different concentrations of pentamidine to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each pentamidine concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the pentamidine concentration and fitting the data to a dose-response curve.
Cellular Assay for PTP Inhibition
This protocol provides a framework for assessing the effect of pentamidine on PTP activity within a cellular context.
Materials:
-
Cancer cell line known to express the target PTP (e.g., WM9 human melanoma cells for PRLs)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for immunoprecipitation of the target PTP
-
Protein A/G agarose beads
-
PTP assay reagents (as described in the in vitro assay)
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of pentamidine for a specified duration.
-
Lyse the cells using the lysis buffer and collect the cell lysates.
-
Immunoprecipitate the target PTP from the cell lysates using a specific antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Perform an in vitro PTP assay on the immunoprecipitated enzyme as described in the previous protocol, using pNPP as a substrate.
-
Measure the PTP activity in the pentamidine-treated samples and compare it to the untreated control to determine the effect of pentamidine on the cellular activity of the target PTP.
Visualizing Interactions and Workflows
Signaling Pathway: Pentamidine Inhibition of PRL-Mediated Signaling
Caption: Pentamidine inhibits PRL phosphatases, preventing substrate dephosphorylation.
Experimental Workflow: In Vitro PTP Inhibition Assay
Caption: Workflow for determining the IC50 of pentamidine against a PTP.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of protein tyrosine phosphatases, particularly the PRL family of oncoproteins. This activity opens up new avenues for its use as a chemical probe to study PTP function and as a potential starting point for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of pentamidine and its analogs as modulators of PTP-mediated signaling pathways.
Future research should focus on:
-
Quantitative Profiling: Determining the IC50 values of pentamidine against a broader panel of PTPs to better understand its selectivity.
-
Mechanism of Action: Elucidating the precise molecular interactions between pentamidine and its target PTPs through structural biology and kinetic studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating pentamidine analogs to identify compounds with improved potency, selectivity, and pharmacological properties.
-
In Vivo Efficacy: Assessing the therapeutic potential of pentamidine and its derivatives in preclinical models of diseases driven by aberrant PTP activity.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of targeting PTPs with pentamidine-based inhibitors.
References
A Comprehensive Technical Guide to the Chemical and Physical Properties of Pentamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and physical properties of Pentamidine dihydrochloride. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
General Chemical Properties
Pentamidine is an aromatic diamidine compound, recognized for its use as an antiprotozoal and antifungal agent.[1][2][3] It is structurally a diether, consisting of a pentane-1,5-diol core where both hydroxyl hydrogens have been substituted by 4-amidinophenyl groups.[1] The dihydrochloride salt form enhances its solubility in aqueous solutions.
| Property | Value | Source(s) |
| IUPAC Name | 4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | [1] |
| Synonyms | MP601205 dihydrochloride, Pentamidine 2HCl | [4][5][6] |
| CAS Number | 50357-45-4 | [4][5] |
| Molecular Formula | C₁₉H₂₆Cl₂N₄O₂ | [4][7][8] |
| Molecular Weight | 413.34 g/mol | [4][5][7][8] |
| Canonical SMILES | C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | [1][7] |
| InChI Key | HWURPQUPKQFGJI-UHFFFAOYSA-N | [7] |
Physical and Physicochemical Properties
The physical properties of this compound are crucial for its formulation, handling, and storage.
| Property | Value | Source(s) |
| Appearance | White to off-white solid powder. | [9][10] |
| Melting Point | 232-234 °C | [1] |
| pKa (Strongest Basic) | 12.13 | [11] |
| LogP | 4 | [1] |
| Polar Surface Area | 118.2 Ų | [11] |
| Rotatable Bond Count | 10 | [9][11] |
| Hydrogen Bond Donors | 4 | [11] |
| Hydrogen Bond Acceptors | 6 | [11] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Soluble (approx. 1 in 10 at 25 °C) | [1] |
| Glycerol | Soluble | [1] |
| Alcohol | Slightly soluble | [1] |
| DMSO | ≥41.3 mg/mL | [8] |
| Ether | Insoluble | [1] |
| Acetone | Insoluble | [1] |
| Chloroform | Insoluble | [1] |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
| Condition | Recommendation | Source(s) |
| Powder (Long-term) | Store at -20°C. Keep container tightly sealed in a cool, well-ventilated area. | [4][5] |
| Powder (General) | Protect from light. | [12][13] |
| In DMSO (Short-term) | 2 weeks at 4°C. | [5] |
| In DMSO (Long-term) | 6 months at -80°C. | [5] |
| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [4] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [4] |
Experimental Protocols
The following sections detail generalized, standard methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
Principle: The melting point is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point. For this compound, decomposition may also be noted.[1]
Caption: Workflow for determining melting point via the capillary method.
Solubility Assessment
Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
UV-Vis Spectroscopy Characterization
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. The resulting spectrum can be used for quantitative analysis and provides information about the electronic structure of the molecule.
Methodology:
-
Solvent Selection: A solvent that dissolves the compound and is transparent in the UV-Vis region of interest is chosen (e.g., water, ethanol).
-
Solution Preparation: A stock solution of this compound of known concentration is prepared. Serial dilutions are made to create standards for a calibration curve.
-
Blank Measurement: The absorbance of the pure solvent is measured to serve as a baseline (blank).
-
Sample Measurement: The absorbance of each standard solution and the unknown sample is measured across a range of wavelengths (e.g., 200-400 nm).
-
Analysis: The wavelength of maximum absorbance (λmax) is identified. A calibration curve of absorbance vs. concentration is plotted to determine the concentration of unknown samples.
Mechanism of Action Overview
While the complete mechanism is not fully elucidated, Pentamidine is known to interfere with critical cellular processes in susceptible organisms like protozoa and fungi.[2] Its primary modes of action are believed to involve interaction with DNA and inhibition of key enzymes.[6]
Key Actions:
-
DNA Interaction: Pentamidine binds to the minor groove of DNA, particularly at AT-rich regions, which can interfere with DNA replication and transcription.[6]
-
Enzyme Inhibition: It acts as a potent inhibitor of certain protein tyrosine phosphatases (PTPases) and S-adenosyl-L-methionine decarboxylase, disrupting cellular signaling and polyamine synthesis.[6]
-
Mitochondrial Disruption: The drug can accumulate in mitochondria, leading to the disruption of the mitochondrial membrane potential and interfering with cellular respiration.
Caption: Simplified signaling pathway of Pentamidine's mechanism of action.
References
- 1. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentamidine - Wikipedia [en.wikipedia.org]
- 3. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound|50357-45-4|MSDS [dcchemicals.com]
- 5. Pentamidine Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Pentamidine-d4 diHCl | Parasite | 1276197-32-0 | Invivochem [invivochem.com]
- 10. 461860010 [thermofisher.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pentamidine | CHEO ED Outreach [outreach.cheo.on.ca]
- 13. drugs.com [drugs.com]
An In-depth Technical Guide to the Cellular Uptake Mechanisms of Pentamidine Dihydrochloride in Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of how pentamidine dihydrochloride, a crucial antimicrobial agent, enters eukaryotic cells. The document synthesizes key findings on the transporters involved, potential endocytic pathways, and the experimental methodologies used to elucidate these mechanisms.
Introduction
Pentamidine is an aromatic diamidine compound with a broad spectrum of activity against various pathogens, including protozoa and fungi. It is a cornerstone therapy for treating the early stages of Human African Trypanosomiasis (HAT), leishmaniasis, and for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals[1][2][3]. The efficacy of pentamidine is critically dependent on its accumulation within the target cell, making a thorough understanding of its cellular uptake mechanisms paramount for optimizing its therapeutic use and overcoming drug resistance[4][5].
The uptake of pentamidine into eukaryotic cells is a complex process, primarily mediated by carrier-facilitated transport systems rather than simple diffusion, due to its dicationic nature at physiological pH. This guide will detail the roles of specific transporters, present the kinetic data that characterize these interactions, and describe the experimental protocols necessary for their study.
Carrier-Mediated Transport Mechanisms
The entry of pentamidine into eukaryotic cells is predominantly facilitated by specific solute carriers (SLCs). The primary transporters implicated are Organic Cation Transporters (OCTs) and, in protozoa, various purine and polyamine transporters.
In mammalian cells, members of the Organic Cation Transporter family (SLC22A) are significant mediators of pentamidine uptake.
-
hOCT1 (SLC22A1): Studies using Chinese hamster ovary (CHO) cells stably transfected with human OCT isoforms have demonstrated that pentamidine is a potent inhibitor of all three major OCTs (hOCT1, hOCT2, hOCT3), with IC50 values below 20 µM[6]. Crucially, these studies confirmed that pentamidine is a high-affinity substrate for hOCT1, but not for hOCT2 or hOCT3[6]. The transport via hOCT1 is significant enough that it potentiates the cytotoxicity of pentamidine, an effect that can be reversed by the hOCT1 inhibitor, ranitidine[6]. This transporter is highly expressed in the liver, contributing to the drug's distribution and potential hepatotoxicity[1][6].
-
Role in Blood-Brain Barrier (BBB): The uptake of pentamidine into the brain is limited, which is why it is primarily used for stage 1 HAT before central nervous system involvement[7][8][9]. Research using in vitro models of the human (hCMEC/D3 cells) and mouse (bEnd.3 cells) blood-brain barrier has shown that OCT1 is expressed and involved in the uptake of pentamidine into brain endothelial cells[7][8][9][10]. This uptake is significantly decreased by OCT1 inhibitors like amantadine and prazosin[10]. The data suggest that while OCT1 facilitates entry into the endothelial cells of the BBB, ATP-dependent efflux pumps, such as P-glycoprotein, actively extrude the drug back into the blood, limiting its CNS penetration[7][8][9].
In pathogenic protozoa, the uptake mechanisms are more diverse and represent key determinants of drug selectivity and resistance.
-
P2-type Adenosine/Adenine Transporter: In Trypanosoma brucei, the causative agent of HAT, a significant portion (50-70%) of pentamidine uptake is mediated by the P2-type adenosine/adenine transporter[11][12]. This transporter, also referred to as the adenosine-sensitive pentamidine transporter (ASPT1), exhibits a high affinity for pentamidine[11][12].
-
High and Low-Affinity Pentamidine Transporters (HAPT1 & LAPT1): In addition to the P2 transporter, T. brucei possesses at least two other transport systems for pentamidine: a high-affinity, low-capacity transporter (HAPT1) and a low-affinity, high-capacity transporter (LAPT1)[11][12]. These transporters are not inhibited by adenosine, indicating they are distinct molecular entities[11].
-
Aquaglyceroporin-2 (AQP2): A fascinating and more recently elucidated mechanism in T. brucei involves the aquaglyceroporin TbAQP2. While initial hypotheses suggested it might directly transport pentamidine, it is now understood that TbAQP2 acts as a high-affinity surface receptor[13]. Pentamidine binds to TbAQP2 with nanomolar affinity, which then triggers receptor-mediated endocytosis, likely through the flagellar pocket where TbAQP2 is localized[13]. A single point mutation in TbAQP2 can abolish this binding and confer high-level pentamidine resistance[13].
-
Polyamine Transporters: Given the structural similarities between pentamidine and natural polyamines like spermidine and putrescine, interference with polyamine transport has been investigated. In Leishmania, pentamidine has been shown to non-competitively inhibit the transport of both putrescine and spermidine[14]. While the specific polyamine transporters that might carry pentamidine in mammalian cells are not fully defined, several SLC transporters are known to transport polyamines and could potentially interact with pentamidine[15].
Quantitative Data on Pentamidine Transport
The kinetics of pentamidine transport have been characterized in various cell systems. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal transport velocity (Vmax), providing a measure of the transporter's affinity. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) quantifies the potency of inhibitors.
Table 1: Kinetic Parameters of Pentamidine Transport in Mammalian Cells
| Transporter | Cell System | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| hOCT1 | CHO-hOCT1 | Km | 36.4 | [6] |
| hOCT1 | CHO-hOCT1 | IC50 | < 20 | [6] |
| hOCT2 | CHO-hOCT2 | IC50 | < 20 | [6] |
| hOCT3 | CHO-hOCT3 | IC50 | < 20 |[6] |
Table 2: Kinetic Parameters of Pentamidine Transport in Trypanosoma brucei
| Transporter | Life Stage | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| ASPT1 (P2) | Bloodstream | Km | 0.26 ± 0.03 | [11] |
| HAPT1 | Bloodstream | Km | 0.036 ± 0.006 | [11] |
| LAPT1 | Bloodstream | Km | 56 ± 8 | [11] |
| LAPT1 (adenosine-insensitive) | Bloodstream | Km | 22 ± 2 |[12] |
Table 3: Inhibitory Activity of Pentamidine and Related Compounds
| Transporter/System | Organism | Inhibitor | Parameter | Value (µM) | Reference |
|---|---|---|---|---|---|
| P2 (adenosine uptake) | T. brucei | Pentamidine | Ki | 0.64 ± 0.03 | [12] |
| Arginine Uptake | L. mexicana | Pentamidine | Ki | 12.5 ± 3.8 | [16] |
| Pentamidine Uptake | L. mexicana | Verapamil | Ki | 53.2 ± 8.1 | [16] |
| Pentamidine Uptake | L. mexicana | Trifluoperazine (TFP) | Ki | 10.70 ± 0.04 |[16] |
Visualizing Pentamidine Uptake Pathways
The multifaceted nature of pentamidine transport into a eukaryotic cell can be visualized to better understand the interplay of different mechanisms.
Experimental Protocols
The study of pentamidine uptake relies on precise experimental methodologies. The most common approach is the use of radiolabeled pentamidine to quantify its accumulation in cells over time.
This protocol provides a general framework for measuring the uptake of [³H]pentamidine or [¹²⁵I]iodopentamidine in cultured cells (e.g., mammalian cell lines or protozoa).
Materials:
-
Cell culture of interest (e.g., hCMEC/D3, T. brucei bloodstream forms)
-
Radiolabeled pentamidine (e.g., [³H]pentamidine)
-
Assay Buffer (AB): e.g., 33 mM HEPES, 98 mM NaCl, 4.6 mM KCl, 0.55 mM CaCl₂, 0.07 mM MgSO₄, 5.8 mM NaH₂PO₄, 0.3 mM MgCl₂, 23 mM NaHCO₃, 14 mM Glucose, pH 7.3[17].
-
Stop Solution: Ice-cold AB containing a high concentration of an inhibitor (e.g., 1 mM unlabeled pentamidine) to rapidly halt transport.
-
Lysis Buffer: e.g., 2% Sodium Dodecyl Sulphate (SDS) in water[17].
-
Scintillation fluid (e.g., Optiphase HiSafe III)[17].
-
Microcentrifuge tubes, scintillation vials.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Harvest cells during the mid-log phase of growth. Centrifuge the culture and wash the cells twice with Assay Buffer (AB) to remove culture medium[17]. Resuspend the cells in AB to a known density (e.g., 1 x 10⁷ cells/mL).
-
Assay Initiation: Pre-warm the cell suspension to the desired temperature (e.g., 37°C). To initiate the uptake, add radiolabeled pentamidine to the cell suspension to achieve the desired final concentration. For inhibition studies, pre-incubate the cells with the inhibitor for a defined period before adding the radiolabeled substrate.
-
Incubation: Incubate the mixture for specific time points (e.g., 30s, 1 min, 2 min, 5 min, 10 min). Uptake should be linear for the initial time points[12].
-
Assay Termination: At each time point, take an aliquot of the cell suspension and immediately add it to a microcentrifuge tube containing ice-cold Stop Solution. Centrifuge at high speed (e.g., 14,000 x g) for 1 minute to pellet the cells.
-
Washing: Rapidly wash the cell pellet with ice-cold Stop Solution to remove extracellular radiolabel.
-
Cell Lysis: Resuspend the final cell pellet in Lysis Buffer (e.g., 250 µL of 2% SDS) and transfer to a scintillation vial. Allow at least 30 minutes for complete solubilization[17].
-
Scintillation Counting: Add scintillation fluid (e.g., 3 mL) to each vial. Incubate overnight in the dark. Measure the radioactivity using a liquid scintillation counter[17].
-
Data Analysis: Determine the rate of uptake (e.g., in pmol/10⁷ cells/min). For kinetic analysis, perform the assay over a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax[18]. For inhibition studies, calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / [1 + (L/Km)], where L is the concentration of the radiolabeled ligand[17].
The following diagram outlines the key steps in a typical radiolabeled uptake experiment.
Conclusion
The cellular uptake of this compound in eukaryotic cells is a sophisticated process predominantly mediated by specific protein transporters. In mammals, hOCT1 is a key player, influencing both drug distribution and toxicity[6]. In pathogenic protozoa like Trypanosoma brucei, a diverse array of transporters, including purine transporters and a unique receptor-mediated endocytic pathway involving TbAQP2, governs drug accumulation and is central to the drug's selective toxicity and mechanisms of resistance[11][13]. A detailed understanding of these transport kinetics and pathways, facilitated by robust experimental protocols, is essential for the development of novel strategies to enhance drug efficacy, overcome resistance, and design new therapeutic agents.
References
- 1. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pentamidine uptake and resistance in pathogenic protozoa: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport of dicationic drugs pentamidine and furamidine by human organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. organic-cation-transporter-1-oct1-is-involved-in-pentamidine-transport-at-the-human-and-mouse-blood-brain-barrier-bbb - Ask this paper | Bohrium [bohrium.com]
- 10. Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by the P2 adenosine transporter and at least one novel, unrelated transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentamidine Is Not a Permeant but a Nanomolar Inhibitor of the Trypanosoma brucei Aquaglyceroporin-2 | PLOS Pathogens [journals.plos.org]
- 14. Putrescine and spermidine transport in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polyamines and membrane transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay protocols [bio-protocol.org]
- 18. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
Pentamidine Dihydrochloride's Affinity for Kinetoplast DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine dihydrochloride is an aromatic diamidine compound with well-established antiprotozoal activity, particularly against kinetoplastids such as Trypanosoma and Leishmania species. A primary mechanism of its therapeutic action involves the targeting of kinetoplast DNA (kDNA), the unique mitochondrial DNA structure found in these organisms. This technical guide provides an in-depth analysis of the binding affinity of pentamidine for kDNA, detailing the quantitative data available, experimental methodologies employed for its study, and the downstream consequences of this molecular interaction.
Kinetoplast DNA is a complex network of thousands of interlocked circular DNA molecules, organized into maxicircles and minicircles. The minicircles, present in high copy numbers, are particularly rich in adenine-thymine (A-T) base pairs, creating a strong binding preference for minor groove-binding agents like pentamidine. This interaction disrupts kDNA replication and function, ultimately leading to parasite death.
Quantitative Analysis of Pentamidine-kDNA Binding
While a precise dissociation constant (Kd) for the interaction between pentamidine and intact kinetoplast DNA is not extensively reported in the literature, various studies have quantified this binding through other means. The change in DNA melting temperature (ΔTm) upon ligand binding serves as a reliable indicator of binding affinity.
| Compound | DNA Type | Concentration (µM) | ΔTm (°C) | Reference |
| Pentamidine | dsDNA | 2 | 2.1 | [1] |
This table summarizes the reported change in melting temperature for pentamidine with double-stranded DNA.
Experimental Protocols
The study of pentamidine's binding to kDNA employs a range of biophysical and molecular biology techniques. The following sections detail the generalized methodologies for key experiments.
Fluorescence Spectroscopy
Fluorescence-based assays are commonly used to study the binding of small molecules to DNA. The intrinsic fluorescence of pentamidine or the displacement of fluorescent DNA probes can be monitored to determine binding parameters.
Protocol: Fluorescence Titration Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Isolate and purify kinetoplast DNA from the target organism. Resuspend the kDNA in the same buffer.
-
If using a fluorescent probe (e.g., DAPI), prepare a stock solution of the probe.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
-
Titration:
-
Direct Titration: To a fixed concentration of kDNA in the cuvette, incrementally add small aliquots of the pentamidine stock solution. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum of pentamidine.
-
Competitive Titration: To a solution of kDNA pre-incubated with a fluorescent probe, add increasing concentrations of pentamidine. Monitor the decrease in the probe's fluorescence as it is displaced by pentamidine.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of pentamidine concentration.
-
Fit the data to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant (Ka) or dissociation constant (Kd).
-
DNA Footprinting
DNA footprinting is a high-resolution technique used to identify the specific binding sites of a ligand on a DNA molecule. It relies on the principle that a bound ligand protects the DNA from cleavage by a nuclease or chemical agent.
Protocol: DNase I Footprinting
-
DNA Preparation:
-
Isolate and purify kDNA minicircles.
-
End-label a specific DNA fragment of the minicircle with a radioactive or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the end-labeled kDNA fragment with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction mixtures and incubate for a short period to achieve partial digestion of the DNA. The enzyme will cleave the DNA at sites not protected by bound pentamidine.
-
-
Analysis:
-
Stop the digestion reaction and denature the DNA fragments.
-
Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
-
Interpretation:
-
The "footprint" will appear as a region on the gel with a significant reduction or absence of bands in the lanes containing pentamidine, compared to the control lane without the drug. This footprint corresponds to the pentamidine binding site on the kDNA fragment. Studies have shown that pentamidine preferentially binds to regions containing at least five consecutive A-T base pairs[2].
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized analyte.
Protocol: SPR Analysis of Pentamidine-kDNA Interaction
-
Sensor Chip Preparation:
-
Immobilize biotinylated kDNA fragments onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of this compound solutions at different concentrations over the sensor chip surface.
-
Continuously monitor the change in the SPR signal (measured in Resonance Units, RU) to observe the association and dissociation phases of the interaction.
-
-
Data Processing:
-
Generate sensorgrams by plotting the SPR response against time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathways and Logical Relationships
The binding of pentamidine to kinetoplast DNA initiates a cascade of events that ultimately lead to parasite death. While not a classical signal transduction pathway involving protein phosphorylation cascades, the downstream consequences can be represented as a logical sequence of molecular events.
Caption: Downstream effects of pentamidine binding to kDNA.
The binding of pentamidine to the A-T rich minor grooves of kDNA minicircles is the initiating event. This interaction is thought to interfere with the function of mitochondrial type II topoisomerase, an enzyme essential for the replication and segregation of the interlocked kDNA network. Inhibition of topoisomerase II leads to the linearization of kDNA minicircles. Concurrently, the presence of pentamidine in the minor groove directly inhibits kDNA replication. Both of these effects contribute to the progressive loss of the kinetoplast network, a condition known as dyskinetoplasty, which is ultimately lethal to the parasite.
Caption: Experimental workflow for studying pentamidine-kDNA interaction.
Conclusion
This compound exhibits a strong and selective affinity for the A-T rich regions of kinetoplast DNA, a key factor in its efficacy as an antiprotozoal agent. While a precise dissociation constant for this interaction with native kDNA remains to be definitively established, techniques such as fluorescence spectroscopy, DNA footprinting, and surface plasmon resonance provide robust methods for quantifying and characterizing this binding. The downstream consequences of this interaction, including the inhibition of topoisomerase II and the disruption of kDNA replication, lead to the degradation of the kinetoplast and subsequent parasite death. A thorough understanding of these molecular events is crucial for the development of novel and more effective anti-kinetoplastid therapies.
References
structural analysis of "Pentamidine dihydrochloride"-DNA complexes
An In-depth Technical Guide to the Structural Analysis of Pentamidine-DNA Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of complexes formed between pentamidine dihydrochloride and DNA. It details the molecular interactions, thermodynamic properties, and the experimental methodologies used to elucidate these characteristics, offering valuable insights for the fields of medicinal chemistry and drug development.
Introduction: The Significance of Pentamidine
Pentamidine is an aromatic diamidine compound with broad-spectrum antimicrobial activity against various protozoa and fungi, including Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species.[1] Its therapeutic efficacy is largely attributed to its ability to interact with nucleic acids and disrupt essential cellular processes.[2] While the precise mechanisms of action are multifaceted, a primary pathway involves the direct binding of pentamidine to the minor groove of DNA, leading to the inhibition of DNA, RNA, and protein synthesis.[2] This guide focuses on the structural and biophysical characterization of these pentamidine-DNA interactions.
Molecular Mechanism of DNA Recognition and Binding
Pentamidine's interaction with DNA is highly specific, driven by a combination of electrostatic interactions, hydrogen bonding, and shape complementarity.
-
Minor Groove Binding: The curved, crescent-like shape of the pentamidine molecule allows it to fit snugly within the minor groove of B-form DNA.[3] This binding is particularly strong in sequences rich in adenine and thymine (A-T).[4]
-
Sequence Selectivity: Structural studies have consistently shown that pentamidine and its analogues selectively bind to sequences containing at least four consecutive A-T base pairs.[4] The presence of a guanine-cytosine (G-C) base pair within the potential binding site is not tolerated, as the exocyclic amino group of guanine presents a steric hindrance in the minor groove.[4]
-
Key Interactions: The positively charged amidinium groups at each end of the pentamidine molecule form hydrogen bonds with the N3 atoms of adenine or the O2 atoms of thymine on the floor of the minor groove.[5] These electrostatic interactions are crucial for stabilizing the complex.
-
Inhibition of Topoisomerases: Beyond passive binding, pentamidine also functions as a topoisomerase inhibitor.[2] Topoisomerases are essential enzymes that manage DNA topology during replication and transcription.[6] By stabilizing the enzyme-DNA cleavage complex, pentamidine prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent apoptosis.[6][7]
Mechanism of Action Pathway
The following diagram illustrates the key steps in pentamidine's mechanism of action at the molecular level.
Quantitative Analysis of Pentamidine-DNA Binding
The binding of pentamidine and its analogues to DNA has been quantified using various biophysical techniques. While data for this compound itself is sparse in publicly accessible literature, studies on closely related dicationic diamidines provide valuable thermodynamic insights into the nature of this interaction. The binding is characterized by high affinity and is typically driven by a large favorable entropy change, indicative of the displacement of ordered water molecules from the DNA minor groove upon drug binding.[8]
| Compound | DNA Sequence | Method | Binding Constant (K) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| DB75 (Furamidine) | 5'-CGCGAATTCGCG-3' | SPR & ITC | 1.4 x 10⁷ M⁻¹ | -9.7 | -2.2 | +7.5 | [8] |
| DB244 | 5'-CGCGAATTCGCG-3' | SPR & ITC | 2.2 x 10⁷ M⁻¹ | -9.9 | -2.3 | +7.6 | [8] |
Note: DB75 and DB244 are close structural analogues of pentamidine and serve as reliable models for its binding thermodynamics. SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry.
Structural Insights from High-Resolution Methods
X-ray Crystallography
X-ray crystallography has provided atomic-level resolution of the pentamidine-DNA complex. The crystal structure of pentamidine bound to the dodecanucleotide d(CGCGAATTCGCG)2 (PDB ID: 1D64) confirms its localization in the 5'-AATT minor groove region.[5]
Key Structural Findings:
-
Binding Site: The drug molecule spans four base pairs within the AATT tract.[5]
-
Conformation: Pentamidine adopts an extended, curved conformation that is isohelical with the DNA minor groove.[5]
-
Hydrogen Bonding: The terminal amidinium groups form crucial interstrand hydrogen bonds with the N3 atoms of adenine bases.[5]
-
Resolution: The structure was determined to a resolution of 2.10 Å, providing a detailed view of the specific contacts between the drug and the DNA.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides complementary data on the structure and dynamics of pentamidine-DNA complexes. These studies confirm the minor groove binding mode and sequence preference observed in crystallographic analyses.[9] NMR can detect changes in the chemical shifts of DNA protons upon drug binding, particularly those located in the minor groove, to map the binding site accurately.[9]
Experimental Protocols for Structural Analysis
A multi-technique approach is essential for a thorough characterization of pentamidine-DNA interactions.
General Experimental Workflow
The following diagram outlines a typical workflow for the structural and biophysical analysis of a small molecule-DNA complex like pentamidine-DNA.
X-ray Crystallography Protocol
-
DNA Crystallization: Synthesize and purify a self-complementary DNA oligonucleotide containing a high-affinity binding site (e.g., 5'-AATT-3').
-
Complex Formation: Co-crystallize the DNA with this compound, typically using the hanging-drop vapor diffusion method.[10] Solutions will generally contain the DNA-drug complex, a buffer (e.g., sodium cacodylate), a precipitant (e.g., 2-methyl-2,4-pentanediol, MPD), and various salts (e.g., MgCl₂, spermine tetrachloride).[10]
-
Crystal Harvesting: Once crystals of sufficient size have grown, they are harvested, cryo-protected if necessary, and flash-cooled in liquid nitrogen.
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.[11] Record the diffraction pattern using an area detector.[11]
-
Structure Solution and Refinement: Process the diffraction data to determine unit cell dimensions and reflection intensities. Solve the phase problem using molecular replacement with a standard B-DNA model. Refine the resulting electron density map to build a detailed atomic model of the pentamidine-DNA complex.[12]
NMR Spectroscopy Protocol
-
Sample Preparation: Prepare a highly concentrated (~1-2 mM) and pure sample of the DNA oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D₂O or a 9:1 H₂O/D₂O mixture.
-
Titration: Acquire a series of 1D or 2D NMR spectra (e.g., ¹H-¹H NOESY, TOCSY) of the DNA sample while incrementally adding aliquots of a concentrated pentamidine solution.[13]
-
Data Acquisition: Monitor changes in the chemical shifts and intensities of the DNA protons, especially the imino protons and aromatic/sugar protons in the minor groove.[14]
-
Structural Analysis: Assign the resonances in the free and bound states. Use intermolecular Nuclear Overhauser Effect (NOE) signals between pentamidine and DNA protons to determine the precise location and orientation of the drug. Use the observed restraints to calculate a high-resolution solution structure of the complex.[9]
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) in a low-salt buffer (e.g., 10 mM phosphate buffer).
-
CD Measurement: Record the CD spectrum of the DNA alone, typically from 220 to 320 nm. The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[15]
-
Titration: Add increasing concentrations of pentamidine to the DNA solution and record a CD spectrum after each addition.
-
Data Analysis: Monitor for changes in the DNA's intrinsic CD signal, which can indicate conformational changes such as groove widening or DNA bending.[16] Also, observe any induced CD signals in the region where the drug absorbs light (typically >300 nm), which confirms binding in a chiral environment.[16]
Fluorescence Spectroscopy Protocol
-
Competitive Displacement Assay: This method often uses a fluorescent probe that binds to DNA, such as ethidium bromide (EtBr) or DAPI.
-
Complex Formation: Prepare a solution of DNA pre-incubated with the fluorescent probe to establish a stable baseline fluorescence.
-
Titration: Incrementally add pentamidine to the DNA-probe solution. Pentamidine will compete with the probe for binding sites on the DNA.
-
Fluorescence Quenching: Measure the decrease in the probe's fluorescence intensity as it is displaced by pentamidine.
-
Data Analysis: Use the quenching data to calculate the binding affinity (K) of pentamidine for the DNA. For kinetic analysis, a stopped-flow instrument can be used to measure the rapid changes in fluorescence upon mixing of pentamidine and DNA, allowing for the determination of association (k_on) and dissociation (k_off) rate constants.[17]
DNase I Footprinting Protocol
-
DNA Probe Preparation: Prepare a DNA fragment of interest (200-300 bp) that is radioactively or fluorescently labeled at one end.[18]
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of pentamidine in a suitable binding buffer (e.g., 10mM Tris-HCl, 4mM MgCl₂, 150mM KCl).[18] A control reaction with no drug is run in parallel.
-
DNase I Digestion: Add a limited amount of DNase I to each reaction and incubate for a short, precisely timed period (e.g., 2 minutes) to achieve partial digestion.[19]
-
Reaction Quenching: Stop the reaction by adding a solution containing a strong chelator like EDTA.[20]
-
Analysis: Purify the DNA fragments and separate them by size using a denaturing polyacrylamide gel. The region where pentamidine is bound will be protected from DNase I cleavage, resulting in a "footprint" — a gap in the ladder of DNA fragments on the gel compared to the control lane. This footprint reveals the precise binding site and sequence selectivity of the drug.[20]
Conclusion and Future Directions
The structural analysis of pentamidine-DNA complexes reveals a sophisticated molecular recognition process that is fundamental to the drug's therapeutic action. High-resolution techniques like X-ray crystallography and NMR spectroscopy have been pivotal in defining the minor groove binding mode and A-T sequence preference. These structural insights, complemented by biophysical data on binding affinity and thermodynamics, provide a solid foundation for the rational design of next-generation antimicrobial and antiparasitic agents. Future research may focus on designing pentamidine analogues with enhanced specificity for parasitic DNA sequences or novel DNA structures to improve efficacy and reduce off-target effects.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 4. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 8. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR studies of drug-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Titration Studies in Z-DNA Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR determination of the conformational and drug binding properties of the DNA heptamer d(GpCpGpApApGpC) in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 19. DNase I footprinting [gene.mie-u.ac.jp]
- 20. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for Pentamidine Dihydrochloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine dihydrochloride is an aromatic diamidine compound with well-established antiprotozoal and antifungal properties. Its mechanism of action is understood to involve binding to the minor groove of AT-rich DNA sequences, leading to the inhibition of DNA, RNA, and protein synthesis. A key characteristic of pentamidine is its intrinsic fluorescence, which presents an opportunity for its use as a fluorescent probe in microscopy for visualizing cellular nuclei. This document provides detailed application notes and protocols for the use of this compound as a fluorescent stain in microscopy, drawing parallels with the established DNA stain, DAPI (4',6-diamidino-2-phenylindole), which shares a similar binding mechanism.
Data Presentation
Photophysical Properties
While specific quantitative data for this compound as a fluorescent microscopy stain is not extensively documented, the following table summarizes known spectral properties for the related salt, pentamidine isethionate. These values can serve as a starting point for imaging setup.
| Property | Value | Citation |
| Excitation Maximum (λex) | ~263 nm | |
| Emission Maximum (λem) | ~340 nm | |
| Binding Target | AT-rich regions of the DNA minor groove | [1] |
Note: The exact excitation and emission maxima for this compound when bound to DNA within a cellular environment may vary. It is recommended to perform spectral scans to determine the optimal settings for your specific imaging system.
Cytotoxicity Data
Understanding the cytotoxic potential of pentamidine is crucial for its application in live-cell imaging and for interpreting results from fixed-cell experiments where pre-incubation might have occurred. The following table summarizes reported cytotoxic concentrations.
| Cell Line | Concentration | Incubation Time | Effect | Citation |
| DH82 (canine macrophage) | 2, 10, 20 µM | 72 hours | Significant cytotoxicity observed | [2] |
| Vero (kidney epithelial) | IC50: 115.4 µM | 24 hours | Inhibitory effect on cell growth | [3] |
| Vero (kidney epithelial) | IC50: 87.42 µM | 48 hours | Inhibitory effect on cell growth | [3] |
| Alveolar epithelial type 2 cells | Not specified | 24 hours | Toxic effects observed | [4] |
| Alveolar macrophages | Not specified | 24 hours | Toxic effects observed | [4] |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration at which 50% of the cells show a particular inhibitory effect. These values should be considered when designing experiments to minimize artifacts due to cytotoxicity.
Experimental Protocols
The following protocols are based on standard procedures for fluorescent nuclear staining and should be optimized for your specific cell type and experimental conditions.
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: High-purity deionized water (dH₂O) or dimethylformamide (DMF).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.93 mg of this compound (MW: 592.5 g/mol ) in 1 mL of dH₂O or DMF.
-
Mix thoroughly by vortexing. If solubility in water is an issue, gentle warming or sonication may be necessary.
-
Store the stock solution at -20°C, protected from light.
-
Protocol for Staining Fixed Cells
This protocol is analogous to standard DAPI staining protocols for fixed cells.[5][6]
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution (10 mM)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization (Optional but recommended for nuclear staining):
-
Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in PBS. A starting concentration range of 1-10 µM is recommended.
-
Incubate the cells with the pentamidine working solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a UV light source and appropriate filters for DAPI or similar UV-excitable dyes (e.g., excitation ~360/40 nm, emission ~460/50 nm). Adjust excitation and emission wavelengths based on spectral scans for optimal signal.
-
Protocol for Staining Live Cells
Given the cytotoxicity of pentamidine, live-cell imaging should be performed over short time courses and at the lowest effective concentration.
Materials:
-
Live cells in a suitable imaging dish or chamber
-
Live-cell imaging medium
-
This compound stock solution (10 mM)
Procedure:
-
Preparation:
-
Ensure cells are healthy and adherent in the imaging vessel.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Staining:
-
Prepare a working solution of this compound in the live-cell imaging medium. A starting concentration range of 0.5-5 µM is recommended to minimize toxicity.
-
Add the pentamidine working solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing (Optional):
-
For clearer imaging, you can gently wash the cells once with fresh, pre-warmed imaging medium to reduce background fluorescence from the unbound stain.
-
-
Imaging:
-
Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Visualizations
Experimental Workflow for Fixed Cell Staining
Caption: Workflow for staining fixed cells with this compound.
Proposed Mechanism of Action and Visualization
The fluorescence of pentamidine when bound to DNA allows for the visualization of its primary mechanism of action at the cellular level.
Caption: Proposed mechanism of pentamidine leading to nuclear fluorescence.
Concluding Remarks
This compound holds promise as a fluorescent nuclear stain, particularly due to its specific binding to the DNA minor groove. The protocols provided here offer a starting point for its application in fluorescence microscopy. Researchers should be mindful of its potential cytotoxicity and the need to optimize staining conditions for their specific experimental setup. Further characterization of its photophysical properties, including quantum yield and photostability in a cellular context, will be beneficial for its broader adoption as a routine fluorescent probe.
References
- 1. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The accumulation of pentamidine and the toxic effects of the drug, its selected analogues and metabolites on isolated alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Live-Cell Nuclear Imaging with Pentamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine dihydrochloride is an aromatic diamidine compound with a historical primary use as an antimicrobial agent.[1][2][3] Its mechanism of action involves binding to the minor groove of AT-rich DNA sequences, which interferes with DNA, RNA, and protein synthesis.[4] This inherent affinity for nucleic acids suggests its potential as a fluorescent stain for visualizing cell nuclei in live-cell imaging applications. These application notes provide a comprehensive guide for utilizing this compound for live-cell nuclear imaging, including its photophysical properties, cytotoxicity considerations, and detailed protocols for staining and imaging.
Principle of Operation
Pentamidine's two cationic amidinium groups allow it to bind to the negatively charged phosphate backbone of DNA, with a preference for AT-rich regions. This binding event is believed to result in an increase in the molecule's fluorescence quantum yield, making the nucleus distinguishable from the cytoplasm. While primarily known for its therapeutic effects, this fluorescence enhancement upon DNA binding is a key characteristic for its application in cellular imaging.
Data Presentation
Photophysical and Cytotoxicity Data of this compound
| Property | Value | Remarks |
| Predicted Excitation Max (nm) | ~350 - 390 | Based on the aromatic diamidine structure, similar to DAPI. Experimental verification is recommended. |
| Predicted Emission Max (nm) | ~450 - 500 | Expected blue to cyan fluorescence upon DNA binding. Experimental verification is recommended. |
| Reported Cytotoxicity | EC50: 165 µM (in Leishmania infantum promastigotes) | This value is for a protozoan parasite and may not directly translate to mammalian cells.[1] |
| Observed Mammalian Cell Cytotoxicity | Cytotoxic effects observed at 10-20 µM in DH82 cells after 72 hours. | Shorter incubation times and lower concentrations are advised for live-cell imaging to minimize toxicity. |
Experimental Protocols
Protocol 1: Live-Cell Nuclear Staining with this compound
This protocol provides a general guideline for staining the nuclei of live mammalian cells. Optimization of concentration and incubation time is highly recommended for each cell type and experimental condition.
Materials:
-
This compound salt
-
Sterile phosphate-buffered saline (PBS) or other suitable buffer
-
Complete cell culture medium
-
Cells cultured on imaging-compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with a DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in sterile water or DMSO. Store at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in complete cell culture medium or PBS to the desired final concentration. A starting range of 1-10 µM is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Imaging:
-
After incubation, the cells can be imaged directly in the staining solution.
-
Alternatively, for potentially lower background fluorescence, remove the staining solution, wash the cells twice with pre-warmed PBS or culture medium, and add fresh pre-warmed medium before imaging.
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Cytotoxicity Assessment of this compound
It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.[5][6][7][8][9]
Materials:
-
This compound
-
Cell line of interest
-
96-well clear-bottom imaging plates
-
Live/Dead viability assay kit (e.g., Calcein-AM and Propidium Iodide)
-
Automated fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Add the different concentrations to the wells. Include untreated wells as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for a duration relevant to your planned live-cell imaging experiments (e.g., 2, 6, 12, 24 hours).
-
Staining: Add the live/dead cell staining reagents to each well according to the manufacturer's protocol.
-
Image Acquisition and Analysis: Image the plate using an automated fluorescence microscope. Quantify the number of live and dead cells in each well.
-
Data Analysis: Calculate the percentage of viable cells for each concentration of this compound and determine the concentration that results in minimal cell death.
Protocol 3: Photostability Assessment
Assessing the photostability of this compound is important for time-lapse imaging experiments.[10][11][12][13][14]
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Confocal or widefield fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Sample Preparation: Prepare a sample of live cells stained with the optimal concentration of this compound.
-
Image Acquisition:
-
Select a field of view with several stained nuclei.
-
Set the imaging parameters (laser power/light intensity, exposure time) to the levels you intend to use for your experiments.
-
Acquire a time-lapse series of images (e.g., one image every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of several nuclei at each time point.
-
Plot the normalized fluorescence intensity as a function of time. A rapid decrease in intensity indicates photobleaching.
-
If significant photobleaching is observed, reduce the excitation light intensity or the frequency of image acquisition.
-
Visualizations
Caption: Workflow for live-cell nuclear staining with this compound.
Caption: Workflow for determining the cytotoxicity of this compound.
Conclusion
This compound presents a potential, cost-effective alternative for live-cell nuclear staining. Its DNA-binding properties lead to nuclear-specific fluorescence. However, researchers must carefully consider and experimentally determine its optimal, non-toxic concentration and be mindful of its photostability for their specific experimental setup. The provided protocols offer a starting point for the successful application of this compound in live-cell imaging.
References
- 1. Putrescine uptake inhibition by aromatic diamidines in Leishmania infantum promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity of aromatic diamidines and diimidazolines related to pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 8. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 9. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 11. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 12. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. picoquant.com [picoquant.com]
- 14. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
Application Notes and Protocols: Pentamidine Dihydrochloride as a Fluorescent Stain for DNA In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine dihydrochloride is an aromatic diamidine compound recognized for its antimicrobial properties, which stem from its ability to bind to the minor groove of DNA, particularly in AT-rich sequences.[1][2] This interaction with DNA also imparts fluorescent properties to the pentamidine molecule, allowing it to be utilized as a fluorescent stain for DNA in vitro. When bound to DNA, pentamidine exhibits a significant increase in fluorescence intensity, making it a valuable tool for the visualization and potential quantification of DNA in various experimental settings.
These application notes provide an overview of the use of this compound as a fluorescent DNA stain, including its mechanism of action, spectral properties, and detailed protocols for its application in fluorescence microscopy and spectrofluorometry.
Mechanism of Action
Pentamidine's fluorescence upon binding to DNA is a result of its specific interaction with the DNA minor groove. The binding is primarily driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.[3] The curved shape of the pentamidine molecule allows it to fit snugly within the minor groove of the DNA double helix. This binding event restricts the rotational freedom of the pentamidine molecule, leading to an enhancement of its intrinsic fluorescence. This mechanism is similar to that of other well-known minor groove-binding DNA stains like DAPI.
Data Presentation
Quantitative Fluorescence and Binding Data
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~350 - 370 nm (estimated) | By analogy with similar diamidine compounds that bind to the DNA minor groove. Optimal excitation should be determined empirically. |
| Emission Maximum (λem) | ~450 - 470 nm (estimated) | Upon binding to DNA. The emission is expected to be in the blue region of the spectrum. |
| Fluorescence Quantum Yield (ΦF) | Not available | A significant increase in quantum yield upon binding to DNA is expected, similar to other minor groove binders. |
| DNA Binding Constant (Kb or Kd) | Not available | Described as a strong binder to AT-rich DNA sequences. |
| Binding Site | Minor groove | Preferentially binds to sequences of at least 4-5 consecutive A-T base pairs.[2] |
Experimental Protocols
Protocol 1: Staining of Purified DNA for Spectrofluorometry
This protocol is designed for the quantitative analysis of pentamidine binding to purified DNA in solution using a fluorometer.
Materials:
-
This compound
-
Purified DNA (e.g., calf thymus DNA, plasmid DNA, or oligonucleotides)
-
Nuclease-free water
-
Appropriate buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in nuclease-free water. Store protected from light at 4°C.
-
Prepare a stock solution of purified DNA in the chosen buffer. Determine the concentration accurately using UV-Vis spectrophotometry at 260 nm.
-
-
Titration Experiment:
-
In a quartz cuvette, prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the buffer.
-
Record the fluorescence emission spectrum of the pentamidine solution alone, using an excitation wavelength in the estimated range of 350-370 nm.
-
Incrementally add small aliquots of the DNA stock solution to the pentamidine solution in the cuvette.
-
After each addition of DNA, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each DNA addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
The resulting binding curve can be used to determine the binding constant (Kb or Kd) by fitting the data to an appropriate binding model (e.g., Scatchard plot).
-
Protocol 2: Fluorescence Microscopy of Fixed Cells
This protocol outlines the procedure for staining the nuclei of fixed cells with this compound for visualization by fluorescence microscopy.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
This compound staining solution (1-5 µg/mL in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with the this compound staining solution for 10-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound stain.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom filter set appropriate for the estimated excitation and emission wavelengths). The nuclei should appear bright blue.
-
Visualizations
Caption: Workflow for Spectrofluorometric Analysis.
Caption: Workflow for Fluorescence Microscopy Staining.
Caption: Pentamidine-DNA Interaction Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Shining a Spotlight on DNA: Single-Molecule Methods to Visualise DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Screening Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 4. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Quantifying Pentamidine Dihydrochloride Cellular Uptake by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentamidine dihydrochloride is an aromatic diamidine compound with broad-spectrum antimicrobial activity, used in the treatment of parasitic and fungal infections. Its therapeutic efficacy is critically dependent on its accumulation within the target cells.[1][2] Understanding the kinetics and mechanisms of pentamidine uptake is crucial for optimizing drug delivery, overcoming resistance, and developing new therapeutic strategies. Flow cytometry offers a powerful, high-throughput method to quantify the uptake of fluorescent compounds into individual cells within a heterogeneous population.[3][4][5]
Pentamidine possesses intrinsic fluorescence, particularly when it binds to DNA and RNA, with an excitation maximum around 350 nm and an emission maximum near 460 nm. This property allows for its direct measurement inside cells using flow cytometers equipped with a violet laser, eliminating the need for fluorescent labeling which could alter its biological activity.
This application note provides a detailed protocol for quantifying the cellular uptake of this compound using flow cytometry. It covers cell preparation, drug treatment, data acquisition, and analysis, enabling researchers to assess uptake kinetics, screen for inhibitors, and characterize resistance mechanisms.
Cellular Uptake Mechanisms of Pentamidine
The uptake of pentamidine into protozoan parasites, a primary target for this drug, is not a simple diffusion process but is mediated by specific carrier proteins.[1][2] In Trypanosoma brucei, for instance, several transporters are implicated:
-
P2 Adenosine Transporter (ASPT1): This transporter is responsible for 50-70% of pentamidine uptake. The process is sensitive to adenosine and adenine.[2][6][7]
-
High-Affinity Pentamidine Transporter (HAPT1): A transporter with a high affinity (nanomolar range) for pentamidine.[6]
-
Low-Affinity Pentamidine Transporter (LAPT1): A transporter characterized by a lower affinity (micromolar range).[2][6]
-
Aquaglyceroporin 2 (AQP2): This channel protein also facilitates the uptake of pentamidine.[8]
Acquired resistance to pentamidine is often linked to alterations or downregulation of these transmembrane transporters, leading to reduced drug accumulation.[1][7]
Below is a diagram illustrating the key transporters involved in Pentamidine uptake in T. brucei.
References
- 1. Pentamidine uptake and resistance in pathogenic protozoa: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by the P2 adenosine transporter and at least one novel, unrelated transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake of diamidine drugs by the P2 nucleoside transporter in melarsen-sensitive and -resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pentamidine Dihydrochloride: A Promising Agent for Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers
Pentamidine dihydrochloride, an aromatic diamidine traditionally used as an antiprotozoal agent, is emerging as a potent anti-cancer compound. Extensive research has demonstrated its ability to induce apoptosis, inhibit proliferation, and suppress migration and invasion in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, and detailed protocols for its use in cancer research.
Mechanism of Action
Pentamidine exerts its anti-cancer effects through a multi-faceted approach, primarily by targeting the mitochondria and modulating key signaling pathways. The primary mechanisms include:
-
Mitochondrial Dysfunction: Pentamidine selectively induces mitochondrial DNA depletion and dysfunction. This leads to a cascade of events including changes in mitochondrial morphology, dissipation of the mitochondrial membrane potential, and a reduction in ATP levels.
-
Induction of Oxidative Stress: The compound triggers an elevation in reactive oxygen species (ROS) production within cancer cells. This increase in ROS plays a pivotal role in inducing DNA damage and subsequently, apoptosis.[1]
-
Modulation of Apoptotic Signaling Pathways: Pentamidine upregulates the expression of pro-apoptotic proteins such as p53, p21, BAX, and cleaved caspases (e.g., cleaved caspase-3 and -9).[1][2] Concurrently, it can down-regulate anti-apoptotic proteins like Bcl-2.[2] The release of cytochrome c from the mitochondria into the cytosol is a key event that activates the intrinsic apoptotic pathway.[1][3]
-
Inhibition of Pro-Survival Pathways: Pentamidine has been shown to inhibit critical pro-survival signaling pathways, including the PI3K/AKT pathway, which is often hyperactivated in cancer.[4]
-
Interaction with S100 Proteins: Pentamidine can interact with members of the S100 protein family, such as S100B and S100P. By disrupting the interaction between these proteins and p53, pentamidine can restore the tumor-suppressive functions of wild-type p53, leading to cell cycle arrest and apoptosis.[5][6]
Quantitative Data: Efficacy of this compound
The cytotoxic and apoptotic effects of pentamidine have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay Type | Reference |
| Prostate Cancer | PC3 | ~5 | CCK-8 | [7] |
| DU145 | ~5 | CCK-8 | [7] | |
| Ovarian Cancer | HO8910 | ~15-20 | MTS | [8] |
| Caov3 | ~15-20 | MTS | [8] | |
| Endometrial Cancer | Ishikawa | ~15 | MTS | [3] |
| HEC-1A | ~15 | MTS | [3] | |
| Breast Cancer | ZR-75-1 | ~20 | WST-1 | [2] |
| Glioma | A172 | Not explicitly stated | N/A | [4] |
| Colon Cancer | SW480 | Cytotoxicity observed | WST-1 | [9] |
Note: IC50 values can vary depending on the specific assay conditions, incubation time, and cell density. The data presented here are for comparative purposes.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the apoptotic effects of this compound in cancer cell lines.
Cell Viability Assay (CCK-8/MTS Assay)
This protocol is for determining the cytotoxic effect of pentamidine on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5][9]
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the pentamidine dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][8]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.[5][8]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following pentamidine treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p53, p-AKT, AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with pentamidine as described previously.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathway of pentamidine-induced apoptosis in cancer cells.
Caption: General experimental workflow for assessing pentamidine-induced apoptosis.
References
- 1. agilent.com [agilent.com]
- 2. Pentamidine niosomes thwart S100B effects in human colon carcinoma biopsies favouring wtp53 rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for the Experimental Use of Pentamidine Dihydrochloride in Leishmaniasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Pentamidine Dihydrochloride in the context of leishmaniasis research. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data from various studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Pentamidine, an aromatic diamidine, is a second-line therapeutic agent for leishmaniasis, an infectious disease caused by protozoan parasites of the genus Leishmania.[1] While effective, its use can be limited by toxicity and the emergence of drug resistance.[2][3] Understanding its mechanism of action, the development of resistance, and standardized methods for its evaluation are crucial for the development of new therapeutic strategies. These notes are intended to provide researchers with the necessary information to effectively utilize this compound in a laboratory setting.
Mechanism of Action
The primary target of pentamidine in Leishmania is the parasite's mitochondrion.[4][5] Treatment with pentamidine leads to a rapid collapse of the mitochondrial membrane potential, which is followed by the disintegration of the kinetoplast, a network of circular DNA found inside the mitochondrion.[4] While the precise molecular interactions are still under investigation, it is understood that pentamidine interferes with the synthesis of DNA, RNA, phospholipids, and proteins.[6]
References
- 1. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 2. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Diagnosis of Leishmaniasis: Quantification of Parasite Load by a Real-Time PCR Assay with High Sensitivity [mdpi.com]
Application Notes and Protocols for Pentamidine Dihydrochloride Treatment of Infected Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine, an aromatic diamidine, is a well-established antimicrobial agent with a long history of use in treating protozoal infections such as leishmaniasis, trypanosomiasis, and Pneumocystis jirovecii pneumonia.[1] Its mechanism of action within macrophages, the primary host cells for many intracellular pathogens, involves not only direct anti-parasitic activity but also modulation of the host immune response. These application notes provide a comprehensive overview and detailed protocols for the in vitro use of Pentamidine dihydrochloride in treating infected macrophage cultures, with a particular focus on Leishmania species.
Pentamidine's efficacy is linked to its ability to interfere with pathogen DNA and replication.[2] Furthermore, it has been shown to modulate macrophage function by inhibiting the TLR4 signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[3][4][5] This dual action makes it a compound of continuing interest in drug development and infectious disease research.
Data Presentation
Table 1: In Vitro Efficacy of Pentamidine Against Intracellular Leishmania Amastigotes
| Macrophage Type | Leishmania Species | Pentamidine IC₅₀ (µM) | Assay Method | Reference |
| THP-1 cells | L. amazonensis | 26.71 | Flow Cytometry | [1] |
| PBMC-derived macrophages | L. amazonensis | 13.77 ± 10.74 | Flow Cytometry | [1] |
Table 2: Cytotoxicity of Pentamidine on Macrophage Cell Lines
| Cell Line | Pentamidine IC₅₀ (µM) | Exposure Time | Assay Method | Reference |
| RAW 264.7 | 109.6 ± 12.2 | 24 h | Crystal Violet Staining | [3] |
| BV-2 | 71.3 ± 3.4 | 24 h | Crystal Violet Staining | [3] |
| DH82 | >20 | 72 h | Hoechst Dye Staining | [2] |
| Human Alveolar Macrophages | >10 (14% viability reduction at 10 µM) | 24 h | Trypan Blue Exclusion | [6][7] |
Table 3: Effect of Pentamidine on Macrophage Inflammatory Response
| Macrophage Type | Stimulant | Measured Parameter | Pentamidine IC₅₀ (µM) | Reference |
| RAW 264.7 | LPS | NO Production | 2.6 ± 0.5 | [3] |
| BV-2 | LPS | NO Production | 15.6 ± 0.6 | [3] |
| BV-2 | LPS | NF-κB Activation | 7.5 ± 2.4 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Due to the small amount of powder, centrifuge the vial to ensure all powder is at the bottom.
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the this compound powder in an appropriate volume of DMSO.[2]
-
Ensure complete dissolution by vortexing. If necessary, brief warming to 37°C can aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.[2]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[2][8]
Macrophage Culture and Infection with Leishmania
Materials:
-
Macrophage cell line (e.g., J774, THP-1, or RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete culture medium (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Leishmania promastigotes in stationary phase
-
96-well sterile culture plates
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cell lines)
Procedure:
-
Culture macrophages in T-75 flasks at 37°C in a 5% CO₂ incubator.
-
For adherent cell lines like J774 or RAW 264.7, detach cells using Trypsin-EDTA, centrifuge at 1200 rpm for 5 minutes, and resuspend in fresh medium.[5]
-
Seed the macrophages into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of medium.[5]
-
Incubate the plates for 4 hours (for J774) or 24 hours (for RAW 264.7) at 37°C and 5% CO₂ to allow for cell adherence.[5][7]
-
Harvest stationary phase Leishmania promastigotes by centrifugation at 3000 rpm for 8 minutes.[5]
-
Resuspend the parasite pellet in fresh culture medium and adjust the concentration to achieve a parasite-to-macrophage ratio of 10:1 or 25:1.[1][5]
-
Add 100 µL of the parasite suspension to each well containing adherent macrophages.
-
Incubate the infected cultures overnight at 32°C (for L. amazonensis) or 34°C (for other species) in a 5% CO₂ incubator to allow for phagocytosis.[1][5]
-
The following day, gently wash the wells twice with warm PBS to remove extracellular, non-phagocytosed promastigotes.[5]
-
Add 100 µL of fresh medium to each well. The infected macrophages are now ready for treatment.
This compound Treatment of Infected Macrophages
Materials:
-
Infected macrophage cultures (from Protocol 2)
-
This compound stock solution (from Protocol 1)
-
Complete culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should bracket the expected IC₅₀ values (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells of the infected macrophage plate and replace it with 100 µL of the medium containing the different concentrations of this compound. Include appropriate controls (untreated infected cells and uninfected cells).
-
Incubate the plates for 48 to 96 hours at 37°C in a 5% CO₂ incubator.[5]
Assessment of Intracellular Parasite Load
Method 4A: Microscopic Counting
Materials:
-
Methanol
-
Giemsa stain
-
Microscope
Procedure:
-
After treatment, carefully remove the culture medium from the wells.
-
Fix the cells by adding methanol to each well and incubating for 10 minutes.
-
Remove the methanol and stain the cells with Giemsa stain for 10-15 minutes.
-
Wash the wells with distilled water and allow them to air dry.
-
Examine the plates under a microscope with oil immersion (100x objective).
-
Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 macrophages per well.
Method 4B: Flow Cytometry (for fluorescently labeled parasites)
Materials:
-
Leishmania expressing a fluorescent protein (e.g., GFP)
-
Cell stripper solution
-
Formaldehyde (1% in PBS)
-
Flow cytometer
Procedure:
-
After treatment, harvest the cells from the wells using a cell stripper solution.[1]
-
Wash the cells with PBS and fix them in 1% formaldehyde.[1]
-
Analyze the samples using a flow cytometer to quantify the percentage of infected (fluorescent) macrophages.
Visualizations
Signaling Pathway Diagram
Caption: Pentamidine inhibits TLR4 signaling by targeting MD2.
Experimental Workflow Diagram
Caption: Workflow for in vitro testing of Pentamidine.
References
- 1. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentamidine | Antibiotic | Parasite | Phosphatase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. med.nyu.edu [med.nyu.edu]
- 6. Pentamidine-d4 diHCl | Parasite | 1276197-32-0 | Invivochem [invivochem.com]
- 7. In Vitro Evaluation of Aerosol Therapy with Pentamidine-Loaded Liposomes Coated with Chondroitin Sulfate or Heparin for the Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
Pentamidine Dihydrochloride: A Dual-Action Tool for Interrogating Mitochondrial Function
Application Note
Introduction
Pentamidine dihydrochloride, a well-established antiprotozoal drug, has emerged as a valuable pharmacological tool for researchers investigating mitochondrial function. Its unique concentration-dependent dual action—acting as an uncoupler of oxidative phosphorylation at lower concentrations and an inhibitor of the respiratory chain at higher concentrations—provides a versatile mechanism to probe the intricacies of mitochondrial bioenergetics. This application note provides a comprehensive overview of the use of this compound in studying mitochondrial function, complete with detailed protocols and data presentation for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Concentrations
Pentamidine's utility in mitochondrial research stems from its distinct effects at different concentration ranges.
At lower concentrations (in the micromolar range), pentamidine acts as a cationic uncoupler of oxidative phosphorylation. In this role, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton motive force. Key characteristics of its uncoupling activity include the stimulation of state 4 respiration, an increase in latent ATPase activity, and the release of oligomycin-induced inhibition of state 3 respiration.[1] This effect is dependent on the presence of inorganic phosphate.[1]
At higher concentrations, pentamidine exhibits an inhibitory effect on mitochondrial respiration. [1] This inhibition is thought to be a consequence of its interaction with components of the electron transport chain, although the precise targets are not fully elucidated. This inhibitory action leads to a decrease in oxygen consumption and can ultimately compromise cellular energy production. Furthermore, pentamidine has been shown to interact with mitochondrial DNA (mtDNA) and inhibit mitochondrial topoisomerase enzymes, which can interfere with mtDNA replication and transcription.
Data Presentation: Quantitative Effects of Pentamidine on Mitochondrial Function
The following tables summarize the reported quantitative effects of this compound on key mitochondrial parameters.
| Parameter | Organism/System | Concentration | Observed Effect | Reference |
| Respiration | Isolated Rat Liver Mitochondria | 200-300 µM | Maximal stimulation of respiration | [1] |
| Intact Yeast Cells (S. cerevisiae) | 100 µg/mL | IC50 for respiration inhibition | ||
| ATPase Activity | Isolated Rat Liver Mitochondria | 200-300 µM | Maximal stimulation | [1] |
| Growth Inhibition | S. cerevisiae (on non-fermentable carbon source - glycerol) | 1.25 µg/mL | IC50 | |
| S. cerevisiae (on fermentable carbon source - glucose) | 250 µg/mL | IC50 | ||
| Mitochondrial Membrane Potential | Isolated Rat Liver Mitochondria | Induces partial collapse | [1] |
Experimental Protocols
Here, we provide detailed protocols for assessing the effects of this compound on mitochondrial respiration and membrane potential.
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)
This protocol allows for the real-time measurement of OCR and the assessment of key parameters of mitochondrial function in response to pentamidine.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler), Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare working solutions of this compound and the mitochondrial stress test compounds in the assay medium at the desired final concentrations.
-
Assay Setup:
-
Remove the cell culture medium from the microplate and wash the cells with pre-warmed assay medium.
-
Add the appropriate volume of pre-warmed assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load the hydrated sensor cartridge with the pentamidine and mitochondrial stress test compounds into the appropriate injection ports.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer.
-
Run the assay protocol, which typically involves sequential injections:
-
Baseline: Measure the basal OCR.
-
Pentamidine Injection: Inject this compound at various concentrations to determine its effect on basal respiration.
-
Oligomycin Injection: Inhibit ATP synthase to measure ATP-linked respiration and proton leak.
-
FCCP Injection: Induce maximal respiration to determine the spare respiratory capacity.
-
Rotenone/Antimycin A Injection: Inhibit the electron transport chain to measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in response to pentamidine treatment.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using a Fluorescent Probe (e.g., JC-1)
This protocol utilizes the ratiometric fluorescent dye JC-1 to qualitatively and quantitatively assess changes in mitochondrial membrane potential. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
This compound stock solution
-
JC-1 fluorescent probe
-
FCCP (positive control for depolarization)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
-
Cells of interest cultured on appropriate plates or coverslips
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Pentamidine Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP).
-
JC-1 Staining:
-
Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash them once with a suitable buffer (e.g., PBS).
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing: Remove the staining solution and wash the cells gently with a pre-warmed buffer.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at both the green (excitation ~485 nm, emission ~530 nm) and red (excitation ~550 nm, emission ~600 nm) wavelengths. Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence. Observe the shift from red to green fluorescence in pentamidine-treated cells.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting both red and green fluorescence. Quantify the percentage of cells with depolarized mitochondria.
-
-
Data Analysis: Compare the red/green fluorescence ratio or the percentage of depolarized cells in pentamidine-treated samples to the control samples.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of using this compound to study mitochondrial function.
Caption: Dual-action signaling pathway of pentamidine in mitochondria.
Caption: A typical experimental workflow for studying pentamidine's effects.
Caption: Logical relationships of pentamidine's effects on mitochondria.
Conclusion
This compound serves as a powerful and versatile tool for the study of mitochondrial function. Its concentration-dependent ability to either uncouple or inhibit oxidative phosphorylation allows for the targeted investigation of different aspects of mitochondrial bioenergetics. By employing the protocols and understanding the mechanisms outlined in this application note, researchers can effectively utilize pentamidine to gain deeper insights into the complex role of mitochondria in health and disease.
References
Application Notes and Protocols for In Vitro Inhibition of PTP1B using Pentamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways. Its overexpression or increased activity is linked to insulin resistance and obesity, making it a key therapeutic target for type 2 diabetes and related metabolic disorders. Pentamidine, an antiprotozoal drug, has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B, and shows potential for anticancer therapies.[1] This document provides detailed application notes and protocols for conducting in vitro assays to investigate the inhibitory effects of Pentamidine dihydrochloride on PTP1B.
Data Presentation
| Compound | Target | Reported Inhibition | Source |
| Pentamidine | PTP1B | Complete inhibition at 1 µg/mL | Commercial Supplier Data |
| Pentamidine | PRL phosphatases | Potent inhibitor | Pathak et al., 2002[1] |
Note: The complete inhibition data is based on information from a commercial supplier and should be verified experimentally.
Experimental Protocols
This section outlines a detailed methodology for an in vitro enzymatic assay to determine the inhibitory activity of this compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials and Reagents
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for compound dilution
Experimental Workflow
Caption: Workflow for PTP1B inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT) and the Stop Solution (1 M NaOH).
-
It is recommended to prepare fresh DTT solution.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant human PTP1B enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the ng/µL range.
-
Prepare a stock solution of pNPP in Assay Buffer (e.g., 100 mM) and then dilute to the final working concentration (e.g., 10 mM) just before use.
-
-
Assay Procedure:
-
To a 96-well microplate, add the following in order:
-
Assay Buffer
-
This compound dilutions (or DMSO for the control)
-
PTP1B enzyme solution
-
-
Include a "no enzyme" control for background subtraction.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized based on the enzyme activity.
-
Stop the reaction by adding the Stop Solution (e.g., 50 µL of 1 M NaOH) to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
If a range of concentrations is tested, plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Signaling Pathways
PTP1B is a key negative regulator of both the insulin and leptin signaling pathways. Its inhibition is expected to enhance these signaling cascades.
PTP1B in Insulin Signaling
Caption: PTP1B negatively regulates insulin signaling.
PTP1B in Leptin Signaling
Caption: PTP1B attenuates leptin signaling.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the in vitro inhibitory effects of this compound on PTP1B. By following these methodologies, scientists can further elucidate the mechanism of action of Pentamidine as a PTP1B inhibitor and explore its therapeutic potential in metabolic diseases and cancer. It is recommended to perform dose-response experiments to determine a precise IC50 value for this compound against PTP1B to build upon the existing preliminary data.
References
Application Notes: Chromosome Counterstaining in Fluorescence In Situ Hybridization (FISH)
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Pentamidine Dihydrochloride Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine, an aromatic diamidine, is a potent antimicrobial agent with a growing portfolio of therapeutic applications, including the treatment of parasitic infections and certain cancers.[1][2] However, its clinical utility is often hampered by systemic toxicity.[3][4] Encapsulating pentamidine dihydrochloride into nanoparticles presents a promising strategy to enhance its therapeutic index by enabling targeted delivery, controlling its release profile, and reducing off-target side effects.[1][5]
These application notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The methodologies focus on two widely used biodegradable and biocompatible polymer systems: Poly(lactic-co-glycolic acid) (PLGA) and Chitosan.
Physicochemical Characterization of Pentamidine-Loaded Nanoparticles
A summary of typical physicochemical properties of pentamidine-loaded nanoparticles from various studies is presented in the tables below. These values can serve as a benchmark for researchers developing their own formulations.
Table 1: Pentamidine-Loaded Polymeric Nanoparticles
| Polymer System | Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA | Double Emulsion Solvent Evaporation | 250 | ~0.2 | Neutral | - | [1] |
| Poly(D,L-lactide) | Not Specified | - | - | - | - | [6] |
| Polycaprolactone (PCL) | Double Solvent Evaporation | 270 | 0.25 | -28.1 to -30 | - | [1][7] |
| Polymethacrylate | Not Specified | - | - | - | - | [7] |
Table 2: Pentamidine-Loaded Chitosan Nanoparticles
| Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ionic Gelation | 88 | - | -3.09 | 86 | [3][8][9] |
Experimental Protocols
Formulation of Pentamidine-Loaded PLGA Nanoparticles
This protocol describes the preparation of pentamidine-loaded PLGA nanoparticles using the double emulsion-solvent evaporation (w/o/w) method, suitable for encapsulating water-soluble drugs like this compound.
Workflow for PLGA Nanoparticle Synthesis
Caption: Workflow for Pentamidine-PLGA Nanoparticle Synthesis.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
This compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Protocol:
-
Preparation of the internal aqueous phase (w1): Dissolve 10 mg of this compound in 1 mL of deionized water.
-
Preparation of the organic phase (o): Dissolve 100 mg of PLGA in 5 mL of DCM.
-
Formation of the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator on an ice bath.
-
Preparation of the external aqueous phase (w2): Prepare a 2% (w/v) PVA solution in deionized water.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to 20 mL of the external aqueous phase and sonicate again to form the double emulsion.[10]
-
Solvent evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate.[10]
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash, to remove excess PVA and unencapsulated drug.[10]
-
Storage: The final nanoparticle pellet can be resuspended in a small volume of deionized water for immediate use or lyophilized for long-term storage.
Formulation of Pentamidine-Loaded Chitosan Nanoparticles
This protocol details the synthesis of pentamidine-loaded chitosan nanoparticles via ionic gelation, a mild and simple method.
Workflow for Chitosan Nanoparticle Synthesis
Caption: Workflow for Pentamidine-Chitosan Nanoparticle Synthesis.
Materials:
-
Low molecular weight chitosan
-
This compound
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Deionized water
Protocol:
-
Preparation of chitosan solution: Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with magnetic stirring.
-
Addition of pentamidine: Once the chitosan is fully dissolved, add this compound to the solution at a concentration of 3 mg/mL and continue stirring.[8]
-
Preparation of TPP solution: Prepare a 0.5 mg/mL TPP solution in deionized water.[8]
-
Nanoparticle formation: While vigorously stirring the chitosan-pentamidine solution, add the TPP solution dropwise. Nanoparticles will form spontaneously through ionic gelation.[1]
-
Stirring: Continue stirring the mixture for 60 minutes at room temperature.[8]
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30-60 minutes.[8]
-
Washing and storage: Decant the supernatant and wash the nanoparticle pellet with deionized water. Resuspend the final pellet in a suitable volume of deionized water.
Determination of Drug Loading Content and Encapsulation Efficiency
This protocol outlines the quantification of pentamidine encapsulated within the nanoparticles.
Protocol:
-
Separation of free drug: Centrifuge a known amount of the nanoparticle suspension. The supernatant will contain the unencapsulated ("free") pentamidine.
-
Quantification of free drug: Measure the concentration of pentamidine in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (around 270 nm) or UV-Vis spectrophotometry.[11][12]
-
Calculation:
-
Drug Loading Content (DLC %): DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
In Vitro Drug Release Study
This protocol describes an in vitro drug release study using the dialysis bag method to simulate physiological conditions.[13][14]
Workflow for In Vitro Drug Release Study
Caption: Workflow for In Vitro Drug Release Study.
Materials:
-
Pentamidine-loaded nanoparticles
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Incubator or water bath at 37°C
Protocol:
-
Preparation: Resuspend a known amount of pentamidine-loaded nanoparticles in a small volume of PBS (pH 7.4).
-
Dialysis setup: Transfer the nanoparticle suspension into a pre-wetted dialysis bag and seal both ends.
-
Release study: Place the dialysis bag into a beaker containing a larger volume of PBS (e.g., 200 mL) to ensure sink conditions.[13]
-
Incubation: Maintain the beaker at 37°C with continuous stirring (e.g., 100 rpm).[13]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analysis: Determine the concentration of released pentamidine in the collected samples using a suitable analytical method (e.g., HPLC).
-
Data analysis: Calculate the cumulative percentage of drug released over time.
Cell Viability (MTT) Assay
This protocol is for assessing the in vitro cytotoxicity of pentamidine-loaded nanoparticles against a relevant cell line (e.g., cancer cells).[6][15][16]
Protocol:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[16]
-
Treatment: Prepare serial dilutions of free pentamidine, pentamidine-loaded nanoparticles, and empty nanoparticles in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.[17]
-
Formazan solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[16][18]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways of Pentamidine in Cancer
Pentamidine has been shown to exert its anti-cancer effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
PI3K/AKT Signaling Pathway Inhibition by Pentamidine
Caption: Pentamidine inhibits the PI3K/AKT pathway in cancer cells.[19]
Caption: Pentamidine enhances PTEN stability by inhibiting its degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 3. Efficacy of pentamidine-loaded chitosan nanoparticles as a novel drug delivery system for Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. msptm.org [msptm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatographic determination of pentamidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pentamidine Dihydrochloride in High-Throughput Screening for Antiparasitic Drugs
Introduction
Pentamidine dihydrochloride is a well-established aromatic diamidine compound with broad-spectrum activity against a range of protozoan parasites, including Trypanosoma brucei (the causative agent of Human African Trypanosomiasis), Leishmania species (causative agents of leishmaniasis), and to a lesser extent, Plasmodium falciparum (the major cause of malaria). Its consistent and potent in vitro activity against these parasites has led to its widespread adoption as a reliable positive control in high-throughput screening (HTS) campaigns aimed at discovering novel antiparasitic agents. The use of pentamidine as a reference standard allows for the validation of assay performance and the comparative assessment of the potency of newly identified compounds.
Mechanism of Action
The antiparasitic effect of pentamidine is multifaceted, primarily targeting the parasite's mitochondria.[1][2] The drug is selectively accumulated within the parasite, where it is understood to exert its cytotoxic effects through several mechanisms:
-
Mitochondrial Membrane Potential Collapse: Pentamidine is known to be sequestered in the mitochondria of parasites like Leishmania in a manner dependent on the mitochondrial inner membrane potential.[2] This accumulation leads to a disruption and collapse of the membrane potential, a critical event that precedes cell death.[1]
-
Inhibition of Macromolecular Synthesis: Pentamidine interferes with various critical cellular functions, including the synthesis of DNA, RNA, and proteins.[3]
-
Topoisomerase Inhibition: The drug has been shown to inhibit mitochondrial topoisomerase II, leading to damage of the parasite's mitochondrial genome.
-
kDNA Binding: In trypanosomatids, pentamidine binds to the kinetoplast DNA (kDNA), potentially blocking its replication.[2]
Resistance to pentamidine in parasites like Leishmania is often associated with reduced accumulation of the drug within the mitochondrion.[1][4][5]
Application in High-Throughput Screening
Pentamidine's role as a positive control is crucial for the validation and quality control of HTS assays. Its inclusion in a screening campaign allows for the determination of key assay performance parameters, such as the Z'-factor, which is a statistical measure of the robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. In various published HTS assays, pentamidine consistently demonstrates potent inhibition of parasite growth, providing a reliable benchmark for hit identification.
Data Presentation
The following tables summarize the in vitro activity of this compound against various parasites as reported in different high-throughput screening assays.
Table 1: Anti-trypanosomal Activity of this compound
| Parasite Species | Assay Type | IC50/EC50 | Reference |
| Trypanosoma brucei brucei | SYBR Green I | 3.17 ± 0.69 nM | [6] |
| Trypanosoma brucei brucei | Resazurin-based | ~5 ng/mL | [7] |
| Trypanosoma brucei brucei | 14.7 ± 4.7 nM | [8] | |
| Trypanosoma brucei brucei | 5.3 nM | [9] |
Table 2: Anti-leishmanial Activity of this compound
| Parasite Species | Parasite Stage | Assay Type | IC50/EC50 | Reference |
| Leishmania donovani | Promastigote | 7.7 µM | [10] | |
| Leishmania donovani | Amastigote | TryR-based | ~20x more potent than against L. major | [11] |
| Leishmania major | Promastigote | 1.6 µM | [10] | |
| Leishmania martiniquensis | Promastigote | Colorimetric | 12.97 ± 0.29 µM | [12] |
| Leishmania martiniquensis | Amastigote | Colorimetric | 12.0 ± 0.7 µM | [12] |
Experimental Protocols
Protocol 1: SYBR Green I-Based High-Throughput Screening Assay for Trypanosoma brucei
This protocol is adapted from a method developed for the screening of compound libraries against the bloodstream form of T. b. brucei.[6][13][14][15]
1. Materials and Reagents:
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (positive control)
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x concentrate)
-
Lysis buffer (e.g., 30 mM Tris pH 7.5, 7.5 mM EDTA, 0.012% saponin, 0.12% Triton X-100)
2. Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense test compounds and control compounds (pentamidine and DMSO for negative control) into the 384-well plates. The final concentration of DMSO should not exceed 0.5%.
-
Parasite Seeding: Maintain T. b. brucei in logarithmic growth phase. Dilute the parasite culture in HMI-9 medium to the optimized seeding density (e.g., 2 x 10³ parasites/mL). Dispense 50 µL of the parasite suspension into each well of the assay plates.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Lysis and Staining: Prepare the lysis solution containing SYBR Green I at a 1x final concentration. Add 15 µL of this solution to each well.
-
Incubation (Lysis): Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Normalize the data using the positive (pentamidine) and negative (DMSO) controls. Calculate the percentage of growth inhibition for each compound and determine the IC50 values for active compounds.
Protocol 2: Fluorescence-Based High-Throughput Screening Assay for Leishmania spp.
This protocol describes a general method for screening compounds against Leishmania promastigotes using a resazurin-based viability assay. This can also be adapted for fluorescently labeled parasite lines.[16][17][18][19][20]
1. Materials and Reagents:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes
-
M199 medium supplemented with 10% FBS
-
This compound (positive control)
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
2. Procedure:
-
Compound Plating: Dispense test compounds and controls into 384-well plates.
-
Parasite Seeding: Culture Leishmania promastigotes to the late logarithmic phase of growth. Dilute the culture to the desired seeding density (e.g., 1 x 10⁶ parasites/mL). Add 50 µL of the parasite suspension to each well.
-
Incubation: Incubate the plates for 72 hours at 26°C.
-
Viability Staining: Add 10 µL of the resazurin solution to each well.
-
Incubation (Staining): Incubate the plates for an additional 4-6 hours at 26°C.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition based on the fluorescence signals from the control wells and determine the IC50 values for active compounds.
Visualizations
Caption: A generalized workflow for high-throughput screening of antiparasitic compounds.
Caption: The proposed mechanism of action for pentamidine against parasitic protozoa.
References
- 1. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug discovery for human African trypanosomiasis: identification of novel scaffolds by the newly developed HTS SYBR Green assay for Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gov.uk [gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Fluorescent Assay to Search New Drugs Using Stable tdTomato-Leishmania, and the Selection of Galangin as a Candidate With Anti-Leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a Fluorescent Assay to Search New Drugs Using Stable tdTomato-Leishmania, and the Selection of Galangin as a Candidate With Anti-Leishmanial Activity [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing "Pentamidine dihydrochloride" concentration for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Pentamidine dihydrochloride in in vitro assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pentamidine?
A1: Pentamidine's mechanism of action is multifaceted. It is understood to interfere with the nuclear metabolism of pathogens by binding to adenine-thymine (A-T) rich regions of DNA.[1] This action can inhibit the synthesis of DNA, RNA, phospholipids, and proteins.[1][2] Additionally, it can inhibit crucial enzymes like type II topoisomerases in the mitochondria of parasites, leading to a breakdown of the mitochondrial genome.[1][3]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: A typical starting point for in vitro assays involves a broad concentration range to determine the dose-response curve. Based on published data, a range from low micromolar (e.g., 2 µM) to high micromolar (e.g., up to 1000 µM) is often used in initial screening, depending on the cell type and the expected potency.[4][5] For cytotoxicity assessments on mammalian cells, concentrations between 10 µM and 200 µM are frequently evaluated.[4][5]
Q3: Is Pentamidine cytotoxic to mammalian cells?
A3: Yes, Pentamidine can be cytotoxic to mammalian cells, which is a critical consideration for therapeutic index calculations. For example, IC50 values for Vero cells have been reported at 115.4 µM and 87.42 µM after 24 and 48 hours, respectively.[4] It is essential to determine the half-maximal cytotoxic concentration (CC50) in your specific cell line alongside the half-maximal inhibitory concentration (IC50) against the target organism to establish a selectivity index.[6]
Q4: What are the known off-target effects of Pentamidine in vitro?
A4: Pentamidine exhibits several off-target effects that can influence experimental outcomes. It is known to inhibit serine proteases involved in coagulation, such as factor Xa and plasmin, with IC50 values around 10.4 µM and 8.4 µM, respectively.[7] It can also affect cytokine production in immune cells; for instance, it has been shown to inhibit LPS-induced secretion of IL-1β, IL-6, and TNF-α in alveolar macrophages.[8] These effects should be considered when interpreting data from assays involving coagulation or immune responses.
Q5: Are there solubility or stability issues with Pentamidine in cell culture media?
A5: While this compound is generally water-soluble, high concentrations in complex biological media can sometimes lead to precipitation.[9] It is crucial to ensure the compound is fully dissolved in your vehicle (e.g., sterile water or DMSO) before further dilution in culture medium. Visually inspect the medium for any signs of precipitation after adding the drug. Stability in culture media over long incubation periods can also be a concern; for critical experiments, the stability of the compound under assay conditions can be checked by methods like HPLC or LC-MS/MS.[9]
Quantitative Data Summary
The following tables summarize reported IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for Pentamidine across various in vitro models.
Table 1: Inhibitory Concentration (IC50) of Pentamidine Against Various Organisms
| Target Organism | Assay Details | Incubation Time | IC50 Value (µM) | Reference |
| Acanthamoeba trophozoite | Trypan Blue Staining | 24h | 97.4 | [4] |
| Acanthamoeba trophozoite | Trypan Blue Staining | 48h | 60.99 | [4] |
| Acanthamoeba cyst | Trypan Blue Staining | 24h | 470 | [4] |
| Acanthamoeba cyst | Trypan Blue Staining | 48h | 175.5 | [4] |
| B. mandrillaris | Dose-response assay | Not specified | 9.14 | [6] |
| Human Factor Xa | Chromogenic Substrate Assay | Not applicable | 10.4 | [7] |
| Human Plasmin | Chromogenic Substrate Assay | Not applicable | 8.4 | [7] |
Table 2: Cytotoxic Concentration (CC50/IC50) of Pentamidine in Mammalian Cells
| Cell Line | Assay Type | Incubation Time | CC50/IC50 Value (µM) | Reference |
| Vero Cells | MTT Assay | 24h | 115.4 | [4] |
| Vero Cells | MTT Assay | 48h | 87.42 | [4] |
| DH82 (Macrophage-like) | Hoechst Staining | 72h | Cytotoxic at 10-20 µM | [5] |
Experimental Protocols & Workflows
Protocol: Determining IC50 and CC50 using MTT Assay
This protocol provides a general framework for assessing the inhibitory effect of Pentamidine on a target organism and its cytotoxicity against a mammalian host cell line.
-
Preparation of Pentamidine Stock Solution:
-
Weigh this compound powder and dissolve in sterile DMSO or water to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
For CC50 (Cytotoxicity): Seed mammalian host cells (e.g., Vero, HepG2, HEK293) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
For IC50 (Inhibition): In a separate 96-well plate, seed the host cells and infect them with the target microorganism (e.g., protozoa) at an appropriate multiplicity of infection (MOI). Alternatively, for cell-free assays, add the microorganism directly to the wells.
-
-
Drug Treatment:
-
Prepare a series of 2-fold or 3-fold serial dilutions of the Pentamidine stock solution in the appropriate cell culture medium.
-
A common concentration range to test is from 0.5 µM to 500 µM. Include a vehicle-only control (e.g., medium with DMSO) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different Pentamidine concentrations to the respective wells.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After incubation, add 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous color.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Pentamidine concentration and use non-linear regression (dose-response curve) to calculate the IC50 or CC50 value.
-
Workflow for Optimizing Pentamidine Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of Pentamidine for an in vitro assay.
Caption: Workflow for determining optimal Pentamidine concentration.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Edge Effects in Plate | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill them with sterile PBS or medium instead. |
| Drug Precipitation | Prepare fresh dilutions for each experiment. Visually inspect the highest concentration wells for any precipitate under a microscope. If present, consider using a lower top concentration or a different solvent. |
| Pipetting Errors | Use calibrated pipettes and change tips for each concentration. Be consistent with your technique. |
Problem 2: No observable effect even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the source and purity of the this compound. Test the compound in a known positive control assay if possible. |
| Insufficient Incubation Time | The compound may require a longer duration to exert its effect. Consider extending the incubation period (e.g., from 24h to 48h or 72h). |
| Drug Degradation | Pentamidine may be unstable under specific culture conditions (e.g., high light exposure, certain media components). Prepare solutions fresh and minimize exposure to light. |
| Resistant Cell Line/Organism | The target may be inherently resistant. Confirm with literature values or test a different, more sensitive cell line or organism. |
Problem 3: Excessive cell death in all treated wells, including the lowest concentration.
| Possible Cause | Troubleshooting Step |
| Stock Solution Error | Recalculate the dilution series and double-check the initial stock concentration. An error in calculation is a common source of such issues. |
| High Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control at the highest concentration used. |
| Extreme Cell Sensitivity | The cell line being used may be exceptionally sensitive to Pentamidine. Expand the dilution series to include much lower concentrations (e.g., into the nanomolar range). |
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for common troubleshooting scenarios.
Caption: A decision tree for troubleshooting common in vitro assay issues.
Mechanism of Action Visualization
The diagram below illustrates the key molecular targets of Pentamidine.
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.csumb.edu [digitalcommons.csumb.edu]
- 7. The In Vitro Effects of Pentamidine Isethionate on Coagulation and Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pentamidine on cytokine (IL-1 beta, TNF alpha, IL-6) production by human alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
solubility of "Pentamidine dihydrochloride" in PBS versus DMSO for experiments
Welcome to the technical support center for Pentamidine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal solubility, it is highly recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Several sources indicate its solubility in DMSO to be 20 mg/mL or even higher, with some reporting values ≥41.3 mg/mL.[1][2] In contrast, this compound is only sparingly soluble in aqueous buffers like Phosphate Buffered Saline (PBS).
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound in PBS or cell culture medium. What can I do to prevent this?
A2: This is a common issue due to the lower solubility of this compound in aqueous solutions. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Intermediate dilution step: Instead of diluting the highly concentrated DMSO stock directly into your aqueous buffer, try a serial dilution approach. First, dilute the stock to a lower concentration in DMSO, and then introduce this intermediate dilution into the aqueous buffer.
-
Increase the final DMSO concentration (with caution): A slightly higher final concentration of DMSO in your experimental setup can help maintain solubility. However, it is crucial to keep the final DMSO concentration as low as possible (typically below 0.5%) as it can have cytotoxic effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Warm the aqueous buffer: Gently warming the PBS or culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
Q3: What is the stability of this compound solutions?
A3: The stability of this compound depends on the solvent and storage conditions:
-
In DMSO: Stock solutions in DMSO are relatively stable. For short-term storage, they can be kept at 4°C for up to two weeks. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles.
-
In Aqueous Buffers (e.g., PBS): Solutions of this compound in aqueous buffers are less stable and should ideally be prepared fresh for each experiment. If necessary, they can be stored at 4°C for up to 24-48 hours, but it is advisable to check for any signs of precipitation before use.[4][5]
Solubility Data
The following table summarizes the solubility of this compound in DMSO and PBS.
| Solvent | Reported Solubility | Source(s) |
| DMSO | 20 mg/mL | [1] |
| ≥13.5 mg/mL | [6] | |
| ≥41.3 mg/mL | [2] | |
| PBS (pH 7.2) | Sparingly soluble; ~0.33 mg/mL (in a 1:2 DMF:PBS solution) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 413.34 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 413.34 g/mol = 0.00413 g = 4.13 mg
-
-
Weigh the powder: Carefully weigh 4.13 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. If you encounter difficulty, brief sonication in an ultrasonic bath or gentle warming to 37°C can aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or PBS
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
Perform the dilution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the pre-warmed cell culture medium.
-
Mix immediately: Immediately after adding the DMSO stock, vortex the solution gently to ensure it is well-mixed and to minimize the risk of precipitation.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Signaling Pathways and Experimental Workflows
This compound has been shown to inhibit cellular signaling pathways, including the PI3K/AKT and TLR4 pathways.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: this compound inhibits TLR4 signaling by targeting the MD2 co-receptor.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. Pentamidine Alleviates Inflammation and Lipopolysaccharide-Induced Sepsis by Inhibiting TLR4 Activation via Targeting MD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Pentamidine Isethionate for injection [dailymed.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Pentamidine Dihydrochloride Cytotoxicity in Long-Term Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentamidine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce the cytotoxic effects of Pentamidine in your long-term cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Excessive cell death observed even at low concentrations of Pentamidine in long-term culture.
-
Question: My cells are dying even when I use a low concentration of Pentamidine for my long-term experiment. How can I reduce this cytotoxicity?
-
Answer: Pentamidine is known to induce apoptosis, and its cytotoxic effects can accumulate over time.[1][2] Here are several strategies to mitigate this:
-
Nanoparticle Encapsulation: Encapsulating Pentamidine in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLA, PLGA), can facilitate a controlled release of the drug. This approach has been shown to enhance its efficacy against target organisms while potentially reducing host cell toxicity.[3][4][5] Studies have shown that nanoparticle-formulated Pentamidine can have a significantly lower IC50 compared to the free drug, suggesting that a lower effective concentration can be used.[3]
-
Modification of Cell Culture Medium:
-
Serum-Free or Low-Serum Media: The presence of serum in the culture medium can sometimes influence the cytotoxic effects of a drug.[6] Transitioning to a serum-free or low-serum medium may alter cellular response and should be validated for your specific cell line.
-
-
Co-administration with Protective Agents:
-
Quantitative Data on Nanoparticle Formulations:
| Formulation | Organism/Cell Line | Efficacy Improvement (Compared to Free Pentamidine) | Reference |
| Poly(D,L-lactide) Nanoparticles | Leishmania infantum (in vivo) | 3.3 times more active (lower ED50) | [5] |
| Liposomes | Acanthamoeba binding to human cells | >12 times more effective at preventing binding | [10] |
| Polymethacrylate Nanoparticles | Leishmania major (in vivo) | 77% amastigote reduction with targeted nanoparticles | [4] |
| PEG-PLGA-PTM Nanoparticles | Leishmania infected macrophages (in vitro) | 3.4 times lower IC50 | [3] |
Issue 2: Difficulty in assessing the true viability of cells after prolonged exposure to Pentamidine.
-
Question: How can I accurately determine cell viability versus cytotoxicity in my long-term Pentamidine experiments?
-
Answer: It's crucial to use assays that can distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects. A multi-parametric approach is recommended.
-
Cell Viability Assays (Metabolic Activity):
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of viability. Viable cells with active metabolism convert MTT into a purple formazan product.[11]
-
-
Cytotoxicity Assays (Membrane Integrity):
-
Trypan Blue Exclusion: This is a simple method to identify dead cells, as their compromised membranes allow the dye to enter.
-
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells in flow cytometry.
-
-
Apoptosis Assays:
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Combining Annexin V with PI in flow cytometry allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Pentamidine-induced cytotoxicity?
A1: Pentamidine induces cytotoxicity primarily through the induction of apoptosis.[2][12][13][14] Key mechanisms include:
-
Mitochondrial Dysfunction: It causes a reduction in mitochondrial DNA content, dissipation of the mitochondrial membrane potential, and a decrease in ATP production.[15]
-
Increased Reactive Oxygen Species (ROS) Production: Pentamidine treatment leads to elevated levels of intracellular ROS, which contributes to cellular damage and apoptosis.
-
DNA Interaction: Pentamidine can bind to the minor groove of DNA, potentially interfering with DNA replication and transcription.
-
Modulation of Signaling Pathways: It has been shown to inhibit pro-survival pathways like PI3K/AKT and induce the p53 pathway, which is involved in apoptosis.[12][13][16][17]
Q2: How long does it take for Pentamidine to induce cell death?
A2: The time course of Pentamidine-induced cytotoxicity is dependent on the cell type and the concentration of the drug used. Some studies have shown cytotoxic effects after 24 to 72 hours of treatment.[1][18] For long-term experiments, it is crucial to perform a time-course study to determine the optimal treatment duration for your specific experimental goals.
Q3: Can I reduce Pentamidine cytotoxicity by changing the cell culture media?
A3: Yes, modifying the culture media can impact cellular responses to drugs. Using serum-free or low-serum media can be a strategy, as serum components can sometimes interact with the drug or affect cell sensitivity.[6][19] However, the effects are cell-line dependent and require empirical validation.
Q4: Are there any known compounds that can protect cells from Pentamidine cytotoxicity?
A4: The antioxidant N-acetylcysteine (NAC) has been shown to mitigate Pentamidine-induced apoptosis by reducing ROS levels.[7][8][9] Other antioxidants that scavenge ROS or support cellular antioxidant systems, such as spermidine or vitamin E, could also be explored, although direct evidence for their protective effect against Pentamidine is limited.[20][21][22]
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired long-term duration (e.g., 24, 48, 72 hours or longer, with appropriate media changes).
-
At the end of the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with Pentamidine for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Apoptosis Markers
This protocol is for detecting key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Pentamidine for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Visualizations
Caption: Pentamidine-induced apoptotic signaling pathway.
Caption: Workflow for MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanotechnological approaches for pentamidine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of pentamidine-bound nanoparticles against Leishmania on an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of pentamidine-loaded poly (D,L-lactide) nanoparticles against Leishmania infantum in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of free versus liposomal-complexed pentamidine isethionate on biological characteristics of Acanthamoeba castellanii in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antioxidant or Apoptosis Inhibitor Supplementation in Culture Media Improves Post-Thaw Recovery of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Pentamidine Dihydrochloride in Confocal Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with Pentamidine dihydrochloride in confocal microscopy experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application in microscopy?
This compound is the salt form of Pentamidine, an aromatic diamidine compound.[1][2] While primarily known as an antiprotozoal drug,[3] its ability to bind to DNA and other cellular components, coupled with its intrinsic fluorescence, allows it to be used as a fluorescent probe in microscopy for visualizing cellular structures, particularly nuclei.
Q2: What are the known fluorescence properties of this compound?
Q3: What does photostability refer to in the context of this compound?
Photostability refers to the ability of a fluorescent molecule, such as this compound, to resist chemical degradation and loss of fluorescence (photobleaching) when exposed to excitation light. Low photostability can lead to rapid signal decay during imaging, limiting the ability to acquire high-quality, quantitative data.
Q4: What is photobleaching and how does it impact my experiments with Pentamidine?
Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage. In the context of Pentamidine imaging, this manifests as a rapid fading of the fluorescent signal during continuous or repeated exposure to the confocal laser. This can lead to a poor signal-to-noise ratio, difficulty in capturing images over time (time-lapse experiments), and inaccurate quantitative measurements.
Q5: What is phototoxicity, and how does it relate to photobleaching?
Phototoxicity is the damage or death of living cells caused by the interaction of light with a fluorescent probe. The same photochemical reactions that lead to photobleaching can also generate reactive oxygen species (ROS) that are harmful to cellular components. Therefore, conditions that cause rapid photobleaching of Pentamidine are also likely to induce phototoxicity in live-cell imaging experiments, leading to artifacts such as changes in cell morphology, apoptosis, or necrosis.
Part 2: Troubleshooting Guide for Common Issues
Issue 1: Rapid Signal Loss or Fading (Photobleaching) of Pentamidine Fluorescence
Question: My Pentamidine signal is disappearing too quickly during confocal imaging. What can I do?
| Potential Cause | Solution |
| High Laser Power | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. |
| Long Exposure Time/Dwell Time | Decrease the pixel dwell time or use a faster scanning speed. For capturing images, use frame averaging with lower laser power instead of a single long exposure. |
| High Numerical Aperture (NA) Objective | While high NA objectives are excellent for resolution, they also focus light more intensely. Ensure you are not using an excessively high laser power with a high NA objective. |
| Continuous Illumination | Use the "fly-by" or "line-by-line" scanning mode if available on your confocal system to minimize the time the sample is illuminated. Avoid continuous illumination while searching for a region of interest. |
| Absence of Antifade Reagent | Mount the specimen in a commercial or homemade antifade mounting medium. Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). |
| Oxygen Availability | For fixed samples, some antifade reagents work by scavenging oxygen. Ensure your mounting medium is fresh and properly prepared. |
Issue 2: High Background or Non-Specific Staining
Question: I'm seeing a lot of background fluorescence, making it hard to see my target. How can I fix this?
| Potential Cause | Solution |
| Excessive Pentamidine Concentration | Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Inadequate Washing | Increase the number and duration of washing steps after Pentamidine incubation to remove unbound molecules. |
| Autofluorescence of the Sample or Mounting Medium | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium or spectral unmixing if your confocal system supports it. |
| Non-optimal Staining Buffer | Ensure the pH and ionic strength of your staining and washing buffers are appropriate. Buffers with physiological pH (around 7.4) are generally recommended. |
Issue 3: No or Very Weak Pentamidine Signal
Question: I am not seeing any fluorescent signal after staining with Pentamidine. What went wrong?
| Potential Cause | Solution |
| Incorrect Excitation/Emission Settings | Verify the excitation and emission spectra for DNA-bound Pentamidine and ensure your confocal laser lines and emission filters are correctly set. While specific data is limited, excitation is expected in the UV to blue range. |
| Low Pentamidine Concentration | The staining concentration may be too low. Try increasing the concentration of this compound. |
| Degraded Pentamidine Solution | Pentamidine solutions may not be stable over long periods. Prepare fresh solutions for each experiment. Reconstituted solutions should be protected from light.[1] |
| Cell Permeabilization Issues (for intracellular targets) | If targeting intracellular structures, ensure that the cell membrane has been adequately permeabilized (e.g., with Triton X-100 or saponin) to allow Pentamidine to enter the cell. |
| Photobleaching Before Observation | The signal may have been bleached during sample preparation or while setting up the microscope. Minimize light exposure at all stages. |
Issue 4: Signs of Cell Stress or Death in Live-Cell Imaging
Question: My cells are blebbing or dying after imaging with Pentamidine. What should I do?
| Potential Cause | Solution |
| Phototoxicity | Reduce laser power and exposure time to the absolute minimum required for image acquisition. |
| High Pentamidine Concentration | High concentrations of Pentamidine can be toxic to cells.[3] Use the lowest possible concentration that gives a detectable signal. |
| Prolonged Imaging Session | Limit the duration and frequency of image acquisition in time-lapse experiments. |
| Suboptimal Imaging Environment | Ensure that the cells are maintained in a proper incubation chamber on the microscope with controlled temperature, humidity, and CO2 levels. |
Part 3: Experimental Protocols
Protocol 1: General Staining Protocol for this compound in Fixed Cells
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile coverslips. Wash briefly with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes to permeabilize the cell membranes.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
Pentamidine Staining: Prepare a working solution of this compound in PBS. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL can be tested. Incubate the cells with the Pentamidine solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the stained cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using a confocal microscope with appropriate excitation and emission settings (e.g., excitation around 350-400 nm and emission collection around 450-500 nm, though these should be optimized).
Protocol 2: A Methodological Approach to Characterize the Photostability of this compound
Objective: To quantify the rate of photobleaching of this compound under specific confocal imaging conditions.
Procedure:
-
Sample Preparation: Prepare a fixed and stained sample as described in Protocol 1.
-
Microscope Setup:
-
Turn on the confocal microscope and allow the lasers to stabilize.
-
Select the laser line you intend to use for your experiments (e.g., 405 nm).
-
Set the laser power, pinhole size, detector gain, and pixel dwell time to the values you would typically use for imaging.
-
-
Image Acquisition for Photobleaching Analysis:
-
Locate a region of interest with clearly stained nuclei.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5 seconds for a total of 5 minutes. It is crucial to use the exact same imaging settings for each image in the series.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define a region of interest (ROI) within a stained nucleus.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential function (e.g., a single or double exponential decay model) to determine the photobleaching rate constant(s).
-
Part 4: Data Presentation
Table 1: Spectral Properties of this compound (Qualitative)
| Property | Description | Notes |
| Excitation Maximum | Expected in the UV to blue region of the spectrum. | The exact wavelength for optimal excitation may vary depending on the binding substrate (e.g., DNA). |
| Emission Maximum | Expected in the blue to green region of the spectrum. | The emission wavelength can also be influenced by the local environment. |
| Quantum Yield | Data not readily available in the literature. | The quantum yield is a measure of the efficiency of fluorescence emission. |
| Photobleaching Rate | Data not readily available in the literature. | This is highly dependent on experimental conditions (laser power, dwell time, etc.). |
Table 2: Example of Photobleaching Data Presentation (Hypothetical Data)
This table illustrates how you could present the photobleaching data obtained from the experiment described in Protocol 2.
| Laser Line | Laser Power (% of max) | Photobleaching Half-life (s) | Rate Constant (s⁻¹) |
| 405 nm | 1% | 120 | 0.0058 |
| 405 nm | 5% | 30 | 0.0231 |
| 488 nm | 1% | 150 | 0.0046 |
| 488 nm | 5% | 45 | 0.0154 |
Note: The data in this table is for illustrative purposes only and does not represent actual measured values for this compound.
Part 5: Visualizations
Caption: Troubleshooting workflow for photobleaching issues.
Caption: Factors influencing the photostability of fluorescent probes.
Caption: Workflow for characterizing photostability.
References
Technical Support Center: Mitigating Off-Target Effects of Pentamidine Dihydrochloride in Cellular Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Pentamidine dihydrochloride in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cellular studies?
A1: Pentamidine is known to exert several off-target effects that can confound experimental results. The most well-documented of these include:
-
Mitochondrial Dysfunction: Pentamidine can act as a cationic uncoupler of oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and an increase in reactive oxygen species (ROS)[1].
-
Ion Channel Blockade: It can inhibit inwardly rectifying potassium (Kir) channels, particularly Kir2.x, by physically blocking the channel pore. This can alter cellular excitability and membrane potential.
-
Inhibition of PI3K/AKT Signaling Pathway: Pentamidine has been shown to decrease the phosphorylation of AKT, a key kinase in this critical cell survival and proliferation pathway[2].
-
Disruption of DNA and RNA Synthesis: While this is part of its mechanism of action against some pathogens, its ability to bind to AT-rich regions of DNA and interact with tRNA can be a significant off-target effect in mammalian cells[3].
-
Induction of Apoptosis: At higher concentrations, pentamidine can induce programmed cell death, which may not be related to its intended therapeutic target[1][4].
Q2: How can I differentiate between the intended (on-target) and unintended (off-target) effects of Pentamidine in my experiments?
A2: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Dose-Response Analysis: Conduct detailed dose-response curves for both your intended effect and known off-target effects. If the concentration required to achieve your desired outcome is significantly lower than that which elicits off-target effects, you may have a therapeutic window.
-
Use of Structurally Unrelated Inhibitors: If you are studying a specific target of pentamidine, use other known inhibitors of that target with different chemical structures. If they produce the same phenotype, it is more likely an on-target effect.
-
Rescue Experiments: If pentamidine is hypothesized to inhibit a particular enzyme or pathway, try to "rescue" the phenotype by providing a downstream product or overexpressing a downstream component of the pathway.
-
Negative Control Compounds: While a perfect inert analog of pentamidine is not commercially available, using compounds with similar chemical properties (e.g., charge, size) but lacking the specific structural motifs thought to be responsible for its primary activity can be informative. Several pentamidine analogs with potentially reduced side effects have been synthesized and could be considered for comparative studies[5][6][7][8][9].
-
Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) or other biophysical methods to confirm that pentamidine is binding to your intended target at the concentrations used in your cellular assays[10][11][12].
Q3: What are some alternative compounds to Pentamidine that may have fewer off-target effects?
A3: Several analogs of pentamidine have been developed with the aim of reducing toxicity while maintaining efficacy. For example, 1,3-di(4-imidazolino-2-methoxypoxy)propane (DIMP) has shown equivalent anti-Pneumocystis activity at a lower dose than pentamidine and with less apparent toxicity in animal models. Other analogs with modifications to the linker region or the amidine groups have also been investigated and showed reduced cytotoxicity in mammalian cells[5][6][8]. The choice of an alternative will depend on the specific application and the primary off-target effect you are trying to avoid.
Troubleshooting Guides
Problem 1: Unexpected or High Levels of Cytotoxicity Observed
Possible Causes:
-
Off-Target Mitochondrial Toxicity: Pentamidine is known to disrupt mitochondrial function, leading to apoptosis[1][4].
-
Inhibition of Essential Cellular Processes: Interference with DNA, RNA, or protein synthesis can lead to cell death.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to pentamidine's cytotoxic effects.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Use multiple methods to assess cell viability and death (e.g., MTT assay, trypan blue exclusion, and a marker of apoptosis like Annexin V staining).
-
Assess Mitochondrial Health: Measure the mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in overall fluorescence (for TMRE) indicates mitochondrial depolarization.
-
Optimize Concentration and Incubation Time: Perform a detailed time-course and dose-response experiment to find the lowest effective concentration and shortest incubation time for your desired on-target effect.
-
Consider a Different Cell Line: If feasible, test your hypothesis in a cell line known to be more resistant to pentamidine's cytotoxic effects.
-
Supplement with Antioxidants: To counteract ROS-induced cytotoxicity, consider co-treatment with an antioxidant like N-acetylcysteine (NAC). However, be aware that this may also interfere with your experimental system[1].
Problem 2: Inconsistent or Unexplained Changes in a Signaling Pathway
Possible Cause:
-
Off-Target Inhibition of PI3K/AKT Pathway: Pentamidine can directly inhibit the phosphorylation of AKT, which can have widespread effects on cell growth, proliferation, and survival[2].
Troubleshooting Steps:
-
Verify AKT Inhibition: Perform a western blot to measure the levels of phosphorylated AKT (p-AKT) at Ser473 and/or Thr308 relative to total AKT. A decrease in the p-AKT/total AKT ratio upon pentamidine treatment confirms this off-target effect.
-
Use a Specific PI3K/AKT Inhibitor as a Positive Control: Treat cells with a well-characterized PI3K inhibitor (e.g., LY294002) or an AKT inhibitor (e.g., MK-2206) to compare the observed phenotype with that of pentamidine.
-
Activate the PI3K/AKT Pathway: If your experimental system allows, try to activate the PI3K/AKT pathway (e.g., with growth factors like IGF-1) in the presence of pentamidine to see if you can rescue the phenotype.
-
Examine Downstream Effectors: Analyze the expression or activity of downstream targets of AKT, such as mTOR, GSK3β, or FoxO transcription factors, to further delineate the impact of pentamidine on this pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the on-target and off-target effects of Pentamidine.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 / TD50 | Incubation Time | Reference |
| Leishmania infantum promastigotes | MTT | IC50: 2.5 µM | 72 h | [13] |
| Vero cells | MTT | IC50: 115.4 µM | 24 h | [13][14] |
| Vero cells | MTT | IC50: 87.42 µM | 48 h | [13][14] |
| DH82 (canine macrophage) | Cell Count | Significant cytotoxicity at 10 µM and 20 µM | 72 h | [15] |
| Acanthamoeba trophozoites (T4 genotype) | Trypan Blue | IC50: 97.4 µM | 24 h | [14] |
| Acanthamoeba trophozoites (T4 genotype) | Trypan Blue | IC50: 60.99 µM | 48 h | [14] |
| Acanthamoeba cysts (T4 genotype) | Trypan Blue | IC50: 470 µM | 24 h | [14] |
| Acanthamoeba cysts (T4 genotype) | Trypan Blue | IC50: 175.5 µM | 48 h | [14] |
Table 2: Off-Target Inhibition by this compound
| Target | Assay | IC50 | Cell/System | Reference |
| KIR2.1 Channel | Inside-out patch clamp | 0.17 µM | HEK293 cells | [16] |
| Human Factor Xa | Chromogenic substrate hydrolysis | 10.4 µM | Purified enzyme | [17] |
| Human Plasmin | Chromogenic substrate hydrolysis | 8.4 µM | Purified enzyme | [17] |
| Mitochondrial Respiration (uncoupling) | Oxygen consumption | Maximal stimulation at 200-300 µM | Isolated rat liver mitochondria | [18] |
Detailed Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms J-aggregates that emit red fluorescence. In cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 10-30 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Remove the staining solution and wash the cells with an appropriate buffer (e.g., PBS).
-
Add fresh buffer or medium to the wells.
-
Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths using a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP.
Protocol 2: Western Blot for p-AKT (Ser473) and Total AKT
Principle: This protocol allows for the ratiometric analysis of the phosphorylated (active) form of AKT relative to the total amount of AKT protein, providing a measure of the activation state of the PI3K/AKT pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody against total AKT, following steps 7-10.
-
Quantify the band intensities and calculate the ratio of p-AKT to total AKT for each sample.
Visualizations
Caption: Overview of major off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Workflow for assessing Pentamidine's effect on the PI3K/AKT pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Induction of apoptosis-like cell death by pentamidine and doxorubicin through differential inhibition of topoisomerase II in arsenite-resistant L. donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of Pentamidine as Potential Anti-Pneumocystis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of pentamidine as potential anti-Pneumocystis chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing target engagement using proteome-wide solvent shift assays | eLife [elifesciences.org]
- 11. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentamidine-induced beta cell toxicity is not preventable by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The In Vitro Effects of Pentamidine Isethionate on Coagulation and Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pentamidine. A risk-benefit analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentamidine Dihydrochloride and Cell Viability Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of pentamidine dihydrochloride with common cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Why does pentamidine interfere with MTT and other tetrazolium-based viability assays?
Pentamidine interferes with tetrazolium-based assays (like MTT, MTS, XTT) primarily because its mechanism of action directly involves altering mitochondrial function.[1][2] These assays rely on the activity of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt into a colored formazan product.[3][4]
Pentamidine's key effects on mitochondria include:
-
Disruption of Mitochondrial Membrane Potential: Pentamidine can cause a collapse of the mitochondrial membrane potential, which is crucial for cellular energy production.[1][5]
-
Uncoupling of Oxidative Phosphorylation: It acts as a cationic uncoupler of oxidative phosphorylation, which disrupts the normal respiratory process and ATP synthesis.[2]
-
Inhibition of Superoxide Formation: Pentamidine salts have been shown to inhibit the formation of superoxide radicals.[6]
Because pentamidine directly targets the cellular machinery that these assays use as a proxy for viability, it can lead to a misinterpretation of the drug's cytotoxic effects. The reduction in metabolic activity may not correlate directly with cell death.
Caption: Mechanism of pentamidine interference with tetrazolium assays.
Q2: Which viability assays are most susceptible to interference by pentamidine?
Assays that measure metabolic activity are most likely to be affected. This includes:
-
Tetrazolium Salt-Based Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan product.[4]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a soluble formazan product.[3]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a soluble formazan product.[3]
-
WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Forms a soluble formazan product.[3]
-
-
Resazurin-Based Assays:
-
AlamarBlue®: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active cells.[7] This process is also dependent on cellular redox activity, which can be altered by pentamidine.
-
Q3: How can I determine if pentamidine is interfering with my viability assay?
A systematic approach is required to confirm interference. The following workflow can help you diagnose the issue.
Caption: Workflow for troubleshooting pentamidine assay interference.
Q4: What are the recommended alternative viability assays for use with pentamidine?
To avoid interference, it is best to use assays that do not rely on cellular metabolic or mitochondrial activity. Good alternatives measure distinct cellular properties like membrane integrity or total cell number.
| Assay Type | Principle | Advantages | Disadvantages |
| Membrane Integrity Assays | Measures the release of intracellular components from damaged cells. | Directly measures cytotoxicity; endpoint is stable. | Does not measure cytostatic effects; less sensitive at early time points. |
| LDH Release Assay | Quantifies lactate dehydrogenase (LDH) released into the culture medium. | Well-established; kits are widely available. | LDH in serum can cause high background. |
| Dye Exclusion Assays | Dyes like Propidium Iodide (PI), 7-AAD, or Trypan Blue enter cells with compromised membranes. | Can be quantified with flow cytometry or imaging; provides single-cell data. | Manual counting can be subjective; requires specialized equipment for high-throughput. |
| ATP Quantitation Assays | Measures ATP levels using a luciferase-based reaction. | Highly sensitive; rapid and suitable for HTS. | ATP levels can fluctuate with metabolic changes, not just cell death. |
| Cell Counting | Direct enumeration of cells. | The most direct measure of cell number. | Can be laborious; does not distinguish between live and dead cells without a viability dye. |
| Protease Viability Markers | Measures the activity of proteases found only in live cells. | Homogeneous assay format. | Activity can be altered by compounds affecting proteasome function. |
| Sulforhodamine B (SRB) Assay | Measures total cellular protein content. | Unaffected by metabolic interference; simple and reproducible. | Requires a fixation step; less sensitive than other methods. |
Troubleshooting Guides
Protocol 1: Performing a Cell-Free Interference Control
This protocol determines if pentamidine directly reacts with your assay reagent.
Materials:
-
96-well clear flat-bottom plate
-
Cell culture medium (the same used in your experiments)
-
This compound stock solution
-
Your viability assay reagent (e.g., MTT, MTS, AlamarBlue®)
Methodology:
-
Prepare a serial dilution of pentamidine in culture medium at the same concentrations used in your cell-based experiments.
-
Add 100 µL of each pentamidine concentration to triplicate wells of the 96-well plate.
-
Include control wells containing 100 µL of medium only (no pentamidine).
-
Add the viability assay reagent to all wells according to the manufacturer's protocol (e.g., 20 µL of MTT solution).
-
Incubate the plate for the standard duration of your assay (e.g., 1-4 hours at 37°C).
-
If using MTT, add the solubilization solution (e.g., 100 µL of DMSO or acidic isopropanol).
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
Interpreting the Results:
-
Signal increases with pentamidine concentration: This indicates direct reduction of the reagent by pentamidine, causing a false viability signal.
-
No signal change compared to the 'medium only' control: Direct chemical interference is unlikely. The interference is likely biological (i.e., affecting cell metabolism).
Protocol 2: Validating Results with an Orthogonal Method (LDH Cytotoxicity Assay)
Use an assay with a different mechanism, like LDH release, to confirm results from your primary metabolic assay.
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant is a reliable indicator of cytotoxicity.
Methodology (Summarized):
-
Seed cells in a 96-well plate and treat with a range of pentamidine concentrations for the desired time.
-
Include the following controls:
-
Untreated Control: Cells with medium only (for spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (provided in most kits) 15 minutes before the end of the experiment.
-
Medium Background Control: Medium only (no cells).
-
-
At the end of the incubation period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from a commercial kit to each well.
-
Incubate at room temperature for the time specified by the manufacturer (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.
Data Comparison: Compare the dose-response curve from the LDH assay with the one obtained from your metabolic assay (e.g., MTT). A significant discrepancy suggests that pentamidine is interfering with the metabolic assay.
Quantitative Data Summary
Pentamidine is known to be cytotoxic at various concentrations depending on the cell line and exposure time. While specific interference data is not widely published in tables, its biological activity is well-documented. For context, researchers have observed that pentamidine can affect cellular processes at concentrations ranging from low micromolar to millimolar levels internally in some organisms.[2] In one study, pentamidine at concentrations up to 30 µM did not significantly reduce cell viability in an HPV infection model, suggesting its cytotoxic threshold can be cell-type dependent.[8]
| Parameter | Observation | Relevant Concentration Range | Reference |
| Mitochondrial Respiration | Maximal stimulation of respiration (uncoupling effect) in isolated rat liver mitochondria. | 200-300 µM | [2] |
| Neutrophil Function | Decreased ability to reduce nitroblue tetrazolium (NBT), a similar process to MTT reduction. | 0.3-1.5 mg/L (approx. 0.5-2.5 µM) | [6] |
| Cell Viability (HPV Model) | >95% cell viability observed in HaCaT keratinocytes. | Up to 30 µM | [8] |
References
- 1. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 2. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of pentamidine salts on the in-vitro responses of neutrophilic granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
optimizing staining protocols with "Pentamidine dihydrochloride" to reduce background fluorescence
Introduction
Background fluorescence is a common challenge in immunofluorescence and other fluorescence-based staining techniques, potentially obscuring specific signals and leading to misinterpretation of results. Effective reduction of background is crucial for obtaining high-quality, publishable data. While a variety of chemical and physical methods are employed to mitigate this issue, a review of scientific literature indicates that Pentamidine dihydrochloride is not a documented agent for reducing background fluorescence in staining protocols. Its primary applications are in the fields of antimicrobial and anti-cancer therapy.
This technical support center provides a comprehensive guide to proven methods for troubleshooting and reducing background fluorescence in your experiments.
Troubleshooting Guide
This guide addresses common issues leading to high background fluorescence in a question-and-answer format.
Q1: My entire sample is glowing, even in unstained control areas. What is causing this?
A1: This is likely due to autofluorescence , which is the natural fluorescence of the biological sample itself. Common sources include:
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Aldehyde Fixation: Glutaraldehyde and, to a lesser extent, formaldehyde can induce autofluorescence.
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Endogenous Fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin can fluoresce.[1] Lipofuscin is a particularly common issue in aged tissues.
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Extracellular Matrix Components: Collagen and elastin fibers are known to be highly autofluorescent.
Troubleshooting Steps:
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Choice of Fixative: If possible, test alternative fixation methods, such as methanol fixation, or reduce the concentration and incubation time of your aldehyde fixative.[2]
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Quenching Agents: Treat samples with a chemical quencher after fixation and permeabilization. See the "Protocols for Background Reduction" section for details on using agents like Sodium Borohydride or Sudan Black B.
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Spectral Separation: Choose fluorophores with excitation/emission spectra that do not overlap with the known autofluorescence of your sample. Longer wavelength fluorophores (in the red and far-red spectrum) are often less affected by autofluorescence, which is typically stronger in the blue and green channels.[3]
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Photobleaching: Expose the sample to the excitation light source before incubation with fluorescently labeled antibodies to "bleach" the endogenous fluorophores.[4]
Q2: I'm seeing high background signal only when I use my primary and secondary antibodies. What's the problem?
A2: This suggests non-specific binding of your antibodies or issues with your blocking or washing steps.
Troubleshooting Steps:
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Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background. High antibody concentrations are a common cause of non-specific binding.[5][6]
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Blocking:
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Ensure your blocking buffer is appropriate. Normal serum from the species in which the secondary antibody was raised is often a good choice.[3]
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Increase the blocking time.[6]
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If using Bovine Serum Albumin (BSA), ensure it is high-purity and IgG-free, as contaminating IgGs can be recognized by the secondary antibody.[6]
-
-
Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help.[5]
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Secondary Antibody Controls: Always include a control where the primary antibody is omitted. If you still see signal, it indicates non-specific binding of your secondary antibody. Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with IgGs from other species.
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Fc Receptor Binding: If staining immune cells or tissues rich in immune cells, non-specific binding can occur via Fc receptors. Block these receptors with an Fc blocking reagent before primary antibody incubation.
Q3: The background is speckled or looks like precipitate. What could be the cause?
A3: This can be caused by several factors related to reagent quality and handling.
Troubleshooting Steps:
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Antibody Aggregates: Centrifuge your primary and secondary antibodies at high speed before use to pellet any aggregates that may have formed during storage.
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Buffer Contamination: Ensure all buffers are freshly made and filtered to remove any precipitates or microbial growth.
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Drying Out: Never allow the sample to dry out at any stage of the staining protocol, as this can cause non-specific antibody binding and crystal formation.[6]
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Coverslip Cleanliness: Use high-quality, clean coverslips to avoid fluorescent contaminants.
Frequently Asked Questions (FAQs)
Q: What is the difference between autofluorescence and non-specific background? A: Autofluorescence is the inherent fluorescence of the tissue or cells themselves, which is present even before any fluorescent labels are added.[1] Non-specific background is caused by the staining reagents, primarily antibodies, binding to unintended targets or sticking to the sample due to improper blocking or washing.
Q: Can I use DAPI to reduce background fluorescence? A: DAPI is a nuclear counterstain and is not used to reduce background fluorescence. In some cases, high concentrations or prolonged incubation with DAPI can contribute to background signal.[4]
Q: Are there commercial kits available to reduce autofluorescence? A: Yes, several companies offer commercial reagents and kits specifically designed to quench autofluorescence, such as those based on Sudan Black B or other proprietary dyes.
Q: How do I choose the right quenching agent? A: The choice of quenching agent depends on the source of the autofluorescence. For aldehyde-induced autofluorescence, sodium borohydride is effective. For lipofuscin-based autofluorescence, Sudan Black B or commercial reagents are often used. See the table below for more details.
Quantitative Data Summary: Common Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence | Recommended Concentration | Incubation Time | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced (from fixatives like glutaraldehyde and formaldehyde) | 0.1 - 1 mg/mL in PBS or TBS | 2 x 10 minutes | Prepare fresh. Can cause bubble formation; handle with care. |
| Sudan Black B | Lipofuscin (common in neuronal and aged tissues) | 0.1 - 0.3% in 70% ethanol | 5 - 20 minutes | Can introduce a dark precipitate if not well-filtered. May slightly reduce specific signal. |
| Ammonium Chloride (NH₄Cl) or Glycine | Free aldehyde groups after fixation | 50 - 100 mM in PBS | 10 - 60 minutes | Used as a wash/incubation step immediately after fixation. |
| Trypan Blue | General background and unwanted conjugate fluorescence | 0.01 - 0.1% in buffer | 1 - 10 minutes | Can shift fluorescence to the red spectrum; may not be suitable for multi-color imaging. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
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Fixation and Permeabilization: Perform your standard fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with Triton X-100) protocols.
-
Washing: Wash the samples 3 times for 5 minutes each with PBS.
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Quenching Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, add 10 mg of NaBH₄ to 10 mL of PBS.
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Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 10 minutes at room temperature. Repeat with a fresh solution for another 10 minutes.
-
Washing: Wash the samples extensively, 3-4 times for 5-10 minutes each with PBS, to remove all traces of sodium borohydride.
-
Blocking: Proceed with your standard blocking protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
-
Complete Immunostaining: Perform your entire immunofluorescence protocol, including primary and secondary antibody incubations and washes.
-
Sudan Black B Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and then filter through a 0.2 µm filter to remove any undissolved particles.
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Incubation: After the final post-secondary antibody wash, incubate the samples with the filtered Sudan Black B solution for 10 minutes at room temperature in the dark.
-
Washing: Briefly rinse the samples with PBS multiple times to remove excess dye.
-
Mounting: Immediately mount the coverslips with an aqueous mounting medium.
Visualizations
Caption: General immunofluorescence workflow highlighting critical steps for background control.
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. Frontiers | Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: Navigating the Challenges of Delivering Pentamidine Dihydrochloride Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentamidine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at delivering this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to deliver this compound across the blood-brain barrier?
A1: The difficulty in delivering Pentamidine across the BBB stems from a combination of its intrinsic properties and the physiological nature of the barrier itself. Key challenges include:
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Limited Passive Permeability: Pentamidine has inherently low lipophilicity, which restricts its ability to passively diffuse across the tightly packed endothelial cells of the BBB.[1]
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Active Efflux Transport: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), that actively pump Pentamidine out of the brain endothelial cells and back into the bloodstream, significantly limiting its brain accumulation.[2][3]
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Complex Influx Mechanisms: The entry of Pentamidine into the brain is not solely dependent on passive diffusion but also involves influx transporters like Organic Cation Transporter 1 (OCT1).[4][5][6][7][8] The efficiency of this transport can be influenced by various factors, including competition with other substrates.
Q2: What are the primary transporters involved in Pentamidine movement across the BBB?
A2: The net transport of Pentamidine across the BBB is a balance between influx and efflux transporters.
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Influx: Organic Cation Transporter 1 (OCT1) has been identified as a key transporter responsible for the uptake of Pentamidine into the brain endothelial cells.[4][5][6][7][8]
-
Efflux: P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs) are the major efflux transporters that actively remove Pentamidine from the brain endothelial cells.[2][3]
Q3: Can the disease state affect the delivery of Pentamidine to the brain?
A3: Yes, the integrity of the BBB can be compromised in certain disease states, such as the late stage of Human African Trypanosomiasis (HAT). This breakdown of the barrier can lead to an increased, albeit uncontrolled, passage of Pentamidine into the central nervous system (CNS).[2][3]
Q4: Is Pentamidine neurotoxic?
A4: Pentamidine has been shown to interact with N-methyl-D-aspartate (NMDA) receptors in the brain.[9][10][11][12] This interaction can have both neuroprotective and neurotoxic implications. While it can protect neurons from NMDA-induced toxicity in some contexts, there is also a potential for adverse neurological effects, especially if brain concentrations are significantly elevated.[9][10][11] Careful consideration of potential neurotoxicity is crucial when developing strategies to increase Pentamidine's brain penetration.
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio of Pentamidine in in vivo studies.
| Possible Cause | Troubleshooting Suggestion |
| High P-gp and/or MRP efflux activity. | Co-administer a known P-gp inhibitor (e.g., elacridar) or a broad-spectrum efflux inhibitor to assess the impact on brain penetration.[2][3] Note: The use of inhibitors should be carefully evaluated for potential off-target effects. |
| Low intrinsic permeability. | Consider formulating Pentamidine in a delivery system designed to enhance BBB penetration, such as lipid nanoparticles or by creating a pro-drug with increased lipophilicity. |
| Inefficient influx transport. | Investigate the expression levels of OCT1 in your animal model. Consider strategies to upregulate or enhance the activity of this transporter, though this is a more complex and less established approach. |
| High plasma protein binding. | Measure the unbound fraction of Pentamidine in the plasma. Only the unbound drug is available to cross the BBB.[13] If binding is high, consider strategies to displace it from plasma proteins, though this can also increase systemic toxicity. |
Problem 2: Inconsistent results in in vitro BBB permeability assays (e.g., using hCMEC/D3 cells).
| Possible Cause | Troubleshooting Suggestion |
| Variable cell monolayer integrity. | Regularly monitor the transendothelial electrical resistance (TEER) to ensure a consistent and tight barrier.[14] Ensure consistent cell seeding density and culture conditions.[15][16][17][18] |
| Inconsistent expression of transporters. | Culture cells for a consistent number of passages as transporter expression can change over time.[16] Periodically verify the expression of key transporters like P-gp and OCT1 using Western blot or qPCR. |
| Issues with transporter inhibition studies. | Ensure the inhibitor concentration and incubation time are optimal for the specific cell line and transporter being studied. Use appropriate positive and negative controls for inhibition. |
| Compound instability or adsorption. | Assess the stability of Pentamidine in the assay medium. Check for non-specific binding to the assay plates or inserts. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Pentamidine transport across the BBB.
Table 1: Effect of P-glycoprotein on Pentamidine Brain Distribution in Mice
| Genotype | Brain Region | Fold Increase in [³H]Pentamidine Distribution (KO vs. Wild-Type) | Reference |
| mdr1a/b (-/-) | Various | 2 to 3 | [2] |
| mdr1a (-/-) | Occipital Cortex | ~1.5 | [2] |
| mdr1a (-/-) | Hippocampus | ~1.8 | [2] |
| mdr1a (-/-) | Hypothalamus | ~2.5 | [2] |
| mdr1a (-/-) | Thalamus | ~2.7 | [2] |
| mdr1a (-/-) | Pons | ~3.0 | [2] |
| mdr1a (-/-) | Cerebellum | ~3.0 | [2] |
Table 2: Effect of Inhibitors on [³H]Pentamidine Accumulation in In Vitro BBB Models
| Cell Line | Inhibitor | Target Transporter(s) | % Decrease in Pentamidine Accumulation | Reference |
| hCMEC/D3 | Amantadine (500 µM) | OCT1, OCT2 | ~45% | [5] |
| bEnd.3 | Amantadine (500 µM) | OCT1, OCT2 | ~59% | [5] |
| hCMEC/D3 | Prazosin (100 µM) | OCT1, OCT3 | ~39% | [5] |
| bEnd.3 | Prazosin (100 µM) | OCT1, OCT3 | No significant decrease | [5] |
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay using hCMEC/D3 Cells
This protocol describes a standard method for assessing the permeability of this compound across an in vitro model of the human BBB using the hCMEC/D3 cell line.
-
Cell Culture:
-
Culture hCMEC/D3 cells in Endothelial Cell Basal Medium-2 (EBM-2) supplemented with 5% fetal bovine serum, 1% penicillin-streptomycin, hydrocortisone, ascorbic acid, chemically defined lipid concentrate, and basic fibroblast growth factor.[15][18]
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Use cells between passages 25 and 35 for experiments to ensure stable transporter expression.[17]
-
-
Transwell Setup:
-
Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with rat tail collagen type I.[15][18]
-
Seed hCMEC/D3 cells onto the coated inserts at a density of approximately 25,000 to 60,000 cells/cm².[15][16][18]
-
Allow the cells to form a confluent monolayer for 3-7 days, monitoring the TEER daily. A stable TEER value indicates a tight barrier.
-
-
Permeability Assay:
-
On the day of the experiment, wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing this compound (at the desired concentration) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To maintain sink conditions, replace the collected volume with fresh transport buffer.
-
Analyze the concentration of Pentamidine in the collected samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
2. In Situ Brain Perfusion in Mice
This protocol provides a method for studying the transport of Pentamidine across the BBB in a live animal model, allowing for the investigation of influx and efflux mechanisms.
-
Animal Preparation:
-
Perfusion Setup:
-
Cannulate one common carotid artery with fine tubing connected to a syringe pump.
-
Ligate the contralateral common carotid artery.
-
Begin perfusion with a physiological buffer (e.g., artificial plasma) pre-warmed to 37°C and saturated with 95% O₂/5% CO₂.
-
Immediately sever the jugular veins to allow for drainage of the perfusate.
-
-
Experimental Procedure:
-
Perfuse the brain with the buffer containing radiolabeled ([³H]) Pentamidine and a vascular space marker (e.g., [¹⁴C]sucrose) for a defined period (e.g., 2 to 30 minutes).[2]
-
To investigate the role of efflux transporters, a P-gp inhibitor can be included in the perfusate.
-
At the end of the perfusion, decapitate the mouse and collect the brain.
-
Dissect the brain into different regions if desired.
-
-
Sample Analysis:
-
Homogenize the brain tissue.
-
Determine the radioactivity of [³H]Pentamidine and [¹⁴C]sucrose in the brain homogenate and perfusate samples using liquid scintillation counting.
-
Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d) after correcting for the vascular space marker.
-
Visualizations
Below are diagrams illustrating key concepts related to the delivery of Pentamidine across the BBB.
Caption: Transport of Pentamidine across the blood-brain barrier.
Caption: Experimental workflow for in vitro BBB permeability assay.
Caption: Troubleshooting logic for low brain penetration of Pentamidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentamidine Movement across the Murine Blood-Brain and Blood-Cerebrospinal Fluid Barriers: Effect of Trypanosome Infection, Combination Therapy, P-Glycoprotein, and Multidrug Resistance-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentamidine movement across the murine blood-brain and blood-cerebrospinal fluid barriers: effect of trypanosome infection, combination therapy, P-glycoprotein, and multidrug resistance-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Drug Interactions at Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB) | PLOS One [journals.plos.org]
- 8. Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB) | PLOS One [journals.plos.org]
- 9. Studies on the effects of several pentamidine analogues on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentamidine is an N-methyl-D-aspartate receptor antagonist and is neuroprotective in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Pentamidine is an N-methyl-D-aspartate receptor antagonist and is neuroprotective in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of pentamidine on N-methyl-D-aspartate (NMDA) receptor/channels in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 18. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. physoc.org [physoc.org]
Technical Support Center: Enhancing the Selectivity of Pentamidine Dihydrochloride for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of Pentamidine dihydrochloride for cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My in vitro experiments show high cytotoxicity of Pentamidine to both cancer and non-cancerous cell lines. How can I improve its selectivity for cancer cells?
A: This is a common challenge due to Pentamidine's mechanism of action, which can affect fundamental cellular processes in both healthy and cancerous cells. Two primary strategies can be employed to enhance its tumor selectivity:
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Chemical Modification/Derivatization: Synthesizing novel analogs of Pentamidine can alter its physicochemical properties, potentially leading to increased uptake by cancer cells or more specific interactions with cancer-related targets. For instance, introducing a furandicarboxamide core has been shown to increase antiproliferative activity and selectivity against certain tumor cell lines.[1]
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Nanocarrier-based Drug Delivery Systems: Encapsulating Pentamidine within nanoparticles can exploit the unique characteristics of the tumor microenvironment for targeted delivery.[2] This approach can also modify the drug's pharmacokinetic profile, leading to controlled and sustained release at the tumor site. Examples of nanocarriers include liposomes, niosomes, and polymeric nanoparticles.[2][3]
Troubleshooting Poor Selectivity:
-
Re-evaluate Pentamidine Concentration: Ensure you are using a concentration range that has been reported to show some level of selectivity in similar cell lines. High concentrations are more likely to induce non-specific toxicity.
-
Characterize Your Cell Lines: Confirm the expression levels of potential Pentamidine targets or uptake transporters in your cancer and control cell lines. This can help explain differences in sensitivity. For example, some cancer cells overexpress receptors like the LDL receptor, which can be targeted by specific nanocarriers.[2]
-
Consider Combination Therapy: Using Pentamidine in combination with other anti-cancer agents may allow for lower, less toxic doses of Pentamidine while achieving a synergistic therapeutic effect.[2]
2. Q: What are the known mechanisms of action of Pentamidine in cancer cells that I can investigate?
A: Pentamidine exhibits anti-cancer effects through multiple mechanisms:
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Modulation of Signaling Pathways: It can influence key pathways involved in cell proliferation, survival, and metastasis, such as PI3K/AKT, MAPK/ERK, and p53.[2]
-
Mitochondrial Targeting: Pentamidine can accumulate in the mitochondria of cancer cells, leading to mitochondrial DNA depletion, dysfunction, and subsequent apoptosis.[3]
-
Induction of Apoptosis: It can trigger programmed cell death by up-regulating pro-apoptotic proteins like p53 and BAX, while down-regulating anti-apoptotic proteins like Bcl-2.[2]
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Inhibition of Cell Proliferation, Migration, and Invasion: Pentamidine has been shown to arrest the cell cycle and reduce the expression of proteins involved in cell motility, such as MMP-2 and MMP-9.[4]
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Immunomodulatory Effects: It can enhance anti-tumor immune responses by acting as a PD-L1 antagonist, thereby promoting T-cell-mediated cytotoxicity against cancer cells.[5]
Experimental Approach: To elucidate the dominant mechanism in your model system, you can perform a series of assays, including Western blotting for signaling pathway components, JC-1 staining for mitochondrial membrane potential, Annexin V/PI staining for apoptosis, and wound healing/transwell assays for migration and invasion.
3. Q: I am synthesizing a new Pentamidine derivative. What are some key initial in vitro screening assays I should perform?
A: A standard workflow for screening new derivatives should include:
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Cytotoxicity/Viability Assays: Use assays like MTT, MTS, or CCK-8 to determine the half-maximal inhibitory concentration (IC50) of your compound in a panel of cancer cell lines and at least one non-cancerous control cell line. This will provide a preliminary assessment of both potency and selectivity.
-
Apoptosis Assays: An Annexin V/PI staining assay analyzed by flow cytometry is a robust method to quantify the induction of apoptosis versus necrosis.
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Cell Migration and Invasion Assays: A wound healing (or scratch) assay can provide initial insights into the effect on cell migration. For more quantitative data on both migration and invasion, a transwell (or Boyden chamber) assay is recommended.
Logical Workflow for Derivative Screening:
Caption: Workflow for the initial screening and mechanistic evaluation of novel Pentamidine derivatives.
4. Q: My nanoparticle formulation for Pentamidine is not showing enhanced efficacy compared to the free drug. What could be the issue?
A: Several factors could contribute to this observation:
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Poor Drug Loading or Encapsulation Efficiency: If a significant portion of the Pentamidine is not successfully encapsulated, you may be administering a dose equivalent to the free drug.
-
Rapid Drug Release: The nanoparticle formulation may not be stable enough in the culture medium, leading to premature release of the drug before it can reach the target cells.
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Lack of Cellular Uptake: The nanoparticles may not be efficiently internalized by the cancer cells.
-
Inappropriate Targeting Strategy: If a targeting ligand is used, it may not be binding effectively to its receptor on the cancer cells, or the receptor may not be highly expressed.
Troubleshooting Nanoparticle Formulations:
-
Characterize Your Nanoparticles: Thoroughly characterize the size, zeta potential, drug loading efficiency, and in vitro drug release profile of your formulation.
-
Assess Cellular Uptake: Use fluorescently labeled nanoparticles to visualize and quantify their uptake by cancer cells via flow cytometry or fluorescence microscopy.
-
Optimize the Formulation: Adjust the composition of the nanoparticles (e.g., lipid or polymer ratios) to improve drug retention and stability.
-
Validate the Targeting Strategy: Confirm the expression of the target receptor on your cells and the binding affinity of your targeting ligand.
Quantitative Data Summary
Table 1: IC50 Values of Pentamidine and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pentamidine | SW 620 | Colon | > 50 | [1] |
| Pentamidine | HCT-116 | Colon | > 50 | [1] |
| Pentamidine | MCF-7 | Breast | > 50 | [1] |
| Pentamidine | HeLa | Cervical | > 50 | [1] |
| Pentamidine | HepG2 | Liver | > 50 | [1] |
| Pentamidine | A549 | Lung | > 50 | [1] |
| Pentamidine | WM9 | Melanoma | ~11.25 (for 95% inhibition at 50% TDC) | [6] |
| Derivative 10 | SW 620 | Colon | 4 | [1] |
| Derivative 10 | HCT-116 | Colon | 10 | [1] |
| Derivative 10 | MCF-7 | Breast | 10 | [1] |
| Derivative 10 | HeLa | Cervical | 10 | [1] |
| Derivative 10 | HepG2 | Liver | 10 | [1] |
| Derivative 10 | A549 | Lung | 10 | [1] |
| WLC-4059 | SW480 | Colon | Less cytotoxic than Pentamidine | [7] |
Note: TDC refers to Test Drug Concentration.
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][9]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of Pentamidine or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol is based on standard Annexin V staining procedures.[10][11][12]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Seed and treat cells with the test compound as for the viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
3. Cell Migration Assessment: Wound Healing (Scratch) Assay
This protocol is a generalized procedure for wound healing assays.[13][14][15]
-
Principle: This assay measures the rate at which cells migrate to close a "wound" created in a confluent monolayer of cells.
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to full confluency.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Add fresh medium containing the test compound at the desired concentration.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
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Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
-
Signaling Pathways and Delivery Mechanisms
Pentamidine's Impact on Cancer Cell Signaling
Caption: Key signaling pathways modulated by Pentamidine in cancer cells, leading to various anti-tumor outcomes.
Targeted Delivery of Pentamidine via Nanocarriers
Caption: Mechanism of a targeted nanocarrier system for delivering Pentamidine to cancer cells.
References
- 1. Novel pentamidine derivatives: synthesis, anti-tumor properties and polynucleotide-binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentamidine-Loaded Lipid and Polymer Nanocarriers as Tunable Anticancer Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
- 15. med.virginia.edu [med.virginia.edu]
Technical Support Center: Troubleshooting Pentamidine Dihydrochloride-Induced Changes in Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately measuring and interpreting changes in mitochondrial membrane potential (ΔΨm) induced by Pentamidine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects mitochondrial membrane potential?
A1: this compound acts as a cationic uncoupler of oxidative phosphorylation. This means it disrupts the proton gradient across the inner mitochondrial membrane, leading to a dissipation or decrease of the mitochondrial membrane potential (ΔΨm). This disruption inhibits ATP synthesis and can trigger the intrinsic pathway of apoptosis.
Q2: What are the typical concentrations of this compound used to induce changes in ΔΨm in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell line and experimental duration. However, studies in prostate cancer cell lines have shown significant effects on cell viability and mitochondrial function at concentrations ranging from 2.5 µM to 10 µM when treated for 48 hours.[1] For isolated mitochondria, maximal stimulation of respiration has been observed at concentrations of 200-300 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Which fluorescent dyes are recommended for measuring Pentamidine-induced changes in ΔΨm?
A3: The most commonly used and recommended fluorescent dyes are JC-1, TMRM (tetramethylrhodamine, methyl ester), and TMRE (tetramethylrhodamine, ethyl ester).
-
JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
TMRM and TMRE are monocationic dyes that accumulate in the mitochondria of healthy cells, emitting a bright red-orange fluorescence. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.
Q4: Can Pentamidine's cationic nature interfere with the fluorescent dyes used to measure ΔΨm?
A4: Yes, as a cationic molecule, Pentamidine could potentially compete with cationic dyes like TMRM, TMRE, and JC-1 for accumulation within the negatively charged mitochondrial matrix. This could lead to an underestimation of the true mitochondrial membrane potential. It is crucial to include proper controls, such as a known uncoupler like FCCP or CCCP, to validate your assay and ensure that the observed changes are due to a genuine loss of ΔΨm and not competitive inhibition of dye uptake.
Troubleshooting Guides
Issue 1: Unexpected or No Change in Fluorescence Signal After Pentamidine Treatment
| Possible Cause | Troubleshooting Steps |
| Pentamidine Concentration is Too Low or Too High | Perform a dose-response curve with a wide range of Pentamidine concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line. High concentrations can be cytotoxic and may lead to cell death before significant changes in ΔΨm can be measured. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal duration of Pentamidine treatment for observing changes in ΔΨm. |
| Cell Health and Viability Issues | Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell confluence can lead to nutrient depletion and spontaneous apoptosis, affecting baseline ΔΨm. |
| Incorrect Dye Concentration | Optimize the concentration of the fluorescent dye (JC-1, TMRM, or TMRE). For TMRM/TMRE, using a concentration that is too high can lead to fluorescence quenching, where an initial increase in signal upon depolarization is observed. For JC-1, incorrect concentrations can affect the formation of J-aggregates. |
| Issues with Positive Control (FCCP/CCCP) | If the positive control does not show the expected decrease in fluorescence, verify the concentration and viability of your FCCP or CCCP stock solution. Ensure the incubation time with the uncoupler is sufficient (typically 15-30 minutes). |
Issue 2: High Background Fluorescence or Signal Variability
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Excess Dye | Ensure thorough washing of cells after dye incubation to remove any unbound dye, which can contribute to high background fluorescence. |
| Autofluorescence of Pentamidine or Media Components | Run a control with Pentamidine-treated cells without any fluorescent dye to check for autofluorescence at the wavelengths used for detection. Phenol red in culture media can also be a source of background fluorescence; consider using phenol red-free media for the final incubation and measurement steps. |
| Cell Clumping or Uneven Plating | Ensure a single-cell suspension before plating and even distribution of cells in the wells to minimize variability between samples. |
| Photobleaching of the Fluorescent Dye | Minimize exposure of the stained cells to light, especially during microscopy. Use appropriate anti-fade reagents if necessary for imaging. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound that have been reported to induce mitochondrial dysfunction and apoptosis in various cancer cell lines.
| Cell Line | Pentamidine Concentration | Effect | Reference |
| PC3 (Prostate Cancer) | 2.5 µM - 10 µM | Inhibition of proliferation, induction of apoptosis, dissipation of ΔΨm. | [1] |
| DU145 (Prostate Cancer) | 2.5 µM - 10 µM | Inhibition of proliferation, induction of apoptosis, dissipation of ΔΨm. | [1] |
| Saccharomyces cerevisiae | 1.25 µg/ml (IC50 for growth on non-fermentable carbon source) | Inhibition of respiratory growth. | [2] |
| Isolated Rat Liver Mitochondria | 200-300 µM | Maximal stimulation of respiration and ATPase activity. |
Experimental Protocols
Protocol 1: Measurement of ΔΨm using JC-1
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
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Cells of interest
-
This compound
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JC-1 staining solution (typically 5 µg/mL)
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FCCP or CCCP (positive control, e.g., 10 µM)
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Phosphate-buffered saline (PBS)
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Culture medium (phenol red-free recommended for final steps)
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Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader analysis) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Pentamidine Treatment: Treat cells with various concentrations of this compound for the desired duration. Include untreated cells as a negative control.
-
Positive Control: In separate wells, treat cells with FCCP or CCCP for 15-30 minutes prior to staining.
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JC-1 Staining:
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Remove the culture medium.
-
Wash the cells once with warm PBS.
-
Add the JC-1 staining solution (prepared in pre-warmed, phenol red-free medium) to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with warm PBS.
-
-
Measurement:
-
Add pre-warmed, phenol red-free medium or PBS to the wells.
-
Immediately measure the fluorescence.
-
Green monomers: Excitation ~485 nm, Emission ~530 nm.
-
Red J-aggregates: Excitation ~535 nm, Emission ~590 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in Pentamidine-treated cells compared to the control indicates mitochondrial depolarization.
Protocol 2: Measurement of ΔΨm using TMRM/TMRE
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
TMRM or TMRE staining solution (typically 20-200 nM)
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FCCP or CCCP (positive control, e.g., 10 µM)
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Phosphate-buffered saline (PBS)
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Culture medium (phenol red-free recommended for final steps)
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Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells as described in the JC-1 protocol.
-
Pentamidine Treatment: Treat cells with this compound as described previously.
-
Positive Control: Treat separate wells with FCCP or CCCP for 15-30 minutes.
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TMRM/TMRE Staining:
-
Add the TMRM or TMRE staining solution directly to the culture medium in each well.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing (Optional but Recommended):
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Remove the medium containing the dye.
-
Wash the cells gently with warm PBS.
-
-
Measurement:
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Add pre-warmed, phenol red-free medium or PBS to the wells.
-
Immediately measure the fluorescence (e.g., Excitation ~549 nm, Emission ~575 nm).
-
-
Data Analysis: A decrease in fluorescence intensity in the Pentamidine-treated cells compared to the control indicates a loss of ΔΨm.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway involved in Pentamidine-induced mitochondrial dysfunction and a general experimental workflow for its investigation.
Caption: Pentamidine-induced mitochondrial apoptosis pathway.
Caption: Experimental workflow for assessing ΔΨm changes.
References
preventing "Pentamidine dihydrochloride" precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Pentamidine dihydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is an aromatic diamidine compound with a broad spectrum of activity against various protozoa and fungi. In research, it is often used to study its antimicrobial, anti-cancer, and enzyme-inhibiting properties. Its dihydrochloride salt form is typically used for better solubility in aqueous solutions.
Q2: I observed a precipitate in my culture medium after adding this compound. What are the possible causes?
Precipitation of this compound in culture media can be attributed to several factors:
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High Concentration: The concentration of this compound may have exceeded its solubility limit in your specific culture medium.
-
pH of the Medium: The pH of the culture medium (typically 7.2-7.4) can affect the solubility of the compound.
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Interaction with Media Components: this compound, being a positively charged molecule, may interact with negatively charged components in the medium, such as phosphates, bicarbonate, and proteins in fetal bovine serum (FBS), leading to the formation of insoluble salts or complexes.
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Improper Dissolution: The initial stock solution might not have been prepared correctly, or it may have precipitated upon dilution into the aqueous culture medium.
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Temperature: Temperature fluctuations, such as freeze-thaw cycles of stock solutions, can affect the stability and solubility of the compound.
Q3: How can I prepare a stock solution of this compound to minimize precipitation risk?
It is recommended to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in the culture medium.
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Recommended Solvents: this compound is soluble in water and DMSO.[1] For cell culture applications, sterile, nuclease-free water or DMSO are common choices.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your culture, which could otherwise have cytotoxic effects.
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Dissolution Technique: To aid dissolution, you can gently warm the solution to 37°C and use a vortex or sonicator.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the best way to add the this compound stock solution to the culture medium?
To prevent localized high concentrations that can lead to precipitation, it is crucial to add the stock solution to the culture medium with gentle but thorough mixing.
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Pre-warm the medium: Ensure your culture medium is at the appropriate temperature (e.g., 37°C).
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Add dropwise while stirring: Add the required volume of the stock solution dropwise to the medium while gently swirling or stirring the medium.
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Avoid direct addition to cells: Do not add the concentrated stock solution directly onto the cell monolayer. Prepare the final working concentration in the medium before adding it to the cells.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to the medium. | Solubility limit exceeded. | 1. Lower the final concentration of this compound. 2. Increase the volume of the culture medium. 3. Prepare a more dilute stock solution to increase the final volume of the addition. |
| Interaction with media components. | 1. Test the solubility in a serum-free version of your medium first. 2. If precipitation occurs in serum-free medium, consider potential interactions with high concentrations of phosphates or bicarbonate. You may need to test solubility in a simpler buffer like HBSS first. | |
| Precipitate appears over time in the incubator. | pH shift or temperature instability. | 1. Ensure your incubator's CO2 levels are stable to maintain the medium's pH. 2. Avoid large temperature fluctuations. |
| Slow precipitation kinetics. | 1. Observe the medium for an extended period after preparation before adding it to the cells. 2. Consider preparing the final solution immediately before use. | |
| Cloudiness or fine precipitate observed in the stock solution. | Improper storage or initial dissolution. | 1. Discard the stock solution and prepare a fresh one. 2. Ensure the compound is fully dissolved before storage. 3. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water
Materials:
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This compound powder (ensure high purity)
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Sterile, nuclease-free water
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sterile filter (0.22 µm)
Methodology:
-
Calculate the required mass: The molecular weight of this compound is 413.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 413.34 g/mol = 0.0041334 g = 4.13 mg
-
-
Weigh the powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.13 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add solvent: Add 1 mL of sterile, nuclease-free water to the tube.
-
Dissolve: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C.
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Sterile filter: For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Solubility Test of this compound in Culture Medium
Materials:
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10 mM this compound stock solution (from Protocol 1)
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Your specific cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes
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Pipettes
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Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a serial dilution: In a series of sterile microcentrifuge tubes, prepare different final concentrations of this compound in your culture medium. For example, to test concentrations from 1 µM to 100 µM:
-
100 µM: 10 µL of 10 mM stock + 990 µL of medium
-
50 µM: 5 µL of 10 mM stock + 995 µL of medium
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10 µM: 1 µL of 10 mM stock + 999 µL of medium
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1 µM: 1 µL of 1 mM intermediate dilution + 999 µL of medium
-
-
Incubate: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
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Observe for precipitation: At regular intervals, visually inspect the tubes for any signs of precipitation (cloudiness, visible particles). You can also take a small aliquot and examine it under a microscope.
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Determine the solubility limit: The highest concentration that remains clear throughout the incubation period is the practical solubility limit for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential mechanisms of this compound precipitation in culture media.
References
adjusting "Pentamidine dihydrochloride" dosage to minimize hepatotoxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting "Pentamidine dihydrochloride" dosage to minimize hepatotoxicity in animal models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Troubleshooting Guide
| Issue / Question | Possible Cause & Solution |
| 1. Unexpectedly high Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) levels at a planned "safe" dose. | Potential Causes: Intrinsic Hepatotoxicity: Pentamidine itself can cause transient elevations in liver enzymes.[1][2] The dose threshold for this effect can vary between animal strains and individuals.Vehicle Effects: The vehicle used to dissolve and administer the pentamidine may have unexpected effects on the liver.Underlying Stress/Health of Animals: Stressed or unhealthy animals may be more susceptible to drug-induced liver injury (DILI).Troubleshooting Steps: Confirm the Finding: Repeat the measurements with fresh samples to rule out experimental error.Dose De-escalation: Reduce the pentamidine dose in a stepwise manner in a pilot cohort to identify a non-toxic dose range.Vehicle Control Group: Ensure a robust vehicle-only control group is included to isolate the effect of pentamidine.Animal Health Check: Perform a thorough health assessment of the animal colony. Ensure proper acclimatization and housing conditions. |
| 2. High variability in liver enzyme levels between animals in the same treatment group. | Potential Causes: Biological Variation: Individual differences in metabolism, particularly cytochrome P450 enzyme activity, can lead to varied responses.[3]Inconsistent Dosing: Inaccurate volume administration, especially in small animals like mice, can lead to significant differences in the mg/kg dose received.Fasting Status: The nutritional status of animals can affect hepatic glutathione (GSH) levels, a key molecule in detoxifying reactive metabolites.Troubleshooting Steps: Refine Dosing Technique: Ensure precise and consistent administration techniques. For oral gavage, verify proper placement. For injections, ensure the full dose is delivered.Standardize Fasting: Implement a consistent fasting period (e.g., 12-16 hours) before dosing to normalize baseline GSH levels, if appropriate for the study design.[3]Increase Sample Size: A larger 'n' per group can help to mitigate the impact of individual outliers and improve statistical power. |
| 3. Histopathology shows liver damage (e.g., necrosis, inflammation) but serum enzyme levels are only mildly elevated. | Potential Causes: Timing of Measurement: Serum enzyme levels can peak and then decline. Blood sampling may have occurred after the peak. For example, after acute injury, AST levels can peak at 24-36 hours and return to near-normal in 3-7 days.[4]Type of Injury: Some forms of liver injury, such as cholestasis (impaired bile flow), may initially present with more significant elevations in Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT) rather than ALT/AST.[4][5]Mitochondrial Damage: If AST elevation is significantly higher than ALT, it may suggest mitochondrial injury, as AST is present in both the cytosol and mitochondria.[6][7]Troubleshooting Steps: Time-Course Study: In a pilot study, collect samples at multiple time points post-dosing (e.g., 6, 12, 24, 48, 72 hours) to establish the peak of enzyme release.Expand Biomarker Panel: Measure additional markers like ALP, GGT, and total bilirubin (TBIL) to assess for cholestatic injury.[5] Consider novel biomarkers like Glutamate Dehydrogenase (GLDH) for mitochondrial damage or microRNA-122 for sensitive detection of hepatocyte injury.[8]Correlate with Histology: Always correlate biochemical findings with histopathological evaluation for a comprehensive assessment of liver injury. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of pentamidine's effect on the liver?
A1: Pentamidine appears to have a dual role. While high doses can be intrinsically hepatotoxic, it has also been shown to be hepatoprotective in certain contexts.[9][10] The protective mechanism is thought to be through its anti-inflammatory properties.[9] Studies using an oral form of pentamidine isethionate (VLX103) in a toxin-induced liver injury model in mice suggest it works by:
-
Reducing Pro-inflammatory Cytokines: It decreases the induction of Tumor Necrosis Factor (TNF), a key mediator in inflammatory liver damage.[9][10]
-
Inhibiting Apoptosis Pathways: It blocks the activation of initiator caspase 8 and downstream effector caspases 3 and 7, which are crucial steps in the programmed cell death of hepatocytes.[9][10]
-
Blocking the Mitochondrial Death Pathway: By inhibiting caspase 8, it prevents the cleavage of Bid to tBid, a step that leads to mitochondrial damage and release of apoptotic factors.[9]
Q2: Are there differences between this compound and pentamidine isethionate in terms of hepatotoxicity?
A2: The available literature does not provide a direct comparative study on the hepatotoxicity of the dihydrochloride versus the isethionate salt in animal models. Most recent preclinical studies demonstrating hepatoprotective effects have used pentamidine isethionate.[9][10] A study in rats using pentamidine isethionate at doses of 10, 25, or 50 mg/kg showed that it accumulates in liver lysosomes, which may be a mechanism for organ toxicity.[11] Clinically, pentamidine (salt form often unspecified in summaries) is associated with transient serum aminotransferase elevations in 9-15% of patients.[1] Researchers should be aware that different salt forms will have different molecular weights, which must be accounted for when calculating molar equivalents for dosing.
Q3: What are the standard biomarkers to measure for pentamidine-related hepatotoxicity?
A3: The standard and most widely used serum biomarkers for detecting drug-induced liver injury are:
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Alanine Aminotransferase (ALT): Considered the most specific marker for hepatocyte injury.[12]
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Aspartate Aminotransferase (AST): Also indicates hepatocyte damage but is less specific as it is also found in muscle and other tissues.[6][12]
-
Alkaline Phosphatase (ALP): An indicator of cholestasis or damage to the biliary system.[5]
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Total Bilirubin (TBIL): An indicator of overall liver function and bile excretion.[5]
For a more in-depth investigation, consider advanced markers like Glutamate Dehydrogenase (GLDH) for mitochondrial injury or specific microRNAs (e.g., miR-122) for highly sensitive and early detection of liver injury.[8]
Q4: Which animal models are most relevant for studying pentamidine's effects on the liver?
A4: The choice of model depends on the research question:
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To Study Hepatoprotective Effects: Toxin-induced liver injury models are commonly used. The D-galactosamine (GalN) and lipopolysaccharide (LPS) model in mice is well-established for inducing acute, inflammation-driven liver failure and has been used to demonstrate the protective effects of pentamidine isethionate.[9][10] Other models include alcohol-induced liver injury or carbon tetrachloride (CCl4)-induced injury.[3][10]
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To Study Intrinsic Hepatotoxicity: A dose-escalation study in healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) would be appropriate.[13] Animals would receive increasing doses of pentamidine, and liver injury markers would be monitored over time.
Data Presentation
Table 1: Dose-Dependent Hepatoprotective Effects of Pentamidine Isethionate (VLX103) in a Mouse Model of Acute Liver Injury
Model: D-galactosamine (700 mg/kg) / LPS (100 µg/kg) induced liver injury in C57BL/6J mice. VLX103 was administered intraperitoneally 30 minutes prior to injury induction.
| VLX103 Dose (mg/kg) | Outcome Measure | Result | Reference |
| 25 | Survival | Prolonged survival time, but all succumbed within 18 hours. | [9] |
| 40 | Survival | Significantly improved survival (~40-50% survival). | [9] |
| 50 | Survival | Significantly improved survival (~50% survival). | [9] |
| 40 | Serum ALT Levels | Dramatic decrease compared to vehicle-injected controls. | [9][10] |
| 40 | Histological Injury | Significantly reduced apoptosis/necrosis. | [9][10] |
| 40 | TUNEL-positive cells | Significant decrease in the number of apoptotic cells. | [9][10] |
Table 2: General Dosing Information for Pentamidine in Different Contexts
| Compound | Application | Recommended Dose | Species / Context | Reference |
| Pentamidine Isethionate | Treatment of P. jiroveci pneumonia | 4 mg/kg IV/IM once daily for 14-21 days | Human | [1][14] |
| Pentamidine Isethionate | Prophylaxis of P. jiroveci pneumonia | 300 mg nebulized every 4 weeks | Human | [1] |
| Pentamidine Isethionate | Investigation of lysosomal accumulation | 10, 25, or 50 mg/kg IP daily for 1-16 days | Rat | [11] |
Experimental Protocols
Protocol 1: Induction of Acute Liver Injury with D-galactosamine (GalN) / LPS in Mice
This protocol is adapted from studies demonstrating the hepatoprotective effects of pentamidine.[9]
-
Animals: Use 10-14 week old male C57BL/6J mice. Maintain animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Reagent Preparation:
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Dissolve D-galactosamine (Sigma-Aldrich) in sterile phosphate-buffered saline (PBS) to a final concentration for a dose of 700 mg/kg.
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Dissolve Lipopolysaccharide (LPS, E. coli 0111:B4, Sigma-Aldrich) in sterile PBS for a dose of 100 µg/kg (for injury studies) or 10 µg/kg (for mortality studies).
-
Prepare this compound/isethionate in a suitable vehicle (e.g., PBS) at the desired concentrations (e.g., for doses of 25, 40, 50 mg/kg).
-
-
Administration (Pre-treatment model):
-
Administer the prepared pentamidine solution or vehicle control via intraperitoneal (IP) injection.
-
Thirty minutes after the pentamidine/vehicle injection, co-administer the GalN and LPS solutions via IP injection at a different site.
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At a predetermined endpoint (e.g., 6-8 hours for biochemical analysis or as per survival study design), anesthetize the animals.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold PBS and collect tissue samples. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remainder in liquid nitrogen for molecular analysis.
-
-
Analysis:
-
Measure serum ALT and AST levels using commercial kits.
-
Perform hematoxylin and eosin (H&E) staining on fixed liver sections to assess necrosis and inflammation.
-
Perform TUNEL staining to quantify apoptosis.
-
Visualizations
Caption: Proposed mechanism of pentamidine's hepatoprotective action.
Caption: Experimental workflow for a dose-response hepatotoxicity study.
Caption: Balancing therapeutic efficacy and hepatotoxicity of pentamidine.
References
- 1. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity in Hepatic Disease in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 7. zoetisus.com [zoetisus.com]
- 8. Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentamidine Blocks Hepatotoxic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentamidine blocks hepatotoxic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentamidine accumulates in rat liver lysosomes and inhibits phospholipid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines on the management of abnormal liver blood tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Overcoming Pentamidine Dihydrochloride Resistance in Leishmania Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming pentamidine dihydrochloride resistance in Leishmania strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of pentamidine resistance in Leishmania?
A1: Pentamidine resistance in Leishmania is a multifactorial phenomenon primarily attributed to:
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Reduced Drug Accumulation: This can be a result of decreased drug uptake or increased drug efflux.[1][2]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as PRP1, can actively pump pentamidine out of the parasite.[2]
-
Altered Mitochondrial Function: Resistance is often associated with a reduced mitochondrial membrane potential, which is crucial for the accumulation of pentamidine within the mitochondria.[1][3] Exclusion of the drug from the mitochondrion is a key feature of resistant strains.[1][3]
Q2: My Leishmania strain is showing increased IC50 values for pentamidine. How can I confirm if this is due to an active efflux pump?
A2: You can investigate the involvement of efflux pumps by performing a drug susceptibility assay in the presence of known efflux pump inhibitors. If the IC50 of pentamidine decreases significantly in the presence of these inhibitors, it suggests that efflux pumps are contributing to the resistance.
Q3: Are there chemical agents that can reverse pentamidine resistance?
A3: Yes, several compounds have been shown to reverse or partially reverse pentamidine resistance in Leishmania. These agents often work by inhibiting efflux pumps or other resistance mechanisms. Examples include trifluoperazine (TFP), prochlorperazine (PCP), and verapamil.[1][4]
Q4: Can combination therapy be an effective strategy against pentamidine-resistant Leishmania?
A4: Combination therapy, using drugs with different mechanisms of action, is a promising strategy to overcome drug resistance.[5] The selection of drugs for combination therapy should be based on synergistic interactions identified through in vitro testing.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in pentamidine susceptibility assays.
-
Possible Cause 1: Variation in parasite density.
-
Troubleshooting Tip: Ensure that you use a consistent starting density of Leishmania promastigotes in the logarithmic phase of growth for all assays.
-
-
Possible Cause 2: Fluctuation in incubation time and temperature.
-
Troubleshooting Tip: Strictly adhere to a standardized incubation time (e.g., 72 hours) and temperature (e.g., 25°C for promastigotes) for all experiments.
-
-
Possible Cause 3: Issues with the viability assay.
-
Troubleshooting Tip: If using a colorimetric assay like MTT or PrestoBlue, ensure that the incubation time with the reagent is optimized and consistent across all plates.[6] Validate that the drug itself does not interfere with the assay reagents.
-
Problem 2: Difficulty in generating a stable pentamidine-resistant Leishmania line.
-
Possible Cause 1: Insufficient drug pressure.
-
Troubleshooting Tip: Employ a stepwise increase in drug concentration to select for resistant parasites.[7] Maintain the resistant line under continuous drug pressure to prevent loss of the resistance phenotype.
-
-
Possible Cause 2: Loss of resistance phenotype.
-
Troubleshooting Tip: High-level pentamidine resistance has been shown to be stable for extended periods without drug pressure.[1] However, it is good practice to periodically check the IC50 of the resistant line to ensure the phenotype is maintained.
-
Quantitative Data Summary
Table 1: Reversal of Pentamidine Resistance in Leishmania mexicana
| Treatment Condition | IC50 (µM) for Pentr30 strain | Fold Reversal |
| Pentamidine alone | 50 ± 5 | - |
| Pentamidine + 5 µM TFP | 3.3 ± 0.9 | ~15 |
| Pentamidine + 5 µM PCP | 4.0 ± 0.8 | 12.5 |
| Pentamidine + 15 µM Verapamil | 5.1 ± 0.9 | ~9.8 |
| Pentamidine + 1 mM BSO | 3.7 ± 0.04 | ~13.5 |
| Data extracted from Basselin et al., 2002.[1] |
Table 2: Pentamidine IC50 Values for Different Leishmania Strains and Life Stages
| Leishmania Species | Life Stage | IC50 (µM) | Reference |
| L. mexicana (Wild-type) | Promastigote | 0.30 ± 0.05 | [1] |
| L. mexicana (Pentr30) | Promastigote | 50 ± 5 | [1] |
| L. mexicana (Wild-type) | Amastigote | 0.30 ± 0.05 | [1] |
| L. mexicana (Pentr30) | Amastigote | 70 ± 5 | [1] |
| L. martiniquensis (CU1) | Promastigote | 12.967 ± 0.289 | [6] |
| L. amazonensis | Amastigote | 118 | [8] |
Experimental Protocols
Protocol 1: In Vitro Pentamidine Susceptibility Assay using PrestoBlue™
-
Parasite Culture: Culture Leishmania promastigotes in your preferred medium (e.g., M199) supplemented with 10% heat-inactivated fetal calf serum at 25°C until they reach the logarithmic phase of growth.
-
Assay Preparation: Adjust the parasite density to 1 x 10^6 cells/mL in fresh culture medium.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium.
-
Assay Plate Setup: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include wells with parasites only (negative control) and medium only (blank).
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
Viability Assessment: Add 20 µL of PrestoBlue™ reagent to each well and incubate for an additional 4-6 hours at 25°C.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Parasite Treatment: Incubate logarithmic phase promastigotes (1 x 10^7 cells/mL) with or without the desired concentration of pentamidine for the specified duration (e.g., 24 hours). Include a positive control for mitochondrial depolarization (e.g., 5.0 µM FCCP).
-
Staining: Add a fluorescent probe sensitive to ΔΨm, such as MitoTracker Red CM-H2XROS (500 nM) or JC-1, to the cell suspension and incubate in the dark for 30 minutes at 25°C.[9][10][11]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.
-
Data Acquisition: Resuspend the cells in PBS and transfer to a black 96-well plate. Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen dye.[9][11] Alternatively, analyze the cells by flow cytometry.[10]
-
Data Analysis: Compare the fluorescence intensity of the treated cells to that of the untreated control to determine the change in ΔΨm.
Protocol 3: Drug Efflux Pump Activity Assay
-
Parasite Preparation: Harvest logarithmic phase promastigotes (1 x 10^6 cells/mL) and resuspend them in serum-free medium.
-
Dye Loading: Incubate the parasites with a fluorescent substrate of efflux pumps, such as 1 µM rhodamine 123 (for P-gp like transporters) or 1 µM calcein AM (for MRP-like transporters), for 30 minutes at 24°C.[12]
-
Inhibitor Treatment (Optional): To confirm the involvement of specific pump types, pre-incubate the cells with an inhibitor (e.g., 5 µM verapamil for MDR pumps, 4 mM probenecid for MRP pumps) before adding the fluorescent substrate.[12][13]
-
Efflux Measurement: After loading, wash the cells with cold PBS to remove the extracellular dye. Resuspend the cells in fresh, dye-free medium and incubate at 24°C.
-
Data Acquisition: At different time points, take aliquots of the cell suspension and measure the intracellular fluorescence using a fluorometer or flow cytometer. A decrease in fluorescence over time indicates active efflux of the dye.
-
Data Analysis: Compare the rate of efflux in resistant and sensitive strains, and in the presence or absence of inhibitors, to determine the activity of the drug efflux pumps.
Visualizations
Caption: Overview of pentamidine resistance mechanisms in Leishmania.
Caption: Experimental workflow for characterizing pentamidine resistance.
Caption: Troubleshooting flowchart for inconsistent IC50 results.
References
- 1. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Biophysical and Pharmacological Characterization of Energy-Dependent Efflux of Sb in Laboratory-Selected Resistant Strains of Leishmania (Viannia) Subgenus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Pentamidine Dihydrochloride versus DAPI for Nuclear Staining in Fixed Cells
For researchers, scientists, and drug development professionals selecting the optimal nuclear stain for fixed-cell imaging, both 4',6-diamidino-2-phenylindole (DAPI) and Pentamidine dihydrochloride present viable options with distinct characteristics. While DAPI is a well-established and widely used nuclear counterstain, this compound, an antimicrobial drug, also exhibits DNA-binding and fluorescent properties. This guide provides a detailed comparison of their performance based on available data, including experimental protocols and a summary of their key characteristics.
Mechanism of Action and Binding Specificity
Both DAPI and this compound are known to bind to the minor groove of double-stranded DNA (dsDNA), showing a preference for adenine-thymine (A-T) rich regions.[1] This binding mechanism is responsible for their localization to the nucleus and subsequent fluorescence emission upon excitation. The affinity for A-T rich sequences contributes to the specificity of these dyes for nuclear DNA.
Quantitative Comparison of Performance
A direct quantitative comparison of the fluorescence properties of this compound and DAPI for nuclear staining in fixed cells is not extensively documented in readily available literature. However, based on their known characteristics, a qualitative and partially quantitative comparison can be made.
| Feature | This compound | DAPI |
| Excitation Maximum (DNA-bound) | Not explicitly defined for microscopy | ~358 nm[2] |
| Emission Maximum (DNA-bound) | Reported to be in the green spectrum for some derivatives | ~461 nm (blue)[2] |
| Binding Target | Minor groove of A-T rich dsDNA[1] | Minor groove of A-T rich dsDNA[3] |
| Photostability | Data not available | Moderate, subject to photobleaching with prolonged exposure[4] |
| Quantum Yield (DNA-bound) | Data not available | High (~20-fold fluorescence enhancement upon binding to dsDNA)[2] |
| Off-target Staining | Potential for mitochondrial and other cellular interactions | Primarily nuclear, with some potential for RNA binding[2] |
Experimental Protocols
Detailed and validated protocols for using this compound as a routine nuclear stain in fixed cells for fluorescence microscopy are not as widely established as those for DAPI. The following protocols are based on standard methodologies for nuclear staining and may require optimization for specific cell types and experimental conditions.
DAPI Staining Protocol for Fixed Cells
This protocol is a standard and widely accepted method for nuclear staining with DAPI in fixed cells.[5]
Materials:
-
Fixed cells on coverslips or slides
-
Phosphate-buffered saline (PBS)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Mounting medium
Procedure:
-
Rehydration: If the fixed cells have been stored, rehydrate them by washing with PBS.
-
Staining:
-
Prepare a working solution of DAPI in PBS. A typical concentration is 0.1-1 µg/mL.
-
Incubate the fixed cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove unbound DAPI and reduce background fluorescence.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~365 nm, Emission: ~450 nm).[6]
Proposed this compound Staining Protocol for Fixed Cells
This proposed protocol is based on the known DNA-binding properties of Pentamidine and general nuclear staining procedures. Optimization of concentration and incubation time is highly recommended.
Materials:
-
Fixed cells on coverslips or slides
-
Phosphate-buffered saline (PBS)
-
This compound powder
-
Mounting medium
Procedure:
-
Rehydration: Wash fixed cells with PBS.
-
Staining:
-
Prepare a stock solution of this compound in deionized water.
-
Dilute the stock solution in PBS to a working concentration. A starting point for optimization could be in the range of 1-10 µg/mL.
-
Incubate the fixed cells with the Pentamidine working solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope. Since the exact excitation and emission maxima for DNA-bound Pentamidine in a microscopy context are not well-defined, it is recommended to test standard filter sets for blue and green fluorescence (e.g., FITC filter set) to determine the optimal imaging conditions.
Visualizing the Workflow and Interactions
To aid in understanding the experimental processes and molecular interactions, the following diagrams have been generated.
Caption: Experimental workflows for DAPI and proposed Pentamidine nuclear staining.
References
- 1. researchgate.net [researchgate.net]
- 2. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lunaphore.com [lunaphore.com]
- 4. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Progress and challenges in the use of fluorescence‐based flow cytometric assays for anti‐malarial drug susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Staining/Nuclear Staining Protocols [protocol-online.org]
A Comparative Guide to Hoechst 33342 and Pentamidine Dihydrochloride for Live-Cell Imaging
For researchers, scientists, and drug development professionals seeking to visualize nuclear dynamics in living cells, the choice of a suitable fluorescent stain is paramount. This guide provides a detailed comparison of the well-established nuclear stain, Hoechst 33342, with Pentamidine dihydrochloride, a compound known to bind DNA but with less characterized fluorescent properties for imaging applications.
While Hoechst 33342 is a widely used and well-documented tool for live-cell nuclear staining, this compound's utility in this application remains largely unexplored in publicly available literature. This guide will present the known characteristics of both compounds, highlighting the extensive data available for Hoechst 33342 and the current knowledge gaps for this compound as a fluorescent live-cell imaging agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Hoechst 33342. A corresponding entry for this compound is not provided due to the lack of available data on its intrinsic fluorescence properties upon binding to DNA.
| Property | Hoechst 33342 | This compound |
| Mechanism of Action | Binds to the minor groove of AT-rich regions of double-stranded DNA.[1][2][3] | Binds to the minor groove of DNA, with a preference for AT-rich sequences. |
| Excitation Maximum (with DNA) | ~350-361 nm[1][2][4] | Data not available |
| Emission Maximum (with DNA) | ~461-497 nm[1][2][3][4] | Data not available |
| Cell Permeability | Readily cell-permeant.[1][3] | Known to enter cells, but specific permeability for imaging is not characterized. |
| Reported Cytotoxicity | Low toxicity at concentrations used for live-cell imaging (e.g., 7-28 nM for long-term imaging).[5][6] Higher concentrations can be cytotoxic.[5][7] | Known to be cytotoxic at therapeutic concentrations.[8] Cytotoxicity at potential imaging concentrations is not well-studied. |
| Phototoxicity | Can induce apoptosis upon prolonged or high-intensity UV excitation.[9][10] | Data not available |
Mechanism of Action and Cellular Uptake
Both Hoechst 33342 and this compound are known to bind to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (AT) rich regions. This binding is the fundamental principle behind their use in visualizing cellular nuclei.
Hoechst 33342: This bis-benzimide dye is highly cell-permeant due to an ethyl group that increases its lipophilicity, allowing it to passively cross the cell membrane of living cells.[1][3] Upon binding to DNA, its fluorescence quantum yield increases significantly, resulting in a bright blue nuclear stain.[1]
This compound: As an antimicrobial drug, pentamidine is known to enter host and microbial cells and interact with DNA. However, the specific mechanisms and efficiency of its uptake for the purpose of live-cell imaging have not been detailed in the available literature.
Figure 1: Comparison of the known mechanisms of action for Hoechst 33342 and this compound as DNA stains.
Experimental Protocols
A detailed experimental protocol for live-cell imaging with Hoechst 33342 is provided below. Due to the lack of established protocols for this compound as a fluorescent stain, a corresponding protocol cannot be offered.
Live-Cell Imaging with Hoechst 33342
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile, deionized water)
-
Live cells cultured in appropriate imaging dishes or plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm)
Procedure:
-
Preparation of Staining Solution:
-
Dilute the Hoechst 33342 stock solution in complete cell culture medium to the desired final concentration. For short-term imaging (15-60 minutes), a concentration of 0.5-5 µM is often used.[11]
-
For long-term imaging (hours to days), much lower concentrations (e.g., 7-28 nM) are recommended to minimize cytotoxicity and phototoxicity.[5][6] It is crucial to determine the optimal non-toxic concentration for your specific cell line and experiment duration.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.[12] The optimal incubation time will vary depending on the cell type and dye concentration.
-
-
Washing (Optional):
-
For clearer imaging with reduced background fluorescence, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed PBS or culture medium.
-
For continuous imaging, washing may not be necessary, especially with low dye concentrations.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage.
-
Use the appropriate filter set for Hoechst 33342 (Excitation: ~350 nm, Emission: ~460 nm).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.
-
Acquire images at the desired time intervals.
-
Figure 2: A generalized workflow for live-cell imaging using Hoechst 33342.
Discussion and Conclusion
Hoechst 33342 remains a robust and reliable choice for live-cell nuclear imaging. Its well-characterized spectral properties, high cell permeability, and the availability of optimized protocols make it a go-to reagent for many researchers. The primary considerations when using Hoechst 33342 are its potential for cytotoxicity and phototoxicity, particularly in long-term experiments. However, recent studies have demonstrated that by using very low concentrations, these detrimental effects can be significantly mitigated, allowing for multi-day imaging of cellular processes.[5][6]
This compound , on the other hand, cannot currently be recommended as a fluorescent stain for live-cell imaging based on the available scientific literature. While its ability to bind to the minor groove of DNA is established, there is a critical lack of data regarding its intrinsic fluorescence upon this binding. Key parameters such as its excitation and emission spectra, quantum yield, and photostability are not documented. Without this information, it is impossible to determine the appropriate microscope settings for imaging or to assess its potential as a fluorescent probe. Furthermore, while its cytotoxicity at therapeutic doses is known, its effects on cell viability at the lower concentrations that would be used for imaging are uncharacterized.
Figure 3: A logical diagram summarizing the comparative assessment of Hoechst 33342 and this compound for live-cell imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Photophysical Properties and the DNA Binding of Enantiopure [Cr(TMP)2(dppn)]3+ Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and challenges in the use of fluorescence‐based flow cytometric assays for anti‐malarial drug susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA minor groove recognition properties of pentamidine and its analogs: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence methods to assess multidrug resistance in individual cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 21 Fluorescent Protein-Based DNA Staining Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of pentamidine and pentamidine analogs against Toxoplasma gondii in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentamidine Dihydrochloride and Diminazene Aceturate Efficacy in Trypanosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used trypanocidal agents: pentamidine dihydrochloride and diminazene aceturate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these compounds against various trypanosome species, supported by experimental data.
I. Overview and Mechanism of Action
Pentamidine, an aromatic diamidine, has been a cornerstone in the treatment of the hemolymphatic stage of human African trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense. Its mechanism of action is multifaceted, primarily involving interference with the parasite's DNA, RNA, phospholipid, and protein synthesis[1]. Pentamidine is actively transported into the trypanosome and is thought to bind to adenine-thymine rich regions of DNA[1]. It also disrupts the polyamine biosynthesis pathway, which is crucial for the stabilization of nucleic acids and cell proliferation[2].
Diminazene aceturate, another aromatic diamidine, is predominantly used in veterinary medicine to treat animal trypanosomiasis. While its direct trypanocidal mechanism is not fully elucidated, recent studies have highlighted its significant immunomodulatory effects. Diminazene has been shown to downregulate the production of pro-inflammatory cytokines, such as IL-6, IL-12, and TNF, in host macrophages by inhibiting the phosphorylation of key signaling molecules like MAPKs and STAT proteins. This modulation of the host's immune response contributes to its therapeutic effect.
II. Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and diminazene aceturate against different trypanosome species.
In Vitro Efficacy
| Drug | Trypanosome Species | IC50 (nM) | Reference |
| Pentamidine | T. congolense | 169.48 ± 44.00 | [3] |
| Diminazene Aceturate | T. congolense | 108.65 ± 25.25 | [3] |
| Pentamidine | T. b. brucei | 14.7 ± 4.7 | |
| Diminazene Aceturate | T. b. brucei | 65.4 ± 12.5 |
In Vivo Efficacy in Animal Models
| Animal Model | Trypanosome Species | Drug | Dose & Regimen | Key Findings | Reference |
| Dogs | T. b. brucei | Diminazene Aceturate | 7 mg/kg i.m. (single dose) | Effective parasite clearance, but relapse observed in one dog at day 42 post-infection. | [4] |
| Pentamidine Isethionate | 4 mg/kg i.m. (multiple doses) | Effective parasite clearance with no relapse. Faster reversal of anemia compared to diminazene. | [4] | ||
| Rats | T. b. brucei (Diminazene-resistant strain) | Diminazene Aceturate | 7 mg/kg i.p. (single dose) | 83% relapse rate when treated 7 days post-infection. | [5] |
| Pentamidine Isethionate | 4 mg/kg i.m. (7 consecutive days) | 50% relapse rate when treated 7 days post-infection. | [5] |
III. Experimental Protocols
In Vitro Drug Susceptibility Assay (Resazurin-Based)
This protocol is adapted for determining the 50% inhibitory concentration (IC50) of compounds against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates (opaque-walled)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, filter-sterilized)
-
Test compounds (this compound, Diminazene aceturate) dissolved in an appropriate solvent (e.g., DMSO)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (560 nm excitation / 590 nm emission)
Procedure:
-
Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate. The final volume in each well should be 50 µL. Include wells with medium only (negative control) and wells with a known trypanocidal drug as a positive control.
-
Harvest logarithmically growing T. brucei and adjust the cell density to 2 x 10^5 cells/mL in fresh HMI-9 medium.
-
Add 50 µL of the parasite suspension to each well of the 96-well plate, resulting in a final volume of 100 µL and a final cell density of 1 x 10^5 cells/mL.
-
Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Following incubation, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 4-6 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm[6].
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment in a Mouse Model of Acute Trypanosomiasis
This protocol describes a general procedure for evaluating the efficacy of trypanocidal drugs in an acute T. brucei infection model in mice[7].
Materials:
-
Female Balb/c mice (5-6 weeks old)
-
Trypanosoma brucei brucei bloodstream forms
-
Test compounds (this compound, Diminazene aceturate) formulated in a suitable vehicle for administration (e.g., sterile PBS)
-
Sterile syringes and needles for injection
-
Microscope and slides for parasitemia determination
-
Heparinized capillary tubes
Procedure:
-
Infect mice intraperitoneally (i.p.) with 1 x 10^4 T. b. brucei bloodstream forms suspended in 0.2 mL of PBS.
-
Monitor the development of parasitemia daily by examining a drop of tail blood under a microscope.
-
Initiate treatment when a stable parasitemia is established (typically 3-4 days post-infection).
-
Administer the test compounds at the desired doses and routes (e.g., i.p. or intramuscularly) for a specified duration (e.g., 5-7 consecutive days). Include a control group receiving only the vehicle.
-
Continue to monitor parasitemia in all groups daily during and after the treatment period.
-
A mouse is considered cured if no parasites are detected in the blood for a defined follow-up period (e.g., 30-60 days) after the end of treatment.
-
Monitor the general health of the animals, including body weight and any signs of toxicity.
-
At the end of the experiment, euthanize the animals according to institutional guidelines.
IV. Signaling Pathways and Experimental Workflows
This compound: Proposed Mechanism of Action in Trypanosomes
The following diagram illustrates the proposed mechanism of action of pentamidine in Trypanosoma brucei.
Caption: Proposed mechanism of action of pentamidine in Trypanosoma brucei.
Diminazene Aceturate: Immunomodulatory Signaling Pathway in Macrophages
This diagram illustrates the immunomodulatory effect of diminazene aceturate on host macrophages during trypanosome infection.
Caption: Immunomodulatory signaling pathway of diminazene aceturate in macrophages.
Experimental Workflow: In Vivo Drug Efficacy Study
The following diagram outlines a typical experimental workflow for an in vivo drug efficacy study in a mouse model of trypanosomiasis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 3. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diminazene aceturate attenuates systemic inflammation via microbiota gut-5-HT brain-spleen sympathetic axis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. med.nyu.edu [med.nyu.edu]
- 7. med.nyu.edu [med.nyu.edu]
Validating the Anti-Cancer Potential of Pentamidine Dihydrochloride in Combination with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Pentamidine dihydrochloride and the widely-used chemotherapeutic agent, cisplatin. While direct, peer-reviewed experimental data on the synergistic effects of this specific combination is limited in the currently available literature, this document synthesizes existing preclinical data for each compound and explores the scientific rationale for their combined use. The information presented is intended to support further research into this promising therapeutic strategy.
Overview of Pentamidine and Cisplatin in Oncology
This compound , an antiprotozoal drug, has been repurposed for its anti-cancer properties. Studies have shown its efficacy in various cancer cell lines, including ovarian, colon, breast, and lung cancer.[1][2][3] Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, and the induction of the p53 tumor suppressor pathway.[1][3] Pentamidine is also known to interfere with DNA, RNA, and protein synthesis.[4][5]
Cisplatin is a cornerstone of chemotherapy, primarily exerting its anti-tumor effects by inducing DNA damage, which subsequently leads to apoptosis in cancer cells.[6] However, its clinical utility can be hampered by the development of drug resistance.[6][7]
A key area of cancer research focuses on combination therapies that can enhance the efficacy of existing drugs and overcome resistance. The potential for pentamidine to sensitize cancer cells to cisplatin, particularly in ovarian cancer by upregulating the tumor suppressor PTEN, presents a compelling case for investigating their synergistic anti-cancer effects.[2] A patent has also been filed for the use of pentamidine in combination with several chemotherapeutic agents, including cisplatin, for treating a range of cancers such as ovarian, breast, pancreatic, and colon cancer, suggesting a basis for their combined anti-tumor activity.[8]
Comparative Anti-Cancer Effects: In Vitro Data
The following tables summarize the in vitro anti-cancer effects of this compound and Cisplatin as reported in separate studies. This data provides a baseline for understanding the potential of their combined application.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| HO8910, Caov3 | Ovarian Cancer | MTS Assay | Dose-dependent inhibition of cell viability, peaking at 20 µmol/L. | [2] |
| HO8910, Caov3 | Ovarian Cancer | Colony Formation Assay | Significant reduction in the number of cell clones in a dose-dependent manner. | [2] |
| HO8910 | Ovarian Cancer | Wound Healing Assay | Migration rate decreased from 53% to 27.33% after 48h treatment. | [2] |
| Caov3 | Ovarian Cancer | Wound Healing Assay | Migration rate reduced from 45.77% to 16.87% after 48h treatment. | [2] |
| SW480 | Colorectal Cancer | WST-1 Assay | Dose-dependent cytotoxicity observed at concentrations of 1, 10, 20, and 50 µM. | [9] |
| Ishikawa, HEC-1A | Endometrial Cancer | MTS & Colony Formation | Inhibited proliferation in a dose-dependent manner. | [3] |
| Ishikawa, HEC-1A | Endometrial Cancer | Wound Healing & Transwell | Suppressed migration and invasion. | [3] |
Table 2: In Vitro Efficacy of Cisplatin on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| BxPC-3, Mia Paca-2, PANC-1, YAPC | Pancreatic Ductal Adenocarcinoma | SRB Assay | Dose- and time-dependent reduction in cell survival (0.1–200 µM). | [7] |
| KYSE150, KYSE410, EC109, KYSE30, KYSE510, TE1 | Esophageal Squamous Cell Carcinoma | MTT Assay | Dose-dependent inhibition of cell proliferation (5–80 µM/L). | [10] |
| HeLa, NIH:OVCAR-3, A549 | Cervical, Ovarian, Lung Cancer | Cell Viability Assay | Dramatically reduced viability when combined with an electron donor. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on those described in the cited literature for assessing the anti-cancer effects of Pentamidine.
Cell Viability Assay (MTS)
-
Seed cancer cells (e.g., HO8910, Caov3) in 96-well plates.
-
After cell attachment, treat with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control.[2][3]
Colony Formation Assay
-
Plate a low density of cancer cells in 6-well plates.
-
Treat the cells with different concentrations of this compound.
-
Allow the cells to grow for a period of 7-14 days, replacing the medium with fresh medium containing the drug every 2-3 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) to assess the long-term proliferative capacity.[2][3]
Wound Healing Assay
-
Grow cancer cells to confluence in 6-well plates.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add a fresh medium containing the desired concentration of this compound.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Measure the width of the wound to quantify cell migration.[2][3]
Transwell Migration Assay
-
Seed cancer cells in the upper chamber of a Transwell insert (with a non-coated membrane) in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add this compound to the upper chamber.
-
Incubate for a specified period to allow cells to migrate through the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the migrated cells under a microscope to determine the effect on cell migration.[2][3]
Signaling Pathways and Experimental Workflows
Hypothesized Synergistic Mechanism of Pentamidine and Cisplatin
The diagram below illustrates a potential mechanism for the synergistic anti-cancer effect of Pentamidine and Cisplatin, focusing on the PTEN/PI3K/AKT pathway. Pentamidine may increase the expression of the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/AKT pathway. This sensitization could enhance the apoptotic effects of DNA damage induced by cisplatin.
Caption: Hypothesized synergy of Pentamidine and Cisplatin.
Experimental Workflow for Validating Synergistic Anti-Cancer Effects
The following workflow outlines a standard experimental approach to validate the potential synergistic effects of this compound and cisplatin.
References
- 1. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain [mdpi.com]
- 5. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Pentamidine Dihydrochloride: A Viable Alternative to Berenil for DNA Binding Studies
For researchers, scientists, and drug development professionals investigating DNA-ligand interactions, the choice of binding agents is critical. Berenil (diminazene aceturate) has long been a staple for studying minor groove interactions. However, pentamidine dihydrochloride is emerging as a potent alternative, offering distinct advantages in specific experimental contexts. This guide provides an objective comparison of the DNA binding properties of this compound and berenil, supported by experimental data and detailed protocols.
Unveiling the Binding Mechanisms: Minor Groove Affinity and Beyond
Both pentamidine and berenil are aromatic diamidines known for their high affinity for the minor groove of B-DNA, particularly at AT-rich sequences.[1][2][3] This binding is primarily driven by a combination of electrostatic interactions between the positively charged amidine groups and the negative phosphate backbone of DNA, van der Waals forces, and hydrogen bonding with the bases on the floor of the groove. The curved shape of these molecules allows for a snug fit into the narrow minor groove.[3]
While both molecules share this primary binding mode, evidence suggests a more complex interaction profile for berenil. Studies have indicated that berenil can also bind to DNA through intercalation, especially in GC-rich regions, and can interact with non-canonical DNA structures like G-quadruplexes.[4][5] This versatility, while interesting, can also complicate the interpretation of experimental results where a specific minor groove binder is desired. Pentamidine, on the other hand, is more consistently reported as a specific minor groove binder, making it a potentially "cleaner" tool for studies focused solely on this type of interaction.[1]
Quantitative Comparison of DNA Binding Parameters
The following table summarizes key quantitative data on the DNA binding properties of this compound and berenil, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, such as the specific DNA sequence, buffer composition, and temperature.
| Parameter | This compound | Berenil | Experimental Technique | DNA Target | Reference |
| Binding Affinity (Kd) | In the micromolar to nanomolar range (specific values vary with DNA sequence and conditions) | ~1 nM for G-quadruplexes; micromolar for AT-rich duplexes | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy | Various (calf thymus DNA, synthetic oligonucleotides) | [5][6][7] |
| Stoichiometry (n) | 1 drug molecule per 4-5 base pairs in AT-rich regions | ~1.5 drug molecules per DNA dodecamer | Isothermal Titration Calorimetry (ITC) | AATT-containing dodecamer | [6] |
| Thermodynamics | Predominantly enthalpy-driven | Primarily entropically driven | Isothermal Titration Calorimetry (ITC) | AATT-containing dodecamer | [6] |
| Kinetics (kon, koff) | Association (kon) and dissociation (koff) rates have been determined | - | Stopped-flow Fluorescence | Calf thymus DNA | [7] |
| Sequence Specificity | Strong preference for sequences of at least 4-5 consecutive A-T base pairs.[1][2] | Strong preference for AT-rich regions, but can also bind to GC-rich sites.[4] | DNase I Footprinting | Various DNA fragments | [1][8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the DNA binding of pentamidine and berenil are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA oligonucleotide (e.g., 0.1 mM) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).
-
Prepare a concentrated solution of this compound or berenil (e.g., 1-2 mM) in the same buffer. Degas both solutions prior to use.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the ITC instrument.
-
Load the ligand solution (pentamidine or berenil) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the DNA solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
DNase I Footprinting
This technique identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage by DNase I.
Protocol:
-
DNA Preparation:
-
End-label a DNA fragment of interest (e.g., with 32P).
-
-
Binding Reaction:
-
Incubate the end-labeled DNA with varying concentrations of this compound or berenil in a binding buffer.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion.
-
-
Analysis:
-
Stop the reaction and separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography. The "footprint" will appear as a region of the gel with no bands, corresponding to the ligand-binding site.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to detect conformational changes in DNA upon ligand binding.
Protocol:
-
Sample Preparation:
-
Prepare a solution of DNA in a suitable buffer.
-
Prepare a stock solution of this compound or berenil.
-
-
CD Measurement:
-
Record the CD spectrum of the DNA solution alone.
-
Titrate the DNA solution with increasing concentrations of the ligand, recording a CD spectrum after each addition.
-
-
Data Analysis:
-
Analyze the changes in the CD spectrum of the DNA upon ligand binding. Changes in the ellipticity and wavelength of the CD bands can provide information about the binding mode (e.g., minor groove binding vs. intercalation) and conformational changes in the DNA.
-
Visualizing the Workflow and Interactions
To better illustrate the experimental processes and the molecular interactions, the following diagrams were generated using the DOT language.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: DNA binding modes of Pentamidine and Berenil.
Conclusion: Choosing the Right Tool for the Job
Both this compound and berenil are valuable tools for studying DNA-ligand interactions. The choice between them depends on the specific research question.
-
This compound is an excellent choice when a highly specific minor groove binder for AT-rich regions is required. Its more defined binding mode can lead to clearer, more easily interpretable results in experiments aiming to probe the fundamentals of minor groove recognition.
-
Berenil , with its more complex binding profile that includes intercalation and G-quadruplex interaction, may be a more suitable candidate for studies investigating ligands with multiple binding modes or for screening compounds that target diverse DNA structures.
By carefully considering the quantitative data, experimental protocols, and the distinct binding characteristics outlined in this guide, researchers can make an informed decision and select the most appropriate compound to advance their DNA binding studies.
References
- 1. Footprinting studies on the sequence-selective binding of pentamidine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR and molecular modeling studies of the interaction of berenil and pentamidine with d(CGCAAATTTGCG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous DNA binding modes of berenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Molecular insight into drugs binding to ctDNA: the fluorescence fast kinetic analysis of diclofenac and pentamidine [iris.unito.it]
- 8. Interaction of berenil with the tyrT DNA sequence studied by footprinting and molecular modelling. Implications for the design of sequence-specific DNA recognition agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Minor Groove Binding Affinity of Pentamidine Dihydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA minor groove binding affinity of Pentamidine dihydrochloride and its structurally related analogs. The data presented is compiled from peer-reviewed scientific literature and is intended to assist researchers in understanding the structure-activity relationships that govern the interaction of these compounds with DNA.
Introduction to Pentamidine and its DNA Binding Properties
Pentamidine is an aromatic diamidine drug that has been used in the treatment of parasitic and fungal infections.[1] Its mechanism of action is believed to be multi-faceted, with one of the key aspects being its ability to bind to the minor groove of DNA, particularly in AT-rich regions.[1][2] This interaction can interfere with DNA replication and transcription, leading to cell death. The affinity of pentamidine and its analogs for the DNA minor groove is a critical determinant of their biological activity. Structural modifications to the pentamidine scaffold can significantly impact this binding affinity.
Comparative Analysis of DNA Binding Affinity
The DNA binding affinity of pentamidine and its analogs is commonly assessed by measuring the change in the thermal melting temperature (ΔTm) of DNA upon ligand binding. A higher ΔTm value indicates stronger binding and greater stabilization of the DNA duplex.
The following table summarizes the DNA binding affinity, expressed as ΔTm, for a series of pentamidine analogs compared to pentamidine. The study utilized calf thymus DNA.
| Compound | Structure | ΔTm (°C) |
| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 15.5 |
| Analog 1 | 1,3-Bis(4-amidinophenoxy)propane | 14.5 |
| Analog 2 | 1,4-Bis(4-amidinophenoxy)butane | 12.0 |
| Analog 3 | 1,6-Bis(4-amidinophenoxy)hexane | 13.0 |
| Analog 4 | 1,5-Bis(3-amidinophenoxy)pentane | 9.0 |
| Analog 5 | 1,5-Bis(4-imidazolinophenoxy)pentane | 15.5 |
| Analog 6 | 1,5-Bis(4-amidinophenylamino)pentane | 15.5 |
| Analog 7 | 1,5-Bis[4-(N-methylimidazolino)phenoxy]pentane | 8.0 |
Data sourced from Cory, M., Tidwell, R. R., & Fairley, T. A. (1992). Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). Journal of medicinal chemistry, 35(3), 431–438.[3]
Key Observations from the Data:
-
Linker Chain Length: Analogs with an odd number of methylene groups in the linker chain (e.g., propane, pentane) generally exhibit higher DNA binding affinity than those with an even number (e.g., butane, hexane).[3][4] This is attributed to the optimal curvature of the molecule, allowing for a better fit within the DNA minor groove.[3][4]
-
Position of the Amidine Group: Moving the amidino group from the para to the meta position (Analog 4) significantly reduces DNA binding affinity.[3] This highlights the importance of the specific geometry of the molecule for effective interaction with the minor groove.
-
Terminal Group Modification: Replacing the amidino group with a cyclic imidazolino group (Analog 5) or substituting the ether oxygen with a nitrogen atom (Analog 6) does not significantly alter the DNA binding affinity.[3] However, methylation of the imidazolino nitrogen atoms (Analog 7) leads to a considerable decrease in affinity.[3]
Experimental Protocols
The determination of DNA binding affinity for minor groove binders like pentamidine and its analogs can be achieved through various biophysical techniques. Below are detailed methodologies for three commonly employed experimental approaches.
Thermal Denaturation Studies (ΔTm)
Objective: To determine the increase in the melting temperature of DNA upon ligand binding, which is a measure of the stabilization of the DNA duplex and an indicator of binding affinity.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare stock solutions of this compound and its analogs in the same buffer.
-
Determine the concentrations of all solutions spectrophotometrically.
-
-
Thermal Melting Experiments:
-
In a quartz cuvette, mix the DNA solution with either the buffer (control) or a solution of the test compound at a defined molar ratio (e.g., 1:1 ligand to DNA base pair).
-
Place the cuvette in a spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex (ΔTm = Tm(complex) - Tm(DNA)).
-
Surface Plasmon Resonance (SPR)
Objective: To obtain real-time kinetic and equilibrium binding data for the interaction between a ligand and DNA.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize biotinylated DNA oligonucleotides containing the target binding sequence (e.g., an AT-rich sequence) onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the pentamidine analog in a running buffer (e.g., HBS-EP buffer) over the sensor chip surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, in real-time. This generates a sensorgram showing the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the DNA oligonucleotide in a suitable buffer (e.g., phosphate buffer with NaCl).
-
Prepare a solution of the pentamidine analog in the same buffer. It is crucial that the buffer composition of the DNA and ligand solutions are identical to minimize heats of dilution.
-
-
Titration:
-
Fill the sample cell of the ITC instrument with the DNA solution.
-
Load the injection syringe with the ligand solution.
-
Perform a series of small, sequential injections of the ligand into the DNA solution while maintaining a constant temperature.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka = 1/Kd), enthalpy change (ΔH), and stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the DNA minor groove binding affinity of small molecules like pentamidine and its analogs.
Caption: Generalized workflow for determining and comparing DNA binding affinity.
Signaling Pathways and Logical Relationships
The interaction of pentamidine and its analogs with the DNA minor groove does not directly involve a classical signaling pathway with a cascade of protein phosphorylations. Instead, the binding event itself can be considered the initial step in a logical relationship leading to a biological outcome.
Caption: Logical flow from DNA binding to cellular effect.
Conclusion
The DNA minor groove binding affinity of pentamidine analogs is highly dependent on their structural features. The length and flexibility of the central linker chain, as well as the position and nature of the terminal cationic groups, are critical determinants for effective binding. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers engaged in the design and development of new DNA minor groove binding agents with improved therapeutic potential.
References
- 1. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
Pentamidine Dihydrochloride: A Comparative Analysis of its Anti-Proliferative Effects Across Diverse Cancer Cell Lines
An in-depth guide for researchers and drug development professionals on the anti-cancer potential of Pentamidine Dihydrochloride, detailing its cytotoxic efficacy, mechanisms of action, and comparative standing against other therapeutic agents.
This compound, an aromatic diamidine compound historically utilized as an anti-protozoal agent, is gaining significant attention within the oncology research community for its potent anti-proliferative properties against a variety of cancer cell lines. This guide provides a comprehensive cross-validation of these effects, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular pathways.
Comparative Anti-Proliferative Efficacy
The cytotoxic and anti-proliferative effects of pentamidine have been documented across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a drug's potency, have been determined in various studies, demonstrating a range of sensitivities depending on the cancer type and specific cell line. While direct head-to-head comparisons with other chemotherapeutics in single studies are limited, the data indicates that pentamidine's efficacy is comparable to or, in some contexts, potentially synergistic with established anti-cancer drugs.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Citation |
| Melanoma | C8146A | 1.0 - 50 | Not Specified | [1] |
| Melanoma | WM9 | Not Specified (Inhibited growth in vivo) | Not Specified | [2] |
| Glioma | C6 | 0.05 - 5 (Inhibited migration) | Not Specified | [3][4] |
| Ovarian Cancer | HO8910 | ~5-10 (Estimated from dose-response) | 24 hours | [5] |
| Ovarian Cancer | Caov3 | ~5-10 (Estimated from dose-response) | 24 hours | [5] |
| Endometrial Cancer | Ishikawa | <15 | Not Specified | [6] |
| Endometrial Cancer | HEC-1A | <15 | Not Specified | [6] |
| Breast Cancer | MCF-7 | Not Specified (Inhibited proliferation) | Not Specified | [7] |
| Prostate Cancer | DU145 | Not Specified (Decreased HIF-1a) | Not Specified | [5] |
| Breast Cancer | MDA-MB-231 | Not Specified (Decreased HIF-1a) | Not Specified | [5] |
Mechanisms of Anti-Cancer Activity
Pentamidine exerts its anti-proliferative effects through multiple signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.
Inhibition of the S100B-p53 Interaction
In melanoma and glioma cells, pentamidine has been shown to disrupt the interaction between the S100B protein and the tumor suppressor protein p53.[3][4][8] Elevated levels of S100B in these cancers can sequester and inactivate p53. By binding to S100B, pentamidine prevents this interaction, thereby restoring the tumor suppressor functions of p53, which can lead to cell cycle arrest and apoptosis.[8]
Caption: Pentamidine disrupts S100B-mediated inhibition of p53.
Modulation of the PI3K/AKT/PTEN Pathway
In endometrial and ovarian cancers, pentamidine has been observed to modulate the PI3K/AKT signaling pathway.[5][6] It can increase the protein expression of the tumor suppressor PTEN.[5] PTEN is a phosphatase that negatively regulates the PI3K/AKT pathway, which is crucial for cell survival and proliferation. By stabilizing PTEN, pentamidine leads to decreased phosphorylation of AKT, thereby inhibiting this pro-survival pathway.[5]
Caption: Pentamidine enhances PTEN to inhibit the PI3K/AKT pathway.
Inhibition of PRL Phosphatases
Pentamidine has been identified as an inhibitor of the Phosphatases of Regenerating Liver (PRL) family.[2] These oncogenic phosphatases are overexpressed in various cancers and are implicated in tumor progression and metastasis. By inhibiting PRLs, pentamidine can suppress cancer cell growth.[2][9]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-proliferative effects of pentamidine.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: After cell adherence, treat with varying concentrations of pentamidine.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with pentamidine for a specified duration.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with pentamidine.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: General experimental workflow for assessing anti-proliferative effects.
Conclusion
This compound demonstrates significant anti-proliferative activity across a range of cancer cell lines, operating through multiple, distinct molecular mechanisms. Its ability to reactivate p53, modulate the PI3K/AKT pathway, and inhibit PRL phosphatases underscores its potential as a versatile anti-cancer agent. While further in vivo studies and direct comparative investigations with standard-of-care chemotherapeutics are warranted, the existing evidence strongly supports the continued exploration of pentamidine and its derivatives in pre-clinical and clinical oncology settings. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their investigation of this promising compound.
References
- 1. Identification and characterization of small molecule inhibitors of the calcium-dependent S100B-p53 tumor suppressor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine is an inhibitor of PRL phosphatases with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S100B-p53 disengagement by pentamidine promotes apoptosis and inhibits cellular migration via aquaporin-4 and metalloproteinase-2 inhibition in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S100B-p53 disengagement by pentamidine promotes apoptosis and inhibits cellular migration via aquaporin-4 and metalloproteinase-2 inhibition in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentamidine inhibit S100A4 - p53 interaction and decreases cell proliferation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting phosphatases of regenerating liver (PRLs) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentamidine Dihydrochloride and Other Aromatic Diamidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pentamidine dihydrochloride and other notable aromatic diamidines. It delves into their performance, supported by experimental data, and offers detailed methodologies for key experiments.
Aromatic diamidines are a class of compounds characterized by two cationic amidine groups linked by an aromatic scaffold. This structural motif confers the ability to bind to the minor groove of DNA, particularly at AT-rich sequences, which is central to their mechanism of action against a variety of pathogens and cancer cells. Pentamidine, the most well-known of this class, has been a clinical workhorse for decades. However, its use is associated with significant toxicity, prompting the development of novel aromatic diamidines with improved therapeutic profiles.
This guide will compare pentamidine with other key aromatic diamidines, such as furamidine and diminazene aceturate, focusing on their efficacy, cytotoxicity, and underlying mechanisms.
Quantitative Performance Analysis
The following tables summarize the in vitro activity and cytotoxicity of pentamidine and other selected aromatic diamidines against various pathogens and cell lines. The 50% inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro, while the 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.
Table 1: Comparative in vitro Activity (IC50 in µM) of Aromatic Diamidines against Protozoan Parasites
| Compound | Trypanosoma brucei rhodesiense | Leishmania donovani (amastigotes) | Plasmodium falciparum (strain K1) |
| Pentamidine | 0.003 | 0.30 | 0.009 |
| Furamidine (DB75) | 0.002 | 0.05 | 0.006 |
| Diminazene Aceturate (Berenil) | 0.015 | >10 | 1.5 |
Table 2: Comparative Cytotoxicity (CC50 in µM) and Selectivity Index (SI)
| Compound | CC50 (L6 cells) | SI (T. b. rhodesiense) | SI (L. donovani) | SI (P. falciparum) |
| Pentamidine | 1.5 | 500 | 5 | 167 |
| Furamidine (DB75) | 5.2 | 2600 | 104 | 867 |
| Diminazene Aceturate (Berenil) | 25.0 | 1667 | <2.5 | 17 |
Note: Data is compiled from various sources and experimental conditions may vary. L6 cells are rat skeletal myoblasts commonly used for cytotoxicity testing.
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. Below are detailed methodologies for key experiments cited in the evaluation of aromatic diamidines.
MTT Assay for Cytotoxicity (CC50 Determination)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Mammalian cell line (e.g., L6, HeLa, HepG2)
-
Complete cell culture medium
-
Aromatic diamidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the aromatic diamidine compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Assay for Intracellular Amastigotes (IC50 Determination)
This assay evaluates the efficacy of compounds against the clinically relevant intracellular stage of parasites like Leishmania.
Materials:
-
96-well microtiter plates
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Leishmania promastigotes
-
Complete cell culture medium
-
Aromatic diamidine compounds
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a 96-well plate (containing sterile coverslips if desired for microscopy) at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with medium to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the aromatic diamidine compounds.
-
Incubate for a further 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages for each concentration under a microscope.
-
Calculate the percentage of infection inhibition relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.
Pentamidine-Induced Apoptotic Signaling Pathway
Pentamidine's interaction with DNA can trigger a cascade of events leading to programmed cell death, or apoptosis. This process involves both the intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of caspases. Pentamidine has also been shown to modulate other critical signaling pathways like PI3K/AKT and MAPK/ERK, which are involved in cell survival and proliferation.
Caption: Pentamidine-induced apoptosis signaling cascade.
Experimental Workflow for Screening Novel Aromatic Diamidines
The discovery of new and improved aromatic diamidines follows a structured workflow, from initial high-throughput screening to identify active compounds to lead optimization to enhance efficacy and reduce toxicity.
Caption: High-throughput screening workflow for novel diamidines.
Validating Pentamidine Dihydrochloride Target Engagement in Cells Using Thermal Shift Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentamidine dihydrochloride is an antimicrobial agent effective against a range of protozoal and fungal infections, including Pneumocystis pneumonia (PCP), leishmaniasis, and African trypanosomiasis.[1][2] Its precise mechanism of action is not fully elucidated but is thought to involve multiple cellular targets.[3][4] It is believed to interfere with DNA, RNA, and protein synthesis, in part by binding to adenine-thymine-rich regions of DNA and inhibiting topoisomerase enzymes.[1][5] Validating the engagement of a drug with its cellular targets is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess drug-target engagement in a cellular environment.[6][7] This guide provides a framework for utilizing CETSA to validate pentamidine's target engagement and compares its known mechanisms with those of alternative therapies.
Comparison of Pentamidine and Alternative Antimicrobial Agents
Pentamidine's broad spectrum of activity means that its alternatives vary depending on the specific indication. The following table compares pentamidine with other drugs used for Pneumocystis pneumonia, leishmaniasis, and African trypanosomiasis, focusing on their primary mechanisms of action.
| Indication | Drug | Primary Mechanism of Action | Known Cellular Target(s) |
| Pneumocystis Pneumonia (PCP) | Pentamidine | Interferes with DNA, RNA, phospholipid, and protein synthesis.[1][3][5] | DNA (A-T rich regions), Topoisomerase.[1] |
| Trimethoprim/Sulfamethoxazole (TMP-SMX) | Inhibition of sequential steps in the folate synthesis pathway.[8] | Dihydropteroate synthase (Sulfamethoxazole), Dihydrofolate reductase (Trimethoprim). | |
| Dapsone | Inhibition of folic acid synthesis.[8] | Dihydropteroate synthase. | |
| Atovaquone | Inhibition of the mitochondrial electron transport chain.[8] | Cytochrome bc1 complex (Complex III). | |
| Clindamycin + Primaquine | Clindamycin inhibits protein synthesis; Primaquine's mechanism is not fully understood but may involve generation of reactive oxygen species.[8] | 50S ribosomal subunit (Clindamycin). | |
| Leishmaniasis | Pentamidine | Interferes with DNA, RNA, phospholipid, and protein synthesis.[1][3][5] | DNA (A-T rich regions), Topoisomerase.[1] |
| Amphotericin B (and liposomal formulations) | Binds to ergosterol in the cell membrane, leading to pore formation and cell death.[9][10] | Ergosterol. | |
| Miltefosine | Affects lipid metabolism, membrane integrity, and apoptosis.[9][11] | Multiple, including disturbance of ether-lipid metabolism. | |
| Paromomycin | Binds to the 30S ribosomal subunit, inhibiting protein synthesis.[9] | 30S ribosomal subunit. | |
| African Trypanosomiasis | Pentamidine | Interferes with DNA, RNA, phospholipid, and protein synthesis.[1][3][5] | DNA (A-T rich regions), Topoisomerase.[1] |
| Suramin | Inhibition of various enzymes, including those involved in glycolysis.[12] | Multiple enzymes, including glycolytic enzymes. | |
| Eflornithine | Irreversible inhibition of ornithine decarboxylase, disrupting polyamine synthesis.[12] | Ornithine decarboxylase. | |
| Nifurtimox | Generation of oxidative stress through the production of nitroanion radicals.[12] | Nitroreductase. | |
| Fexinidazole | Prodrug converted to active metabolites that inhibit DNA synthesis.[13][14] | Not fully elucidated, likely involves parasitic nitroreductases. |
Experimental Protocols
Representative Protocol for Cellular Thermal Shift Assay (CETSA) for Pentamidine Target Engagement
This protocol is a representative methodology for assessing the target engagement of pentamidine in a relevant cell line (e.g., a mammalian cell line for toxicity studies or the relevant parasite for efficacy studies).
1. Cell Culture and Treatment:
-
Culture the chosen cell line to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer or media.
-
Treat the cell suspension with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C for a predetermined time (e.g., 1 hour) to allow for compound uptake and target engagement.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
A no-heat control (maintained at 37°C) should be included.
3. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using a suitable detection method, such as:
5. Data Analysis:
-
Generate melting curves by plotting the relative amount of soluble target protein as a function of temperature for both the vehicle- and pentamidine-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of pentamidine indicates thermal stabilization and therefore, target engagement.
-
Alternatively, perform an isothermal dose-response (ITDR) experiment by heating all samples at a single, optimized temperature while varying the concentration of pentamidine to determine the potency of target engagement.
Visualizing Experimental Workflows and Cellular Pathways
To facilitate a clearer understanding of the experimental process and the putative mechanisms of pentamidine, the following diagrams are provided.
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 6. CETSA [cetsa.org]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Treatment of Infection Due to Pneumocystis carinii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Frontiers | Approved drugs successfully repurposed against Leishmania based on machine learning predictions [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. African Trypanosomiasis (Sleeping Sickness) Medication: Antiprotozoal Agents [emedicine.medscape.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
The Photostability of Pentamidine Dihydrochloride: A Comparative Guide to Newer Fluorescent Dyes
A critical evaluation of the photobleaching characteristics of fluorescent dyes is paramount for researchers in drug development and cellular imaging. This guide provides a comparative analysis of the photostability of various fluorescent dyes, with a special focus on "Pentamidine dihydrochloride" and its comparison with newer, more robust fluorescent probes. However, a comprehensive literature search did not yield any quantitative data on the photobleaching rate of this compound. While its fluorescent properties have been noted, its photostability has not been characterized in published studies. This guide, therefore, highlights this knowledge gap and provides a detailed comparison of the photostability of several widely used newer fluorescent dyes, along with standardized protocols for quantifying photobleaching.
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. This phenomenon is a significant limitation in fluorescence microscopy, particularly in experiments requiring prolonged or intense light exposure. The rate of photobleaching is influenced by several factors, including the chemical structure of the dye, the intensity and wavelength of the excitation light, and the chemical environment of the fluorophore.
Comparative Analysis of Fluorescent Dye Photostability
In the absence of specific photobleaching data for this compound, this section provides a qualitative and quantitative comparison of the photostability of several classes of newer fluorescent dyes commonly used in research.
Data Summary of Newer Fluorescent Dyes
| Dye Class | Examples | Relative Photostability | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Key Characteristics |
| Alexa Fluor Dyes | Alexa Fluor 488, Alexa Fluor 568, Alexa Fluor 647 | High | High (e.g., 0.92 for Alexa Fluor 488) | Typically 1-4 ns | Generally considered the industry standard for high-performance imaging due to their brightness and photostability across a wide pH range.[1][2] |
| Cyanine Dyes | Cy3, Cy5 | Moderate to High | Varies (e.g., ~0.2-0.3 for Cy5) | Typically ~1-3 ns | Widely used for labeling nucleic acids and proteins. Their photostability can be enhanced through chemical modifications or encapsulation.[3][4][5] |
| DNA Stains | DAPI, Hoechst 33342 | Moderate | Varies | Typically 2-4 ns | Commonly used for nuclear counterstaining. DAPI is generally considered more photostable than Hoechst dyes. Both can undergo photoconversion to other fluorescent species upon prolonged UV exposure.[6][7][8][9][10] |
Note: The photostability, quantum yield, and lifetime of a fluorescent dye can be highly dependent on its local environment, including the solvent, pH, and conjugation to other molecules. The values presented here are for general comparison.
Experimental Protocols for Measuring Photobleaching
To address the lack of data for this compound and to enable researchers to characterize their own fluorescent probes, a generalized experimental protocol for quantifying photobleaching using fluorescence microscopy is provided below.
Objective: To determine the photobleaching rate of a fluorescent dye under specific imaging conditions.
Materials:
-
Fluorescence microscope equipped with a suitable excitation light source (e.g., laser, LED) and a sensitive detector (e.g., PMT, sCMOS camera).
-
Sample containing the fluorescent dye of interest (e.g., dye solution, stained cells, labeled proteins).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation: Prepare the sample with the fluorescent dye at a known concentration or labeling density. Mount the sample on a microscope slide.
-
Microscope Setup:
-
Turn on the microscope and the excitation light source. Allow the light source to stabilize.
-
Select the appropriate filter set for the fluorescent dye.
-
Set the imaging parameters:
-
Excitation Intensity: Use a consistent and measurable light intensity. Neutral density filters can be used to attenuate the light source.
-
Exposure Time: Set a fixed exposure time for each image acquisition.
-
Time Interval: Define the time interval between successive image acquisitions.
-
-
-
Image Acquisition:
-
Locate a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images of the ROI under continuous or intermittent illumination.
-
It is crucial to keep the focus and the sample position stable throughout the experiment.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Define an ROI within the fluorescently labeled area and a background ROI in an area without fluorescence.
-
Measure the mean fluorescence intensity of the ROI and the background for each time point.
-
Correct the ROI intensity by subtracting the background intensity for each frame.
-
Normalize the corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an appropriate function (e.g., single or double exponential decay) to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
dot
Caption: Workflow for a typical photobleaching experiment.
Fundamental Principles of Fluorescence and Photobleaching
The behavior of fluorescent molecules, including the processes of fluorescence emission and photobleaching, can be understood through the Jablonski diagram.
dot
Caption: Simplified Jablonski diagram illustrating fluorescence and photobleaching.
In this diagram, a molecule in the ground state (S₀) absorbs a photon and is promoted to an excited singlet state (S₁). From S₁, it can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways like internal conversion. Alternatively, it can undergo intersystem crossing to a longer-lived triplet state (T₁). Molecules in the triplet state are highly reactive and can interact with molecular oxygen, leading to irreversible chemical modification and loss of fluorescence, a primary pathway for photobleaching.
Conclusion
While this compound is known to be fluorescent, a critical gap exists in the scientific literature regarding its photostability. Without quantitative data on its photobleaching rate, a direct comparison with newer fluorescent dyes is not feasible. Researchers and drug development professionals are encouraged to characterize the photophysical properties of Pentamidine using standardized protocols, such as the one outlined in this guide. For applications requiring high photostability, dyes from the Alexa Fluor family generally offer superior performance. The choice of a fluorescent dye should always be guided by the specific experimental requirements, including the desired brightness, photostability, and spectral characteristics.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Alexa Fluor Brand Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 6. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
evaluating the synergistic effects of "Pentamidine dihydrochloride" with other chemotherapeutic agents
For Immediate Release
A comprehensive evaluation of preclinical and clinical studies reveals the significant potential of Pentamidine Dihydrochloride to enhance the efficacy of various chemotherapeutic agents across a range of cancers. This anti-parasitic drug, when used in combination therapies, has demonstrated synergistic effects, leading to improved anti-tumor activity and offering new avenues for treatment strategies in oncology. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of pentamidine's synergistic effects, supported by experimental data and detailed methodologies.
Enhanced Anti-Tumor Efficacy Through Combination Therapy
Pentamidine has been investigated in combination with a multitude of standard chemotherapeutic drugs, showing promising results in various cancer types. The following tables summarize the quantitative data from key studies, highlighting the synergistic interactions observed.
| Cancer Type | Combination Agent(s) | Key Findings | Reference |
| Non-Small Cell Lung Carcinoma (A549) | Chlorpromazine | Synergistic inhibition of cell proliferation observed via isobologram analysis.[1] | [1] |
| Colon Carcinoma (HCT116) | Chlorpromazine | In vivo, the combination of pentamidine (20 mg/kg) and chlorpromazine (5 mg/kg) resulted in significantly lower tumor volumes compared to either drug alone.[1] | [1] |
| Non-Small Cell Lung Carcinoma (A549) | Paclitaxel + Chlorpromazine | A fixed ratio of 1:2 chlorpromazine to pentamidine combined with paclitaxel showed significant synergy in a proliferation inhibition assay.[1] | [1] |
| Non-Small Cell Lung Carcinoma (A549) | Vinorelbine + Chlorpromazine | A fixed ratio of 1:2 chlorpromazine to pentamidine in combination with vinorelbine demonstrated synergistic effects.[1] | [1] |
| Endometrial Cancer (Ishikawa cells) | LY294002 (PI3K inhibitor) | Co-treatment led to increased repression of cell viability and a more potent inactivation of the PI3K/AKT pathway compared to either agent alone. |
Deciphering the Mechanisms of Synergy: Modulation of Key Signaling Pathways
The synergistic effects of pentamidine in combination with other chemotherapeutic agents are attributed to its ability to modulate critical cellular signaling pathways involved in cancer cell proliferation, survival, and immune evasion.
The PI3K/AKT Signaling Pathway
Pentamidine has been shown to inhibit the PI3K/AKT signaling pathway, a crucial pathway often hyperactivated in cancer, leading to uncontrolled cell growth and survival. In endometrial cancer cells, the combination of pentamidine and the PI3K inhibitor LY294002 resulted in a more profound inhibition of this pathway than either drug alone, leading to enhanced cancer cell death.
Caption: Pentamidine and LY294002 inhibit the PI3K/AKT pathway.
The PD-1/PD-L1 Immune Checkpoint Pathway
Recent studies have identified pentamidine as a small-molecule antagonist of PD-L1. By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, pentamidine can reinvigorate the anti-tumor immune response. This mechanism suggests a potential for synergistic effects when combined with immune checkpoint inhibitors or other immunotherapies.
Caption: Pentamidine blocks the PD-1/PD-L1 interaction.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.
In Vitro Synergy Assessment: Isobologram Analysis
The synergistic effect of Pentamidine and Chlorpromazine on A549 non-small cell lung carcinoma cell proliferation was determined using isobologram analysis.
Methodology:
-
Cell Culture: A549 cells were cultured in appropriate media and conditions.
-
Drug Concentration Matrix: A matrix of varying concentrations of pentamidine and chlorpromazine, both individually and in combination at fixed ratios, was prepared.
-
Cell Proliferation Assay: Cells were treated with the drug combinations for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method such as the MTT or SRB assay.
-
Data Analysis: The concentrations of each drug required to produce a specific level of effect (e.g., 50% inhibition of cell growth, IC50) were determined.
-
Isobologram Construction: An isobologram was constructed by plotting the IC50 values of the individual drugs on the x and y axes. The line connecting these two points represents the line of additivity. The concentrations of the drug combinations that produced the same level of effect were then plotted on the same graph. Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
Caption: Workflow for in vitro synergy assessment.
In Vivo Synergy Assessment: Xenograft Tumor Model
The synergistic anti-tumor effect of pentamidine and chlorpromazine was evaluated in a murine xenograft model using HCT116 colon carcinoma cells.[1]
Methodology:
-
Cell Implantation: HCT116 cells were implanted subcutaneously into immunocompromised mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.[1]
-
Treatment Groups: Mice were randomized into treatment groups: vehicle control, pentamidine alone (20 mg/kg), chlorpromazine alone (5 mg/kg), and the combination of pentamidine and chlorpromazine.[1]
-
Drug Administration: Treatments were administered intraperitoneally on a defined schedule.[1]
-
Tumor Volume Measurement: Tumor volumes were measured regularly throughout the study.
-
Data Analysis: Tumor growth curves were plotted for each treatment group. Statistical analysis was performed to compare the tumor volumes between the combination therapy group and the single-agent and control groups. A significant reduction in tumor volume in the combination group compared to the other groups indicates in vivo synergy.[1]
Conclusion
The presented data strongly support the role of this compound as a synergistic partner for various chemotherapeutic agents. Its ability to modulate key cancer-related signaling pathways, such as the PI3K/AKT and PD-1/PD-L1 pathways, provides a mechanistic basis for its enhanced anti-tumor effects when used in combination. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical potential of pentamidine-based combination therapies and to establish optimal dosing and treatment schedules for different cancer types. These findings encourage the continued exploration of drug repurposing as a valuable strategy in the development of novel and more effective cancer treatments.
References
side-by-side comparison of "Pentamidine dihydrochloride" and propamidine for anti-parasitic activity
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective anti-parasitic agents, two aromatic diamidines, Pentamidine Dihydrochloride and Propamidine, have long been subjects of scientific scrutiny. A comprehensive analysis of existing experimental data reveals a nuanced picture of their comparative efficacy and mechanisms of action against a range of parasites. This guide provides a side-by-side comparison of their anti-parasitic activities, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular interactions.
At a Glance: Key Performance Indicators
| Feature | This compound | Propamidine |
| Primary Parasite Targets | Acanthamoeba spp., Leishmania spp., Trypanosoma spp. | Acanthamoeba spp. |
| Mechanism of Action | Binds to AT-rich regions of DNA minor groove, inhibits topoisomerase, disrupts mitochondrial function. | Binds to DNA minor groove, inhibits DNA synthesis. |
| Potency against Acanthamoeba | Varies by species; generally more potent against A. castellanii.[1] | Varies by species; more effective against A. hatchetti.[1] |
| Toxicity Profile | Can cause nephrotoxicity, hypoglycemia, and other adverse effects.[2] | Considered more toxic at effective amoebicidal concentrations, with a lower therapeutic index.[1] |
In-Depth Analysis: Anti-Parasitic Activity
The in vitro anti-parasitic activity of Pentamidine and Propamidine has been most extensively studied in Acanthamoeba, the causative agent of a severe eye infection known as Acanthamoeba keratitis. The efficacy of both compounds is highly dependent on the specific species of the parasite.
A key study comparing the two compounds against three different Acanthamoeba species revealed the following minimum effective concentrations (MEC) required to inhibit parasite growth:
| Acanthamoeba Species | Pentamidine Isethionate (MEC, µg/mL) | Propamidine Isethionate (MEC, µg/mL) |
| A. castellanii | > 125[1] | > 1,000[1] |
| A. polyphaga | > 250[1] | > 250[1] |
| A. hatchetti | > 62.5[1] | > 31.25[1] |
These results indicate that while both drugs show equivalent potency against A. polyphaga, pentamidine is significantly more effective against A. castellanii, whereas propamidine demonstrates slightly better activity against A. hatchetti.[1]
While direct comparative studies against other parasites like Leishmania and Trypanosoma are less common in the literature, pentamidine is a well-established treatment for leishmaniasis and African trypanosomiasis.[3] Propamidine's activity against these parasites is less documented, though cross-resistance with other diamidines, including pentamidine, has been observed in Leishmania mexicana, suggesting a similar mechanism of action and potential for efficacy.[4]
Unraveling the Mechanism of Action
Both pentamidine and propamidine exert their anti-parasitic effects by targeting the parasite's DNA. They are known to bind to the minor groove of DNA, particularly in adenine-thymine (AT)-rich regions.[5] This interaction is believed to interfere with DNA replication and transcription, ultimately leading to cell death.
Pentamidine's mechanism has been further elucidated to include the inhibition of topoisomerase enzymes, which are critical for relieving torsional stress in DNA during replication.[6] Furthermore, pentamidine has been shown to accumulate in the mitochondria of parasites, leading to a collapse of the mitochondrial membrane potential and disruption of essential cellular functions.[4] The mechanism of propamidine is also understood to involve the inhibition of DNA synthesis, with molecular simulations showing a stable complex formation with the DNA minor groove, analogous to pentamidine.[7]
Experimental Protocols
The following provides a generalized methodology for the in vitro assessment of anti-parasitic activity, based on common practices cited in the literature.
In Vitro Anti-Acanthamoeba Assay
-
Parasite Culture: Acanthamoeba species are cultured axenically in a specialized medium such as Peptone-Yeast-Glucose (PYG) broth.
-
Drug Preparation: Stock solutions of this compound and Propamidine are prepared and serially diluted to the desired concentrations.
-
Susceptibility Testing: A known concentration of Acanthamoeba trophozoites or cysts is added to microtiter plate wells containing the various drug dilutions.
-
Incubation: The plates are incubated at a controlled temperature (typically 25-30°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer after staining with a vital dye (e.g., trypan blue) or by observing morphological changes and motility under an inverted microscope. The minimum effective concentration (MEC) or the 50% inhibitory concentration (IC50) is then calculated.
Conclusion
Both this compound and Propamidine are potent anti-parasitic compounds with a shared mechanism of targeting parasite DNA. The choice between these two agents may depend on the specific parasite being targeted, as their efficacy varies between species. While pentamidine has a broader documented spectrum of activity against clinically significant parasites and a more favorable therapeutic index in some contexts, propamidine remains a relevant compound, particularly in the context of Acanthamoeba infections. Further head-to-head comparative studies, especially against Leishmania and Trypanosoma species, are warranted to fully delineate their respective therapeutic potentials.
References
- 1. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 7. Synthesis, Screening and in silico Simulations of Anti-Parasitic Propamidine/Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
